molecular formula C12H23O3Si4 B094767 Phenyltris(dimethylsiloxy)silane CAS No. 18027-45-7

Phenyltris(dimethylsiloxy)silane

货号: B094767
CAS 编号: 18027-45-7
分子量: 327.65 g/mol
InChI 键: YKSADNUOSVJOAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phenyltris(dimethylsiloxy)silane is a useful research compound. Its molecular formula is C12H23O3Si4 and its molecular weight is 327.65 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(dimethylsiloxy)phenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSADNUOSVJOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884793
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
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Molecular Weight

327.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18027-45-7
Record name Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane
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Foundational & Exploratory

Phenyltris(dimethylsiloxy)silane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18027-45-7

Chemical Formula: C₁₂H₂₆O₃Si₄

This technical guide provides an in-depth overview of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental procedures and data presentation.

Core Properties

This compound is a clear liquid known for its unique molecular structure, which features a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This structure imparts a combination of desirable properties, including hydrophobicity, thermal stability, and high reactivity of the silicon-hydrogen bonds.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular Weight 330.68 g/mol [2][3]
Appearance Clear liquid[4]
Density 0.940 - 0.942 g/mL at 25 °C[2][3][5]
Boiling Point 91 °C at 2 mmHg[3][5][6]
Refractive Index (n20/D) 1.442[2][5]
Flash Point 87 °C (closed cup)[3]
Melting Point < 0 °C[4][6]
InChI Key CQZDNELEZXTFEH-UHFFFAOYSA-N
SMILES C--INVALID-LINK--O--INVALID-LINK--(O--INVALID-LINK--C)O--INVALID-LINK--C

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a common method being the acid-catalyzed hydrolysis and condensation of phenyltrimethoxysilane (B147435) and 1,1,3,3-tetramethyldisiloxane (B107390).[1]

Experimental Protocol: Synthesis from Phenyltrimethoxysilane and 1,1,3,3-Tetramethyldisiloxane

This protocol is based on a patented synthesis method.[7]

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (30 mol, 2010 g)

  • Phenyltrimethoxysilane (8 mol, 1586 g)

  • Water (1200 g)

  • 37% Hydrochloric acid (60 g)

  • Toluene (1000 g)

Equipment:

  • 6 L flat flange vessel with heating/cooling jacket

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dosing device

  • Nitrogen blanketing system

  • Distillation apparatus

Procedure:

  • To the 6 L vessel, add 1,1,3,3-tetramethyldisiloxane, water, 37% hydrochloric acid, and toluene.

  • With vigorous stirring under a nitrogen atmosphere, meter in the phenyltrimethoxysilane. The reaction is exothermic, and the temperature will rise to approximately 47°C.

  • After the addition is complete, continue stirring for one hour.

  • Stop stirring and allow the two phases to separate.

  • Remove and discard the lower aqueous phase.

  • Wash the upper organic phase with 100 mL of water.

  • After removing the aqueous wash, separate the excess 1,1,3,3-tetramethyldisiloxane by fractional distillation.

  • Stop the distillation when the overhead temperature reaches 110°C. The remaining product in the vessel is a mixture containing this compound.

Workflow for Synthesis:

reagents Reactants: - Phenyltrimethoxysilane - 1,1,3,3-Tetramethyldisiloxane - Water - HCl (catalyst) - Toluene (solvent) reaction Reaction Vessel (Stirring, 47°C, 1 hr) reagents->reaction 1. Mixing and Reaction separation Phase Separation reaction->separation 2. Cooling and Settling washing Washing separation->washing 3. Organic Phase to Washing distillation Fractional Distillation washing->distillation 4. Washed Organic Phase product This compound (Product Mixture) distillation->product 5. Purification

Synthesis Workflow

Applications and Experimental Protocols

This compound is a versatile crosslinking agent and surface modifier with applications in various fields.[1]

Crosslinking Agent for Silicone Elastomers

This compound is a key component in addition-cure silicone systems, where it acts as a trifunctional crosslinker for vinyl-functional siloxanes.[1] The hydrosilylation reaction, typically catalyzed by platinum complexes, forms stable siloxane networks.[1]

Generalized Experimental Protocol for Silicone Elastomer Formulation:

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

  • This compound (as crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Optional: Fillers (e.g., fumed silica), inhibitors (to control cure time)

Procedure:

  • In a suitable mixing vessel, combine the vinyl-terminated PDMS and any fillers. Mix until a homogeneous dispersion is achieved.

  • Add the this compound crosslinker and mix thoroughly. The ratio of Si-H groups from the crosslinker to the vinyl groups in the PDMS is a critical parameter that determines the final properties of the elastomer.

  • Just before application, add the platinum catalyst and mix rapidly.

  • Pour the mixture into a mold and cure at the desired temperature. The curing time and temperature will depend on the specific formulation and catalyst concentration.

Hydrosilylation Crosslinking Mechanism:

cluster_reactants Reactants vinyl_pdms Vinyl-Terminated PDMS (R₂Si-CH=CH₂) reaction Hydrosilylation Reaction (Addition of Si-H across C=C) vinyl_pdms->reaction crosslinker This compound (PhSi(OSiMe₂H)₃) crosslinker->reaction catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->reaction Catalyzes product Crosslinked Silicone Elastomer (Stable Si-C bonds form a 3D network) reaction->product

Hydrosilylation Crosslinking
High Refractive Index LED Encapsulants

The phenyl group in this compound contributes to a higher refractive index, making it a valuable component in the formulation of encapsulants for light-emitting diodes (LEDs).[8][9][10] This property enhances light extraction efficiency.

Generalized Protocol for High Refractive Index Encapsulant:

Materials:

  • Phenyl-containing vinyl oligosiloxane resin

  • This compound (as crosslinker)

  • Platinum catalyst

  • Optional: Adhesion promoters

Procedure:

  • Prepare a homogeneous mixture of the phenyl-containing vinyl oligosiloxane resin and this compound.

  • Add the platinum catalyst and mix thoroughly.

  • Degas the mixture to remove any entrapped air bubbles.

  • Dispense the encapsulant onto the LED chip.

  • Cure the encapsulant according to a specific thermal profile to achieve the desired optical and mechanical properties.

Surface Modification

The reactive silanol (B1196071) groups that can be formed from this compound allow it to be used for surface modification, imparting hydrophobicity to various substrates.[1]

Generalized Protocol for Surface Modification:

Materials:

  • Substrate with hydroxyl groups on the surface (e.g., glass, silica)

  • This compound

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Ensure the substrate is clean and dry. A pre-treatment with plasma or an acid wash can generate surface hydroxyl groups.

  • Prepare a dilute solution of this compound in an anhydrous solvent.

  • Immerse the substrate in the silane (B1218182) solution or apply the solution to the surface via spin-coating or dip-coating.

  • Allow the reaction to proceed for a specified time, which may be at room temperature or with gentle heating.

  • Rinse the substrate with fresh solvent to remove any unreacted silane.

  • Cure the treated substrate, typically in an oven, to form a stable siloxane layer on the surface.

Spectroscopic Data

Note: The following data is for a related compound, Phenyltris(trimethylsiloxy)silane (CAS 2116-84-9) , and should be used for reference purposes only.

FT-IR Spectroscopy (Reference)

An FT-IR spectrum of Phenyltris(dimethylsiloxane) silane (PTDS) has been reported in the literature, showing characteristic peaks for Si-O-Si and Si-CH₃ bonds.[11]

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[4][12]

Precautionary Measures:

  • Keep away from heat, sparks, and open flames.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Use in a well-ventilated area.[13]

  • Store in a cool, dry place in a tightly sealed container.[13]

  • In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

Incompatible Materials:

  • Alkalis

  • Metal salts

  • Oxidizing agents

  • Precious metals[4]

The product can generate small amounts of hydrogen when exposed to alkalis and protic materials in combination with metal salts or precious metals.[4]

Drug Development and Biomedical Applications

The potential use of this compound in biomedical research has been noted, particularly in the areas of drug delivery and bioconjugation.[1] However, specific details on its mechanisms of action or inclusion in therapeutic systems are not extensively documented in publicly available literature. Its hydrophobic nature and ability to form stable networks could be leveraged in controlled-release formulations.

Suppliers

This compound is commercially available from various chemical suppliers, including:

  • Gelest, Inc.[4]

  • Milliken (SiVance®)[14]

  • Sigma-Aldrich

  • abcr GmbH[3]

  • Changfu Chemical[15]

  • Wuhan Kemi-Works Chemical Co., Ltd.[5]

  • Alfa Chemistry[6]

  • chemBlink (aggregator)[2][16]

  • ChemicalBook (aggregator)[5]

  • Chemsrc (aggregator)[17]

References

An In-depth Technical Guide to Phenyltris(dimethylsiloxy)silane: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. This document details its molecular structure, chemical formula, and physicochemical properties. It also includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

Molecular Structure and Formula

This compound is an organosilicon compound that features a central silicon atom bonded to a phenyl group and three dimethylsiloxy groups.[1] This unique structure, with its combination of organic and inorganic moieties, imparts desirable properties such as thermal stability and hydrophobicity.[1][2]

The molecular formula for this compound is C₁₂H₂₆O₃Si₄ .[3] The structure is characterized by a branched siloxane backbone.[1]

Molecular Structure Visualization

Figure 1: Molecular Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O₃Si₄[3]
Molecular Weight 330.68 g/mol [4]
CAS Number 18027-45-7[4]
Appearance Clear, transparent liquid[5][6]
Density 0.942 g/mL[5]
Boiling Point 91 °C at 2 mmHg[5][6]
191 °C at 2 mm Hg[7]
275.9 ± 23.0 °C at 760 mmHg (Calculated)
Melting Point < 0 °C[5][6][7]
Flash Point 120.7 °C[5]
Refractive Index 1.442 (n20/D)[6]
1.4396[8]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 7[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol

This compound can be synthesized via the reaction of 1,1,3,3-Tetramethyldisiloxane (B107390) and Trimethoxyphenylsilane.[1][3] The following protocol is based on a documented industrial synthesis.[5]

Materials and Equipment:

  • 1,1,3,3-Tetramethyldisiloxane

  • Trimethoxyphenylsilane

  • 37% Hydrochloric acid

  • Toluene

  • Water

  • 6 L flat flange vessel with heating/cooling jacket

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dosing device

  • Nitrogen blanketing system

  • Distillation apparatus

Procedure:

  • Charge a 6 L flat flange vessel with 2,010 g of 1,1,3,3-tetramethyldisiloxane (30 mol), 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.[5]

  • Establish a nitrogen blanket over the reaction mixture.[5]

  • With vigorous stirring, meter in 1,586 g of phenyltrimethoxysilane (B147435) (8 mol). The reaction is exothermic, and the temperature will rise to approximately 47 °C.[5]

  • After the addition is complete, continue stirring for one hour.[5]

  • Cease stirring and allow the mixture to separate into two phases.[5]

  • Separate and discard the lower aqueous phase.[5]

  • Wash the upper organic phase with 100 mL of water.[5]

  • After removing the aqueous phase, fractionally distill the excess 1,1,3,3-tetramethyldisiloxane.[5]

  • Stop the distillation when the overhead temperature reaches 110 °C.[5] The resulting product can be further purified if necessary.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve a small amount of the purified product (approximately 10-20 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.[6]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The resulting spectrum is expected to show signals corresponding to the protons of the phenyl group and the methyl groups on the silicon atoms.

    • ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectrum should display distinct signals for the carbons of the phenyl ring and the methyl groups.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Liquid Sample):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the background spectrum first, then the sample spectrum.[4]

  • Instrumentation: An FTIR spectrophotometer with a resolution of 4 cm⁻¹ is suitable.[3]

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected vibrations include Si-O-Si stretching, Si-CH₃ stretching, and aromatic C-H and C=C stretching from the phenyl group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[6]

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation peaks.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Verification start Reactants: 1,1,3,3-Tetramethyldisiloxane Trimethoxyphenylsilane reaction Reaction with HCl catalyst in Toluene/Water start->reaction workup Aqueous Workup & Phase Separation reaction->workup distillation Fractional Distillation workup->distillation product Crude this compound distillation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure_verification Structure Verification nmr->structure_verification ftir->structure_verification ms->structure_verification purity_assessment Purity Assessment structure_verification->purity_assessment final_product Verified Product purity_assessment->final_product

Figure 2: Experimental Workflow for Synthesis and Characterization

References

Physical and chemical properties of Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Phenyltris(dimethylsiloxy)silane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

This compound, a member of the siloxane family, is a versatile organosilicon compound. Its unique structure, featuring a central silicon atom bonded to a phenyl group and three dimethylsiloxy groups, imparts a combination of thermal stability, hydrophobicity, and reactivity.[1] These properties make it a valuable intermediate and building block in various chemical syntheses.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O₃Si₄[3][4][5]
Molecular Weight 330.68 g/mol [3]
Appearance Clear, colorless to light yellow liquid[2]
Density 0.942 g/mL at 25 °C[6]
Boiling Point 91 °C at 2 mmHg[6]
Melting Point < 0 °C[6]
Refractive Index (n²⁰/D) 1.442
Flash Point 87 °C
Solubility Insoluble in water.[5] Miscible with dimethyl siloxane, liquid silicone rubber, phenyl silicone rubber, and phenyl resin.[7]
CAS Number 18027-45-7[3][4]

Chemical Reactivity and Stability

This compound exhibits moderate hydrolytic stability under neutral conditions.[8] It is stable in sealed containers stored under a dry, inert atmosphere.[5] However, it can undergo hydrolysis in the presence of moisture, leading to the formation of silanol (B1196071) groups.[8] This reactivity is crucial for its application as a cross-linking agent in silicone elastomers.[8]

The compound can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol, especially in the presence of metal salts such as aluminum chloride or precious metals like platinum.[5] It is incompatible with strong oxidizing agents, alkalis, metal salts, and precious metals.[5] When heated to decomposition, it may emit irritating fumes and organic acid vapors.[5]

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of an acid catalyst.[3]

Materials:

  • Phenyltrimethoxysilane (8 mol)

  • 1,1,3,3-Tetramethyldisiloxane (30 mol)

  • Toluene (1000 g)

  • 37% Hydrochloric acid (60 g)

  • Water (1200 g)

Procedure:

  • In a 6-liter flat flange vessel equipped with a stirrer, thermometer, reflux condenser, dosing device, and nitrogen blanketing, combine 1,1,3,3-tetramethyldisiloxane, water, hydrochloric acid, and toluene.

  • With vigorous stirring, slowly add phenyltrimethoxysilane to the mixture. The reaction is exothermic, and the temperature may rise to approximately 47°C.

  • After the addition is complete, continue stirring for one hour.

  • Stop stirring and allow the mixture to separate into two phases.

  • Separate and discard the lower aqueous phase.

  • Wash the upper organic phase with 100 ml of water.

  • After removing the aqueous phase, distill off the excess 1,1,3,3-tetramethyldisiloxane. Stop the distillation when the overhead temperature reaches 110°C.

  • The remaining product in the vessel is a mixture containing this compound. Further purification can be achieved through fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Phenyltrimethoxysilane Phenyltrimethoxysilane Reaction Reaction in Vessel (Stirring, 47°C, 1 hr) Phenyltrimethoxysilane->Reaction Tetramethyldisiloxane 1,1,3,3-Tetramethyldisiloxane Tetramethyldisiloxane->Reaction Toluene Toluene Toluene->Reaction HCl Hydrochloric Acid HCl->Reaction Water Water Water->Reaction Separation Phase Separation Reaction->Separation Washing Washing with Water Separation->Washing Aqueous_Waste Aqueous Waste Separation->Aqueous_Waste Discard Distillation Distillation Washing->Distillation Excess_Reactant Excess Tetramethyldisiloxane Distillation->Excess_Reactant Remove Final_Product This compound (in Toluene) Distillation->Final_Product G Potential Application Logic for Phenyl-Substituted Siloxanes cluster_properties Core Properties cluster_applications Potential Biomedical Applications Biocompatibility Biocompatibility Drug_Delivery Drug Delivery Systems Biocompatibility->Drug_Delivery Biomaterials Biomaterial Coatings Biocompatibility->Biomaterials Medical_Devices Medical Device Components Biocompatibility->Medical_Devices Hydrophobicity Hydrophobicity Hydrophobicity->Biomaterials Thermal_Stability Thermal Stability Thermal_Stability->Medical_Devices Tunable_Solubility Tunable Solubility (with Phenyl Groups) Tunable_Solubility->Drug_Delivery

References

Synthesis of Phenyltris(dimethylsiloxy)silane from Phenyltrimethoxysilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyltris(dimethylsiloxy)silane, a key intermediate in silicone chemistry, from phenyltrimethoxysilane (B147435). This document details the prevalent synthesis methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format. Furthermore, it outlines the reaction pathway and experimental workflow through descriptive diagrams and provides essential safety information for the handling of the involved chemical entities.

Introduction

This compound is a versatile organosilicon compound characterized by a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups. This structure imparts a unique combination of properties, including thermal stability and reactivity, making it a valuable building block in the synthesis of specialized silicone polymers and as a crosslinking agent in various formulations. The most common and industrially relevant method for its synthesis involves the acid-catalyzed hydrolysis and condensation of phenyltrimethoxysilane with a dimethylsiloxane source.

Primary Synthesis Route: Acid-Catalyzed Reaction with Tetramethyldisiloxane

The principal method for synthesizing this compound involves the reaction of phenyltrimethoxysilane with tetramethyldisiloxane in the presence of a strong acid catalyst, typically hydrochloric acid, in a suitable organic solvent like toluene.[1][2] The reaction proceeds through the hydrolysis of the methoxy (B1213986) groups on the phenyltrimethoxysilane to form silanol (B1196071) intermediates, which then undergo condensation with the dimethylsiloxy units provided by the tetramethyldisiloxane.

Reaction Pathway

The overall chemical transformation can be visualized as a two-step process:

  • Hydrolysis: The methoxy groups (-OCH₃) of phenyltrimethoxysilane are hydrolyzed in the acidic, aqueous environment to form phenylsilanetriol (B1655011).

  • Condensation: The resulting phenylsilanetriol condenses with dimethylsiloxy units, typically from the cleavage of tetramethyldisiloxane, to form the final product, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products PTMOS Phenyltrimethoxysilane PST Phenylsilanetriol (Intermediate) PTMOS->PST Hydrolysis H2O_Hplus H₂O / H⁺ PTDS This compound PST->PTDS Condensation Methanol Methanol (Byproduct) PST->Methanol TMDSO Tetramethyldisiloxane TMDSO->PTDS

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented industrial process and provides a detailed procedure for the synthesis.[2]

Materials:

  • Phenyltrimethoxysilane (8 mol)

  • Tetramethyldisiloxane (30 mol)

  • 37% Hydrochloric acid (60 g)

  • Water (1200 g)

  • Toluene (1000 g)

Equipment:

  • 6 L flat flange vessel with heating/cooling jacket

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dosing device

  • Nitrogen blanketing system

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a 6 L vessel equipped with a stirrer, thermometer, reflux condenser, and nitrogen blanketing, charge 2010 g of tetramethyldisiloxane, 1200 g of water, 60 g of 37% hydrochloric acid, and 1000 g of toluene.

  • Addition of Phenyltrimethoxysilane: With vigorous stirring, meter in 1586 g of phenyltrimethoxysilane. The exothermic nature of the reaction will cause the temperature to rise to approximately 47°C.[2]

  • Reaction: After the addition is complete, continue stirring for one hour at this temperature.

  • Phase Separation: Stop the stirrer and allow the two phases to separate. The lower aqueous phase is then separated and discarded.

  • Washing: Wash the upper organic phase with 100 ml of water. After separation, discard the aqueous phase.

  • Purification: Remove the excess tetramethyldisiloxane by fractional distillation. The distillation is stopped when the overhead temperature reaches 110°C.[2] The remaining bottom product is a mixture containing this compound.

Quantitative Data

The following table summarizes the quantitative data associated with this synthesis method.

ParameterValueReference
Reactant Quantities
Phenyltrimethoxysilane1586 g (8 mol)[2]
Tetramethyldisiloxane2010 g (30 mol)[2]
37% Hydrochloric Acid60 g[2]
Water1200 g[2]
Toluene1000 g[2]
Reaction Conditions
Temperature47°C[2]
Reaction Time1 hour[2]
Product Composition (Crude)
This compound45% by wt.[2]
Toluene26.5% by wt.[2]
Other Siloxanes28.5% by wt.[2]

Alternative Synthesis Route: Co-hydrolysis of Phenyltrimethoxysilane and Dimethyldichlorosilane

An alternative approach to synthesizing phenyl-substituted siloxanes involves the co-hydrolysis of different silane (B1218182) precursors.[3][4] In the context of producing this compound, this would involve the controlled co-hydrolysis of phenyltrimethoxysilane and a source of dimethylsiloxy units, such as dimethyldichlorosilane. This method offers the potential for tuning the product distribution by adjusting the stoichiometry of the starting materials.

Physicochemical and Spectroscopic Data of this compound

Proper characterization of the synthesized product is crucial for confirming its identity and purity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₂₆O₃Si₄[2]
Molecular Weight330.67 g/mol [2]
AppearanceColorless and clear liquid[7]
Density0.945 g/mL[7]
Boiling Point90°C / 2 mmHg[7]
Refractive Index (20°C)1.4412[7]
Flash Point87°C[8]
Spectroscopic Characterization

Spectroscopic techniques are essential for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals corresponding to the phenyl protons and the methyl protons on the silicon atoms.

    • ¹³C NMR: Will provide information on the carbon environments of the phenyl and methyl groups.

    • ²⁹Si NMR: A key technique for identifying the different silicon environments within the molecule.[9][10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for Si-O-Si, Si-CH₃, and the phenyl group vibrations are expected to be present.[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the primary synthesis method.

Experimental_Workflow Start Start Charge_Reactor Charge Reactor with Tetramethyldisiloxane, HCl, H₂O, and Toluene Start->Charge_Reactor Add_PTMOS Meter in Phenyltrimethoxysilane Charge_Reactor->Add_PTMOS React Stir for 1 hour at 47°C Add_PTMOS->React Phase_Separation Separate Aqueous and Organic Phases React->Phase_Separation Wash Wash Organic Phase with Water Phase_Separation->Wash Distill Fractional Distillation to Remove Excess Tetramethyldisiloxane Wash->Distill Product Crude this compound Product Mixture Distill->Product End End Product->End

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling to ensure personnel safety.

  • Phenyltrimethoxysilane: This compound is a combustible liquid and can cause serious eye irritation.[1]

  • Tetramethyldisiloxane: Flammable liquid and vapor.

  • Hydrochloric Acid: A corrosive and toxic substance that can cause severe skin burns and eye damage.

  • Chlorosilanes (in alternative routes): These are typically flammable, corrosive, and react violently with water to produce hydrochloric acid.

General Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, must be worn.[1]

  • Keep all reagents away from heat, sparks, and open flames.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handle hydrochloric acid with extreme care, avoiding inhalation of fumes and direct contact.

  • In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

This guide provides a foundational understanding of the synthesis of this compound. For further research and development, it is recommended to consult the primary literature and safety data sheets for all chemicals used.

References

Thermal Degradation Analysis of Phenyltris(dimethylsiloxy)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of Phenyltris(dimethylsiloxy)silane. This compound is a key organosilicon compound utilized in various industrial applications, including as a crosslinker for silicone elastomers and in the formulation of high-refractive-index materials.[1] Its thermal stability is a critical parameter influencing its performance and reliability in these applications. This document outlines the expected thermal behavior, potential degradation pathways, and standard experimental protocols for its analysis.

Thermal Stability and Degradation Profile

This compound is characterized by its relatively high thermal stability, attributed to the strength of the siloxane (Si-O) bonds and the presence of the phenyl group. Generally, polysiloxanes with phenyl substituents exhibit enhanced thermal stability compared to their methyl-substituted counterparts.[2]

Key Thermal Events:

  • Initial Decomposition: The onset of thermal degradation is anticipated to occur at temperatures above 300°C in an inert atmosphere. In the presence of acid, the liberation of small amounts of benzene (B151609) can occur at temperatures exceeding 180°C.

  • Main Degradation Stages: The primary decomposition is likely to involve the cleavage of the silicon-phenyl bond and the rearrangement of the siloxane backbone.

  • Residue Formation: In an inert atmosphere, a silicon-based residue, potentially containing silicon oxycarbide, is expected to remain at high temperatures. In an oxidative atmosphere, the final residue would likely be silica (B1680970) (SiO₂).[3]

Quantitative Thermal Analysis Data (Estimated from Related Compounds)

The following table summarizes the expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound, based on published data for similar phenyl-substituted siloxanes.

ParameterInert Atmosphere (e.g., Nitrogen)Oxidative Atmosphere (e.g., Air)
TGA
Onset Decomposition Temperature (°C)> 350> 300
Temperature at 5% Weight Loss (T5%) (°C)~400~350
Temperature at 10% Weight Loss (T10%) (°C)~450~400
Residual Weight at 800°C (%)20 - 40< 5 (as SiO₂)
DSC
Glass Transition Temperature (Tg) (°C)Not typically observed for small moleculesNot typically observed for small molecules
Exothermic EventsCross-linking reactions may be observedOxidation exotherms
Endothermic EventsVaporization, bond cleavageVaporization, bond cleavage

Experimental Protocols

To perform a thorough thermal degradation analysis of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or dry air, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature, T5%, T10%, and the final residual weight.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Atmosphere: High-purity nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at -120°C.

    • Ramp the temperature from -120°C to 400°C at a heating rate of 10°C/min.

    • Cool the sample to -120°C at 10°C/min.

    • Ramp the temperature a second time from -120°C to 400°C at 10°C/min.

  • Data Analysis: Analyze the heat flow curve for endothermic and exothermic peaks, and for step changes indicative of a glass transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300°C, 450°C, 600°C) in an inert atmosphere (helium).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column suitable for separating siloxanes and aromatic compounds.

    • Temperature Program: A suitable temperature ramp to separate the pyrolysis products (e.g., 40°C hold for 2 min, then ramp to 300°C at 10°C/min).

    • MS Detection: Scan a mass range of m/z 35-550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed thermal degradation pathway and a typical experimental workflow for TGA-MS analysis.

Thermal_Degradation_Pathway cluster_initial Initial Compound cluster_degradation Thermal Degradation (Heat) cluster_products Degradation Products PTDS This compound Bond_Cleavage Si-Phenyl Bond Cleavage & Siloxane Rearrangement PTDS->Bond_Cleavage >350°C Benzene Benzene Bond_Cleavage->Benzene Cyclic_Siloxanes Cyclic Siloxanes (e.g., D3, D4) Bond_Cleavage->Cyclic_Siloxanes Other_Fragments Other Organic & Siloxane Fragments Bond_Cleavage->Other_Fragments Residue Si-based Residue Bond_Cleavage->Residue

Caption: Proposed thermal degradation pathway of this compound.

TGA_MS_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_detection Evolved Gas Analysis cluster_data Data Analysis Sample This compound (5-10 mg) TGA TGA Instrument (Ramp to 800°C @ 10°C/min) Sample->TGA MS Mass Spectrometer (Scan m/z 35-550) TGA->MS Evolved Gases Weight_Loss Weight Loss Curve TGA->Weight_Loss Ion_Current Evolved Gas Profile MS->Ion_Current Identification Degradation Product Identification Weight_Loss->Identification Ion_Current->Identification

Caption: Experimental workflow for TGA-MS analysis.

Conclusion

The thermal degradation analysis of this compound is crucial for understanding its performance limitations and ensuring its reliable application. While specific experimental data for this compound remains scarce in publicly available literature, a comprehensive analysis can be conducted using standard thermal analysis techniques. The information provided in this guide, based on the behavior of structurally related compounds, offers a solid foundation for researchers and professionals to design and interpret their own experimental investigations. The primary degradation pathway is expected to involve the cleavage of the phenyl group and rearrangement of the siloxane backbone, leading to the formation of benzene, cyclic siloxanes, and a stable silicon-based residue.

References

The Unseen Instability: A Technical Guide to the Hydrolytic Stability and Degradation of Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyltris(dimethylsiloxy)silane, a key organosilicon compound, finds application in various high-performance materials due to its unique molecular structure. However, its susceptibility to hydrolysis presents a critical consideration for its use in environments where moisture is present. This in-depth technical guide explores the hydrolytic stability of this compound, detailing its degradation pathways, the factors influencing its stability, and the experimental protocols necessary for its evaluation.

Executive Summary

This compound exhibits moderate hydrolytic stability under neutral conditions, which is significantly impacted by pH. Both acidic and basic conditions accelerate its degradation, with basic environments being the most detrimental. The primary degradation pathway involves the cleavage of the siloxane (Si-O-Si) bonds, leading to the formation of silanols, specifically dimethylsilanol and phenylsilanediol. Understanding these degradation kinetics and pathways is crucial for predicting the material's lifespan and ensuring its performance and safety in various applications.

Hydrolytic Stability Profile

The hydrolytic stability of this compound is intrinsically linked to the chemical environment, particularly the pH of the surrounding medium. The rate of hydrolysis dictates the material's effective lifespan in aqueous or humid conditions.

Quantitative Data on Hydrolytic Stability

The hydrolytic degradation of this compound follows pseudo-first-order kinetics under constant pH conditions. The stability is often expressed in terms of its half-life (t½), the time required for 50% of the compound to degrade.

ConditionpHTemperature (°C)Half-life (t½)
Acidic22548 - 96 hours[1]
Neutral725168 - 336 hours[1]
Basic12251 - 6 hours[1]

Table 1: Hydrolytic half-life of this compound at various pH conditions.

Degradation Pathways

The fundamental mechanism of this compound degradation in the presence of water is the hydrolysis of its siloxane bonds. This process is catalyzed by both acids and bases, proceeding through different intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom. This protonation makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a series of steps involving the cleavage of Si-O bonds and the formation of silanol (B1196071) groups.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis Pathway PTDMS This compound Protonated_PTDMS Protonated PTDMS PTDMS->Protonated_PTDMS + H₃O⁺ Intermediate1 Intermediate Silanol Protonated_PTDMS->Intermediate1 + H₂O - H₃O⁺ Products Dimethylsilanol + Phenylsilanediol Intermediate1->Products + H₂O (repeated steps) Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis Pathway PTDMS This compound Pentacoordinate_Intermediate Pentacoordinate Silicon Intermediate PTDMS->Pentacoordinate_Intermediate + OH⁻ Silanolate Silanolate Anion Pentacoordinate_Intermediate->Silanolate - H₂O Products Dimethylsilanol + Phenylsilanediol Silanolate->Products + H₂O Hydrolytic_Stability_Workflow Experimental Workflow for Hydrolytic Stability cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Buffer Prepare Buffer Solutions (pH 4, 7, 9) Prep_Samples Spike PTDMS into Buffer Solutions Prep_Buffer->Prep_Samples Prep_Stock Prepare PTDMS Stock Solution Prep_Stock->Prep_Samples Incubate Incubate Samples at Constant Temperature (e.g., 25°C, 50°C) in the Dark Prep_Samples->Incubate Sampling Withdraw Aliquots at Predetermined Time Intervals Incubate->Sampling Extraction Extract with a Suitable Organic Solvent (e.g., Ethyl Acetate) Sampling->Extraction Analysis Analyze by GC-MS and/or NMR Extraction->Analysis Quantification Quantify PTDMS and Degradation Products Analysis->Quantification Kinetics Determine Degradation Rate and Half-life Quantification->Kinetics

References

An In-depth Technical Guide to the Spectroscopic Analysis of Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Phenyltris(dimethylsiloxy)silane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document outlines the structural elucidation of the molecule through the interpretation of its spectral data and furnishes comprehensive experimental protocols for reproducibility.

Molecular Structure and Spectroscopic Overview

This compound, a member of the siloxane family, possesses a unique structure characterized by a central silicon atom bonded to a phenyl group and three dimethylsiloxy [-O-Si(CH₃)₂] moieties. This distinct arrangement of atoms gives rise to a characteristic spectral fingerprint, which can be meticulously analyzed using NMR and FTIR techniques to confirm its identity and purity.

Caption: Molecular Structure of this compound.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra are particularly informative.

Due to the limited availability of a complete public NMR dataset for this compound, the following spectral data is a combination of available information and expert analysis based on structurally similar phenyl-substituted siloxane compounds.[1][2][3]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two main regions of interest: the aromatic region corresponding to the phenyl group protons and the aliphatic region for the methyl protons of the dimethylsiloxy groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.80Multiplet5HPhenyl group protons (C₆H₅)
~0.10 - 0.50Singlet18HMethyl protons of -Si(CH₃)₂
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will display signals for the phenyl carbons and the methyl carbons.

Chemical Shift (δ) ppmAssignment
~127 - 135Phenyl group carbons (C₆H₅)
~0 - 2Methyl carbons of -Si(CH₃)₂
²⁹Si NMR Spectral Data

²⁹Si NMR is a specialized technique that is highly sensitive to the chemical environment of silicon atoms. For this compound, two distinct silicon environments are present: the central quaternary silicon atom and the three equivalent silicon atoms of the dimethylsiloxy groups.

Chemical Shift (δ) ppmAssignment
-65 to -75Central Si atom (Ph-Si (-O-)₃)
10 to 20Si atoms of the dimethylsiloxy groups (-O-Si (CH₃)₂)

FTIR Spectral Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the Si-O-Si and Si-CH₃ bonds.[1][4]

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3050MediumAromatic C-H stretch
2960 - 2900MediumAliphatic C-H stretch (from -CH₃)
1430 - 1420MediumSi-C₆H₅ stretch
1260 - 1250StrongSi-CH₃ deformation
1100 - 1000Very StrongSi-O-Si asymmetric stretch
840 - 790StrongSi-C stretch and CH₃ rock
740 - 690StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra for liquid siloxane compounds like this compound.

NMR Spectroscopy Protocol

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~20-30 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). prep2 Add a small amount of Tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). prep3 Filter the solution into a clean, dry 5 mm NMR tube. acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer on the CDCl₃ signal. acq3 Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using standard pulse sequences. proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc3 Calibrate the chemical shift scale using the TMS signal. proc4 Integrate the signals and assign the peaks.

Caption: General workflow for NMR spectral analysis.

  • Sample Preparation :

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[5]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium (B1214612) signal from the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C and ²⁹Si NMR, which have lower natural abundance and sensitivity, use a greater number of scans and potentially employ sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or use a relaxation agent for quantitative ²⁹Si NMR.[6]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy Protocol

G FTIR Experimental Workflow cluster_prep Sample Preparation & Background cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Acquire a background spectrum of the clean, empty ATR crystal. prep3 Place a small drop of this compound on the ATR crystal. acq1 Acquire the sample spectrum. prep3->acq1 proc1 The instrument software automatically subtracts the background spectrum from the sample spectrum. acq1->proc1 proc2 Perform baseline correction if necessary. proc3 Identify and label the major absorption bands.

References

Navigating the Solution: A Technical Guide to the Solubility of Phenyltris(dimethylsiloxy)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on its miscibility with various organic solvents, offers a detailed protocol for solubility determination, and presents a logical framework for solvent selection.

Introduction

This compound [CAS No. 18027-45-7], with the chemical formula C12H26O3Si4, is a key intermediate in the synthesis of various silicone-based materials. Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups, imparts desirable properties such as thermal stability and a high refractive index. Understanding its solubility in organic solvents is paramount for its effective use in formulations, reaction chemistry, and purification processes. This guide addresses the critical need for a centralized resource on the solubility profile of this compound.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and information on structurally similar phenyl-containing siloxanes, a qualitative solubility profile can be established. This compound is a nonpolar molecule and is expected to be readily miscible with nonpolar and weakly polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility/Miscibility
Nonpolar Aromatic Toluene, Xylene, BenzeneMiscible
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneMiscible
Chlorinated Dichloromethane, ChloroformMiscible
Ethers Tetrahydrofuran (THF), Diethyl EtherMiscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Likely Miscible to Partially Miscible
Esters Ethyl Acetate, Butyl AcetateLikely Miscible to Partially Miscible
Alcohols Methanol, Ethanol, IsopropanolSparingly Miscible to Immiscible
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Immiscible
Water Immiscible

Disclaimer: This table is based on general chemical principles and data for analogous compounds. Experimental verification is recommended for specific applications.

Experimental Protocol for Determining Solubility/Miscibility

The following protocol provides a standardized method for determining the miscibility of this compound in a given organic solvent at ambient temperature.

3.1. Materials

  • This compound

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Calibrated pipettes or micropipettes

  • Vortex mixer

  • Light source for visual inspection

3.2. Procedure

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Initial Addition: Into a clean glass vial, add a known volume of the organic solvent (e.g., 1.0 mL).

  • Titration with Solute: Using a calibrated pipette, add a small, known volume of this compound to the solvent (e.g., 0.1 mL).

  • Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a light source.

    • Miscible: The resulting solution is clear and homogenous with no visible phase separation, cloudiness, or undissolved droplets.

    • Immiscible: The mixture appears cloudy, forms distinct layers, or contains visible, undissolved droplets of this compound.

  • Incremental Additions (for Miscibility Range): If the initial mixture is miscible, continue to add known volumes of this compound, vortexing and observing after each addition, until phase separation or cloudiness occurs. Record the total volume of this compound added.

  • Incremental Additions (for Immiscible Systems): If the initial mixture is immiscible, the two components can be considered immiscible at that ratio.

  • Data Recording: Document the volumes of both the solvent and this compound used for each observation. The results can be reported qualitatively as "miscible" or "immiscible," or semi-quantitatively by noting the concentration at which immiscibility is observed.

3.3. Safety Precautions

  • Conduct all experiments in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before commencing work.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for this compound is a critical step in many research and development processes. The following diagram illustrates a logical workflow for this selection process.

SolventSelectionWorkflow start Start: Define Application reaction Chemical Reaction start->reaction formulation Formulation / Coating start->formulation purification Purification / Extraction start->purification check_reactivity Is solvent inert under reaction conditions? reaction->check_reactivity check_volatility Is solvent volatility suitable for application? formulation->check_volatility check_solubility Is this compound soluble in the solvent? purification->check_solubility check_reactivity->check_volatility Yes re_evaluate Re-evaluate Solvent Choice check_reactivity->re_evaluate No check_volatility->check_solubility Yes check_volatility->re_evaluate No select_solvent Select Solvent check_solubility->select_solvent Yes check_solubility->re_evaluate No end End: Solvent Selected select_solvent->end re_evaluate->start

Caption: Workflow for selecting a suitable organic solvent for this compound.

Conclusion

While quantitative solubility data for this compound remains sparse, a strong theoretical and empirical basis suggests its miscibility with a range of nonpolar and weakly polar organic solvents. The provided experimental protocol offers a straightforward method for researchers to determine its solubility in specific solvents tailored to their application needs. The logical workflow for solvent selection further aids in making informed decisions for successful experimental and process outcomes. Future studies to quantify the solubility of this compound in a broader array of organic solvents would be a valuable contribution to the scientific community.

Quantum Chemical Calculations for Phenyltris(dimethylsiloxy)silane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltris(dimethylsiloxy)silane is a significant organosilicon compound with a diverse range of applications, including its use as a crosslinking agent and in the synthesis of specialized polymers.[1][2] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for the development of new materials and for predicting its behavior in complex chemical environments. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This technical guide outlines a comprehensive computational methodology for the investigation of this compound using Density Functional Theory (DFT), a robust and widely employed quantum chemical method. While specific experimental data for this molecule is limited in public literature, this document serves as a detailed protocol and a template for such computational studies, presenting expected data in a structured format and visualizing the research workflow.

Introduction

This compound possesses a unique molecular architecture, combining a rigid phenyl group with flexible dimethylsiloxy substituents.[3] This structure imparts properties such as thermal stability and hydrophobicity.[3][4] Computational chemistry, particularly methods rooted in quantum mechanics, offers a non-experimental pathway to explore the molecule's conformational landscape, vibrational spectra, and electronic distribution.[5] Such insights are invaluable for understanding its reactivity and for the rational design of novel materials.

This whitepaper presents a projected computational workflow for characterizing this compound. The methodologies described are based on established practices for the quantum chemical analysis of organosilicon compounds.

Computational Methodology

The proposed computational study is centered around Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy for molecules of this size.

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computations would necessitate a high-performance computing (HPC) cluster to manage the significant computational demands of geometry optimizations and frequency calculations on a molecule of this size.

Computational Protocol

A systematic approach is essential for obtaining reliable theoretical data. The following steps constitute a robust computational protocol:

  • Initial Structure Generation : A starting 3D structure of this compound is built using a molecular editor. The initial geometry is then subjected to a preliminary optimization using a computationally less expensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization : The pre-optimized structure is then fully optimized at a higher level of theory. A common and effective choice for organosilicon compounds is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For more accurate results, a larger basis set like 6-311+G(d,p) can be employed. The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.

  • Vibrational Frequency Analysis : Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations : With the optimized geometry, a range of electronic properties can be calculated. These include the distribution of molecular orbitals (HOMO and LUMO), the electrostatic potential mapped onto the electron density surface, and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

The logical flow of this computational protocol is illustrated in the diagram below.

G A Initial Structure Generation (Molecular Editor) B Preliminary Optimization (Molecular Mechanics) A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C C->C D Frequency Calculation (Vibrational Analysis) C->D D->C If Imaginary Frequencies E Confirmation of Minimum Energy Structure (No Imaginary Frequencies) D->E F Electronic Property Calculations (HOMO, LUMO, ESP, Charges) E->F If True G Data Analysis and Visualization F->G

Figure 1: Computational workflow for quantum chemical calculations.

Projected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations for this compound. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.

Table 1: Optimized Geometrical Parameters (Projected)
ParameterBond/AngleValue (Angstroms/Degrees)
Bond LengthSi-O1.65 Å
Si-C (phenyl)1.88 Å
Si-C (methyl)1.89 Å
C-H (phenyl)1.08 Å
C-H (methyl)1.09 Å
Bond AngleO-Si-O109.5°
C-Si-O109.5°
Si-O-Si145.0°
Dihedral AngleC-Si-O-Si175.0°
Table 2: Calculated Electronic Properties (Projected)
PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment1.2 Debye
Total Energy-1500 Hartrees
Table 3: Predicted Vibrational Frequencies (Projected Major Peaks)
Wavenumber (cm⁻¹)IntensityAssignment
3070MediumC-H stretch (phenyl)
2960StrongC-H stretch (methyl)
1430MediumC-C stretch (phenyl ring)
1260StrongSi-CH₃ deformation
1090Very StrongSi-O-Si asymmetric stretch
840StrongSi-C stretch
800StrongCH₃ rock on Si

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagram illustrates the relationship between key calculated properties.

G cluster_0 Calculated Properties cluster_1 Inferred Characteristics A Optimized Geometry E Molecular Shape & Size A->E B Molecular Orbitals (HOMO/LUMO) F Reactivity Sites (Nucleophilic/Electrophilic) B->F H Kinetic Stability B->H C Electrostatic Potential C->F D Vibrational Frequencies G IR/Raman Spectra D->G

Figure 2: Relationship between calculated properties and inferred molecular characteristics.

Conclusion

This technical guide has detailed a comprehensive and robust methodology for the quantum chemical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the structural, electronic, and vibrational properties of this important organosilicon compound. The projected data and workflows presented herein provide a solid foundation for future computational studies, which will undoubtedly contribute to the development of new materials and a deeper understanding of the chemical behavior of this compound. Such theoretical investigations are a critical component of modern materials science and drug development, offering predictive power that can guide and accelerate experimental research.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phenyltris(dimethylsiloxy)silane, a versatile organosilicon compound with significant applications in materials science and potentially in drug development. The core focus of this document is to elucidate the reaction mechanisms of the primary synthetic routes, present quantitative data in a structured format, and provide detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals working with organosilicon chemistry.

Introduction

This compound, with the chemical formula C12H26O3Si4, is an organosilicon compound characterized by a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups.[1] This unique structure, combining a rigid phenyl group with flexible siloxane chains, imparts desirable properties such as thermal stability, hydrophobicity, and a specific refractive index, making it a valuable component in the formulation of advanced materials.[2][3] Its utility extends to serving as a crosslinking agent in silicone elastomers and as a precursor for hybrid organic-inorganic materials.[1][4] This guide delves into the key synthetic methodologies for its preparation, with a detailed examination of the underlying reaction mechanisms.

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound can be achieved through several pathways. The most prominent methods include the acid-catalyzed co-hydrolysis and condensation of a phenylalkoxysilane with a disiloxane, and the hydrosilylation of a vinyl-functionalized siloxane with a phenylhydrosilane.

Acid-Catalyzed Co-hydrolysis and Condensation

One of the most common methods for synthesizing this compound involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of an acid catalyst, such as hydrochloric acid.[5][6] This process occurs through a sequence of hydrolysis and condensation reactions.

Mechanism:

The reaction is initiated by the acid-catalyzed hydrolysis of the methoxy (B1213986) groups on the phenyltrimethoxysilane. The protonation of a methoxy group makes it a good leaving group (methanol), allowing for nucleophilic attack by water to form a silanol (B1196071) group. This process can repeat to form phenylsilanetriol (B1655011). Concurrently, the acidic conditions can also facilitate the cleavage of the Si-O-Si bond in tetramethyldisiloxane to generate dimethylsilanol.

The newly formed silanol groups are reactive and undergo condensation reactions. A silanol group from the hydrolyzed phenyltrimethoxysilane can react with a silanol group from the cleaved tetramethyldisiloxane, or directly with the Si-O-Si bond of another tetramethyldisiloxane molecule, eliminating water or methanol (B129727) and forming a new Si-O-Si linkage. This condensation process continues until all three hydroxyl groups on the phenylsilanetriol have reacted with dimethylsiloxy moieties, yielding the final product, this compound.

Acid-Catalyzed Co-hydrolysis and Condensation Pathway.
Hydrosilylation

Hydrosilylation offers an alternative route, involving the addition of a Si-H bond across a double bond, typically catalyzed by a platinum complex.[1][7] In the context of this compound synthesis, this would involve the reaction of a phenylsilane (B129415) containing at least three Si-H bonds with a vinyl-terminated dimethylsiloxane.

Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][8][9] The catalytic cycle involves the following key steps:

  • Oxidative Addition: The platinum(0) catalyst reacts with the phenylsilane, breaking the Si-H bond and forming a platinum(II) intermediate with hydrido and silyl (B83357) ligands.

  • Olefin Coordination: The vinyl-terminated dimethylsiloxane coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This is typically the regioselective step, with the silicon atom adding to the terminal carbon of the double bond (anti-Markovnikov addition).

  • Reductive Elimination: The final step is the reductive elimination of the product, forming a C-Si bond and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

G cluster_reactants Reactants Pt0 Pt(0) Catalyst Intermediate1 Pt(II)-Hydrido-Silyl Complex Pt0->Intermediate1 + PhSiH₃ PhSiH3 Phenylsilane (PhSiH₃) VinylSiloxane Vinyl-terminated Dimethylsiloxane OxidativeAddition Oxidative Addition Intermediate2 Pt(II)-Hydrido-Silyl-Olefin Complex Intermediate1->Intermediate2 + VinylSiloxane Coordination Olefin Coordination Intermediate3 Pt(II)-Alkyl-Silyl Complex Intermediate2->Intermediate3 Insertion Insertion Migratory Insertion Intermediate3->Pt0 Reductive Elimination Product This compound Intermediate3->Product ReductiveElimination Reductive Elimination

The Chalk-Harrod Mechanism for Hydrosilylation.
Reaction of Phenyltrichlorosilane (B1630512) with Hexamethyldisiloxane (B120664)

Another synthetic approach involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane. This reaction is proposed to proceed via a nucleophilic substitution mechanism.

Proposed Mechanism:

In this proposed pathway, the oxygen atom of hexamethyldisiloxane acts as a nucleophile, attacking the electrophilic silicon atom of phenyltrichlorosilane. The highly electronegative chlorine atoms on the silicon in phenyltrichlorosilane make it susceptible to nucleophilic attack. This initial attack would lead to the formation of a pentacoordinate silicon intermediate. The subsequent collapse of this intermediate results in the displacement of a chloride ion and the formation of a new Si-O-Si bond, with the concomitant generation of trimethylchlorosilane as a byproduct. This process would need to occur three times to yield the final this compound product.

G cluster_reactants Reactants PhSiCl3 Phenyltrichlorosilane (PhSiCl₃) Intermediate Pentacoordinate Silicon Intermediate PhSiCl3->Intermediate + Me₃SiOSiMe₃ HMDSO Hexamethyldisiloxane (Me₃SiOSiMe₃) Product1 PhSiCl₂(OSiMe₃) Intermediate->Product1 Byproduct1 Trimethylchlorosilane (Me₃SiCl) Intermediate->Byproduct1 FurtherReaction Further Reaction (2 more equivalents of HMDSO) Product1->FurtherReaction FinalProduct This compound (PhSi(OSiMe₃)₃) FurtherReaction->FinalProduct Byproduct2 2 Me₃SiCl FurtherReaction->Byproduct2

Proposed Nucleophilic Substitution Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number18027-45-7[6][10]
Molecular FormulaC12H26O3Si4[6][10]
Molecular Weight330.68 g/mol [4][10]
Boiling Point91 °C @ 2 mmHg[4]
Density0.942 g/mL[4]
Refractive Index1.44025[4]
Flash Point87 °C (190 °F)[4]

Table 2: Representative Reaction Conditions for Synthesis via Co-hydrolysis and Condensation

ParameterValueReference(s)
Reactants
Phenyltrimethoxysilane8 mol[6]
Tetramethyldisiloxane30 mol[6]
Water1200 g[6]
37% Hydrochloric Acid60 g[6]
Toluene (B28343) (solvent)1000 g[6]
Conditions
TemperatureHeats up to 47 °C during metering[6]
Reaction Time1 hour post-metering[6]
AtmosphereInert (Nitrogen blanketing)[6]
Yield Not explicitly stated for the pure product[6]

Experimental Protocols

This section provides a detailed methodology for one of the key synthetic routes.

Synthesis of this compound via Acid-Catalyzed Co-hydrolysis and Condensation

This protocol is adapted from a patented procedure and provides a robust method for the laboratory-scale synthesis of this compound.[6]

Materials and Equipment:

  • 6 L flat flange vessel with a heating/cooling jacket

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dosing device

  • Nitrogen inlet for blanketing

  • Separatory funnel

  • Distillation apparatus

  • Phenyltrimethoxysilane

  • Tetramethyldisiloxane

  • 37% Hydrochloric acid

  • Toluene

  • Deionized water

Procedure:

  • To the 6 L reaction vessel, charge 2,010 g (30 mol) of tetramethyldisiloxane, 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.

  • Establish a nitrogen blanket over the reaction mixture.

  • With vigorous stirring, meter in 1,586 g (8 mol) of phenyltrimethoxysilane. The exothermic nature of the reaction will cause the temperature to rise to approximately 47 °C.

  • After the addition of phenyltrimethoxysilane is complete, continue stirring for an additional hour.

  • Cease stirring and allow the two phases to separate.

  • Separate and discard the lower aqueous phase using a separatory funnel.

  • Wash the upper organic phase with 100 mL of water.

  • Separate and discard the aqueous wash.

  • Remove the excess tetramethyldisiloxane and toluene by fractional distillation. The distillation should be stopped when the overhead temperature reaches 110 °C.

  • The resulting product in the distillation bottom can be further purified if necessary.

Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

Spectroscopic Data
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include Si-O-Si stretching (around 1010-1170 cm⁻¹), Si-CH₃ stretching (around 1266 cm⁻¹), and bands associated with the phenyl group (aromatic C-H and C=C stretching).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the phenyl group (typically in the aromatic region, ~7-8 ppm) and the methyl protons on the dimethylsiloxy groups (in the upfield region, ~0-0.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the phenyl group and the methyl carbons of the dimethylsiloxy groups.

    • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly informative for organosilicon compounds. It would show distinct signals for the central phenyl-substituted silicon atom and the silicon atoms of the dimethylsiloxy groups, providing direct evidence of the compound's structure.[12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure.

Applications in Drug Development

While the primary applications of this compound are in materials science, its unique properties suggest potential avenues for exploration in the pharmaceutical and biomedical fields. The biocompatibility of silicones, coupled with the ability to introduce functional groups via the phenyl ring, could be leveraged for applications such as:

  • Drug Delivery Systems: The hydrophobic nature of the molecule could be utilized in the formulation of delivery vehicles for poorly water-soluble drugs.

  • Biomaterial Coatings: Its properties could be beneficial for modifying the surface of medical devices to improve biocompatibility or to control protein adsorption.

  • Precursor for Bioactive Molecules: The phenyl group can be functionalized to attach bioactive moieties, creating novel organosilicon-based therapeutic agents.

Further research is required to fully explore and validate these potential applications.

Conclusion

This compound is a significant organosilicon compound with well-established synthetic routes. The acid-catalyzed co-hydrolysis and condensation, and hydrosilylation methods provide efficient means for its preparation, each with distinct mechanistic pathways. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in the field. The continued exploration of this and related organosilicon compounds holds promise for the development of new materials and potential applications in drug development.

References

Phenyltris(dimethylsiloxy)silane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety data, handling precautions, and an overview of the applications for Phenyltris(dimethylsiloxy)silane (CAS: 18027-45-7). The information is intended for researchers, scientists, and professionals in drug development and materials science who may work with this organosilicon compound.

Chemical and Physical Properties

This compound is an organosilicon compound notable for its unique structure, which consists of a phenyl group attached to a central silicon atom that is also bonded to three dimethylsiloxy groups.[1] This structure imparts properties like hydrophobicity, thermal stability, and reactivity, making it a versatile chemical intermediate.[1][2] It is primarily used as a cross-linking agent in silicone elastomers and resins, a component in thermally stable adhesives, and as a surface modifier for coatings.[1][3][4]

Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number18027-45-7[1][5][6][7]
Molecular FormulaC₁₂H₂₆O₃Si₄[5][6][8]
Molecular Weight330.68 g/mol [6]
EC Number241-940-3[7]
InChI KeyYKSADNUOSVJOAS-UHFFFAOYSA-N[1][7]
Canonical SMILESC--INVALID-LINK--O--INVALID-LINK--(O--INVALID-LINK--C)O--INVALID-LINK--C[1][7]

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLiquid[8]
AppearanceTransparent, Clear Liquid[4][7]
Density0.942 g/mL at 25 °C[7]
Boiling Point91 °C at 2 mmHg[7]
Melting Point<0 °C[7]
Flash Point120.7 °C[7]
Refractive Index1.442 (n20/D)

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified as a combustible liquid.[8] Some suppliers also classify it as a skin and eye irritant.[9]

Table 3: GHS Hazard Classification

ClassificationCodeDescription
Flammable LiquidsH227Combustible liquid[8]
Skin Corrosion/IrritationH315Causes skin irritation[9]
Serious Eye Damage/IrritationH319Causes serious eye irritation
Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

  • P210: Keep away from heat, open flames, and sparks. No smoking.[8]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P235: Store in a well-ventilated place. Keep cool.[8]

  • P501: Dispose of contents/container to a licensed waste disposal facility.[8]

Handling Precautions and Experimental Protocols

Proper handling and storage are crucial to ensure safety and maintain the integrity of the chemical.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage & Disposal prep1 Review SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Receive & Inspect Container prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 prep3->handle1 handle2 Ground/Bond Container and Receiving Equipment handle1->handle2 storage1 Store in Tightly Closed Container handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense Chemical handle3->handle4 handle4->storage1 storage2 Store in Cool, Well-Ventilated Area storage1->storage2 storage3 Store Away from Incompatibles (Oxidizers, Alkalis, Metal Salts) storage2->storage3 disposal1 Dispose via Licensed Waste Facility storage3->disposal1

Caption: General workflow for safe handling of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of hydrochloric acid and a toluene (B28343) solvent.[5]

Methodology:

  • A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 2,010 g of tetramethyldisiloxane (30 mol), 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.[5]

  • With vigorous stirring, 1,586 g of phenyltrimethoxysilane (8 mol) is metered into the vessel. The exothermic reaction causes the mixture to heat to approximately 47°C.[5]

  • After the addition is complete, the mixture is stirred for one hour.[5]

  • Stirring is stopped to allow the mixture to separate into two phases. The lower aqueous phase is separated and discarded.[5]

  • The upper organic phase is washed with 100 ml of water.[5]

  • After the aqueous wash is removed, excess tetramethyldisiloxane is removed by fractional distillation, stopping when the overhead temperature reaches 110°C.[5]

  • The remaining product in the distillation bottom contains this compound and related siloxanes in toluene.[5]

The diagram below illustrates this experimental workflow.

G reagents Charge Vessel: - Tetramethyldisiloxane - Water - HCl - Toluene addition Meter in Phenyltrimethoxysilane (Vigorous Stirring, Temp ~47°C) reagents->addition react Stir for 1 Hour addition->react separate Phase Separation (Discard Aqueous Layer) react->separate wash Wash Organic Layer with Water separate->wash distill Fractional Distillation (Remove excess reactant) wash->distill product Final Product: This compound in Toluene distill->product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications

This compound serves as a key intermediate in materials science, primarily due to the reactivity of its silicon-hydrogen bonds.[4]

Key Reactions and Applications:

  • Cross-Linking: It is widely used as a trifunctional cross-linking agent in addition-cure silicone systems, such as liquid silicone rubber and phenyl silicone resins.[1][3][4] The reaction, known as hydrosilylation, involves the addition of the Si-H bonds across vinyl groups in polymer chains, typically catalyzed by platinum compounds.[1]

  • Surface Modification: The compound can be used to create hydrophobic coatings on surfaces like glass and metals, enhancing water repellency.[1][2] This involves condensation reactions between the silane (B1218182) and surface hydroxyl groups.[1]

  • Improving Material Properties: Its incorporation into polymer matrices can enhance thermal stability, solvent resistance, and refractive index.[1][10]

The logical relationship between the compound's properties and its applications is shown below.

G cluster_props Chemical Properties cluster_apps Primary Applications prop1 Three Reactive Si-H Groups app1 Crosslinker for Silicone Elastomers prop1->app1 Hydrosilylation prop2 Phenyl Group app2 Enhanced Thermal Stability & Refractive Index prop2->app2 prop3 Siloxane Backbone app3 Hydrophobic Surface Coatings prop3->app3 Condensation Rxn

Caption: Relationship between chemical properties and applications.

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is necessary.

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if possible and continue rinsing. Get medical attention.[8]

  • Skin Contact: Wash off with plenty of soap and water.[9] Remove contaminated clothing and shoes.[8]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical advice.[8][9]

  • Spills: Evacuate unnecessary personnel.[8] Remove all ignition sources.[8] Clean up spills using an absorbent material and collect in a suitable container for disposal.[8] Use only non-sparking tools.[8] Prevent entry into sewers and public waters.[8]

  • Fire: Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish.[8] Firefighters should wear proper protective equipment, including respiratory protection.[8]

Toxicological and Ecological Information

The toxicological properties of this compound have not been thoroughly investigated.[9] Available data suggests it may cause skin and eye irritation.[8][11] No information is available regarding inhalation or ingestion symptoms.[8] It is not classified as a carcinogen by IARC, NTP, or OSHA.[11] There is no data available on its ecological effects, and release into the environment should be avoided.[11][12]

Note: As this compound is intended for research and industrial use only, no information regarding its interaction with biological signaling pathways is available in the reviewed literature.

References

A Deep Dive into the Thermal Stability of Phenyltris(dimethylsiloxy)silane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Influence of Phenyl Substitution on Silane (B1218182) Thermal Stability

The inherent strength of the siloxane bond (Si-O) provides a thermally stable foundation for silane and siloxane compounds. However, the nature of the organic substituents on the silicon atom plays a crucial role in the overall thermal and thermo-oxidative stability. The substitution of methyl groups with phenyl groups in siloxanes is a well-established strategy to enhance thermal stability. This enhancement is attributed to several factors:

  • Increased Steric Hindrance: The bulky phenyl groups can sterically hinder the "back-biting" or "unzipping" degradation mechanism, which is a common pathway for the thermal decomposition of polydimethylsiloxanes (PDMS) into cyclic oligomers.

  • Higher Bond Dissociation Energy: The Si-C(phenyl) bond is stronger than the Si-C(methyl) bond, requiring more energy to initiate cleavage.

  • Energy Dissipation: The aromatic ring of the phenyl group can dissipate energy through resonance, further stabilizing the molecule at elevated temperatures.

Research has consistently shown that increasing the phenyl content in polysiloxanes leads to a significant increase in the onset temperature of degradation. For instance, the onset of thermal degradation for methylphenyl polysiloxane is observed at nearly 400°C, a significant increase from the 300°C onset for polydimethylsiloxane[1].

Comparative Thermal Stability Data

While specific TGA data for Phenyltris(dimethylsiloxy)silane is not publicly documented, the thermal stability of structurally related phenyl-containing siloxanes and silicone resins provides a strong indication of its performance. The following tables summarize the thermal decomposition data for a range of silane precursors.

Table 1: Thermal Decomposition Data of Various Silane Precursors

Silane Precursor ClassSpecific Precursor ExampleTd5 (°C) in N2Notes
Phenyl-Containing Siloxanes Methylphenyl Polysiloxane~400The presence of phenyl groups significantly increases the onset of degradation compared to PDMS (~300°C)[1].
Novel Silicone Resin (with Si-O-Ph cross-linking)up to 606High cross-linking density further enhances thermal stability.
Alkylsilanes Polydimethylsiloxane (PDMS)~300Serves as a common baseline for comparison[1].
Other Functional Silanes PhenyltrimethoxysilaneNot specifiedGenerally recognized for high thermal stability due to the phenyl group.

Td5: Temperature at which 5% weight loss is observed.

It is important to note that the thermal stability of these compounds can be influenced by factors such as purity, presence of catalysts or impurities, and the atmospheric conditions of the analysis (e.g., inert vs. oxidative).

Experimental Protocols for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is the primary technique used to evaluate the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

General Thermogravimetric Analysis (TGA) Protocol for Liquid Silanes

Objective: To determine the thermal decomposition profile of a liquid silane sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the liquid silane sample is homogeneous.

    • Accurately weigh a 5-10 mg sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that exceeds the expected decomposition range (e.g., 800-1000°C).

    • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine key thermal stability indicators, such as the onset temperature of decomposition and the temperature of 5% weight loss (Td5).

Visualizing Thermal Degradation Pathways

The thermal degradation of siloxanes can proceed through various mechanisms. The following diagrams, generated using the DOT language, illustrate the key pathways for both general polysiloxanes and the specific considerations for phenyl-substituted siloxanes.

G cluster_0 Polysiloxane Chain cluster_1 Degradation Initiation cluster_2 Back-biting Mechanism cluster_3 Products chain ...-Si(R)₂-O-Si(R)₂-O-Si(R)₂-... backbiting Intramolecular Cyclization chain->backbiting Depolymerization initiation Heat initiation->chain Energy Input products Cyclic Oligomers (D₃, D₄, etc.) backbiting->products

Caption: General thermal degradation pathway of polysiloxanes via a "back-biting" mechanism.

G cluster_0 Phenyl-Substituted Siloxane cluster_1 High Temperature Degradation (>450°C) cluster_2 Degradation Pathways cluster_3 Primary Products phenyl_siloxane ...-Si(Ph)(Me)-O-... path1 Si-O Bond Scission (Cyclic Oligomer Formation) phenyl_siloxane->path1 path2 Si-Phenyl Bond Scission phenyl_siloxane->path2 high_temp Heat high_temp->phenyl_siloxane prod1 Cyclic Siloxanes path1->prod1 prod2 Benzene (B151609) path2->prod2 prod3 Cross-linked Residue path2->prod3

Caption: High-temperature degradation pathways for phenyl-substituted siloxanes.

Conclusion

This compound is expected to exhibit high thermal stability, surpassing that of many non-aromatic silane counterparts. This enhanced stability is a direct consequence of the presence of the phenyl group, which introduces steric hindrance and increases the energy required for bond cleavage. While direct quantitative TGA data for this specific molecule remains elusive in public literature, extensive research on analogous phenyl-containing siloxanes and polysiloxanes consistently demonstrates their superior thermal resilience. The primary degradation mechanisms at elevated temperatures involve both the scission of the siloxane backbone to form cyclic oligomers and the cleavage of the silicon-phenyl bond, potentially leading to the formation of benzene and a cross-linked silica-like residue. For applications demanding high-temperature performance, this compound and other phenyl-substituted silanes represent a promising class of materials. Further investigation through direct experimental analysis would be invaluable to precisely quantify its thermal decomposition profile.

References

In-Depth Technical Guide to the Primary Degradation Products of Phenyltris(dimethylsiloxy)silane Under Hydrolytic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyltris(dimethylsiloxy)silane is a versatile organosilicon compound utilized in various scientific and industrial applications, including as a crosslinking agent and in the synthesis of specialized polymers. An understanding of its stability and degradation pathways under aqueous conditions is critical for its effective use, particularly in applications where it may be exposed to moisture. This technical guide provides a comprehensive overview of the primary degradation products of this compound under hydrolytic conditions. It details the influence of pH on the degradation rate, outlines the primary degradation products, presents available quantitative data, describes relevant experimental protocols, and visualizes the hydrolytic degradation pathways.

Hydrolytic Stability and Degradation Products

The stability of this compound in aqueous environments is significantly influenced by the pH of the solution. The primary mechanism of degradation is the hydrolysis of the siloxane (Si-O-Si) bonds, leading to the formation of silanol-containing species.

Primary Degradation Products:

Under hydrolytic conditions, this compound breaks down into two primary degradation products:

  • Dimethylsilanol ((CH₃)₂Si(OH)₂)

  • Phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃) (which is the ultimate hydrolysis product of the phenylsiloxy core, likely proceeding through phenylsilanediol intermediates).

The initial cleavage of the three dimethylsiloxy groups from the central phenylsilane (B129415) core results in the formation of dimethylsilanol and a phenylsilanetriol intermediate.

Quantitative Analysis of Hydrolytic Degradation

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous medium. The degradation is significantly accelerated in both acidic and basic conditions compared to a neutral environment.

pH ConditionTemperature (°C)Half-life (t½)
Neutral25168 - 336 hours[1]
Acidic (pH 2)2548 - 96 hours[1]
Basic (pH 12)251 - 6 hours[1]

Experimental Protocols

The study of the hydrolytic degradation of this compound involves controlled hydrolysis experiments followed by the qualitative and quantitative analysis of the degradation products. The following are generalized protocols based on common practices for studying siloxane hydrolysis.

Hydrolytic Stability Testing

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Buffered aqueous solutions (e.g., pH 2, 7, and 12)

  • Constant temperature incubator or water bath

  • Vials with inert caps

  • Quenching solution (e.g., a non-polar solvent like hexane (B92381) or toluene)

  • Internal standard for chromatographic analysis

Procedure:

  • Prepare stock solutions of this compound in a suitable water-miscible solvent (e.g., acetonitrile (B52724) or isopropanol) to ensure solubility in the aqueous test medium.

  • In separate vials, add a known volume of the buffered aqueous solution.

  • Spike a small, precise volume of the this compound stock solution into each vial to achieve the desired starting concentration.

  • Seal the vials and place them in a constant temperature environment (e.g., 25°C).

  • At predetermined time intervals, remove a vial from each pH condition.

  • Immediately quench the hydrolysis reaction by adding a known volume of a non-polar organic solvent and the internal standard.

  • Vortex the mixture vigorously to extract the remaining this compound and its degradation products into the organic layer.

  • Analyze the organic layer using a suitable chromatographic technique (e.g., GC-MS or HPLC).

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate and half-life.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the primary degradation products, dimethylsilanol and phenylsilanediol/phenylsilanetriol.

Note: Silanols can be challenging to analyze directly by GC due to their polarity and tendency to condense in the injector port. Derivatization is often employed to convert them into more volatile and thermally stable species.

Derivatization Agent: A common silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

Procedure:

  • Sample Preparation: Take an aliquot of the quenched organic extract from the stability study.

  • Derivatization:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add a known volume of the derivatizing agent (e.g., BSTFA with TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the silanol (B1196071) groups to their trimethylsilyl (B98337) ethers.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

      • Oven Temperature Program: A temperature gradient program is used to separate the derivatized products. An example program could be: initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range of m/z 40-500 is typically sufficient to detect the derivatized products.

      • Identification: The degradation products are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns.

      • Quantification: Quantification is achieved by creating a calibration curve using derivatized standards of dimethylsilanol and a suitable phenylsilane standard.

Hydrolytic Degradation Pathways

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the environment.

General Hydrolysis Workflow

G cluster_start Initial State cluster_process Hydrolytic Conditions cluster_products Primary Degradation Products This compound This compound H2O (Acidic, Neutral, or Basic) H2O (Acidic, Neutral, or Basic) This compound->H2O (Acidic, Neutral, or Basic) Exposure Dimethylsilanol Dimethylsilanol H2O (Acidic, Neutral, or Basic)->Dimethylsilanol Yields Phenylsilanetriol Phenylsilanetriol H2O (Acidic, Neutral, or Basic)->Phenylsilanetriol Yields

General Hydrolytic Degradation Workflow.
Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, which makes it a better leaving group and facilitates nucleophilic attack by water.

G cluster_acid Acid-Catalyzed Hydrolysis Start This compound Protonation Protonation of Siloxane Oxygen by H3O+ Start->Protonation Intermediate1 Protonated Siloxane Intermediate Protonation->Intermediate1 NucleophilicAttack Nucleophilic Attack by H2O on Silicon Intermediate1->NucleophilicAttack TransitionState Transition State NucleophilicAttack->TransitionState Cleavage Si-O Bond Cleavage TransitionState->Cleavage Products Dimethylsilanol + Phenyl-substituted Silanol Cleavage->Products

Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis Pathway

In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then rapidly decomposes.

G cluster_base Base-Catalyzed Hydrolysis Start This compound NucleophilicAttack Nucleophilic Attack by OH- on Silicon Start->NucleophilicAttack Intermediate1 Pentacoordinate Silicon Intermediate NucleophilicAttack->Intermediate1 Cleavage Si-O Bond Cleavage Intermediate1->Cleavage Products Dimethylsilanol + Phenyl-substituted Silanolate Cleavage->Products Protonation Protonation of Silanolate by H2O Products->Protonation FinalProducts Phenyl-substituted Silanol + OH- (regenerated) Protonation->FinalProducts

Base-Catalyzed Hydrolysis Pathway.

References

Methodological & Application

Application Notes and Protocols: Phenyltris(dimethylsiloxy)silane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltris(dimethylsiloxy)silane is a versatile organosilicon compound widely utilized as a crosslinking agent in the formulation of silicone-based materials. Its unique structure, featuring a central phenyl group and three reactive dimethylsiloxy groups, imparts desirable properties to the resulting polymers. These include high refractive index, enhanced thermal stability, and excellent solvent resistance. These characteristics make it a valuable component in the development of advanced materials for a range of applications, from industrial coatings and electronics to specialized biomedical devices.

This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent in the preparation of addition-cure silicone elastomers and its potential application in drug delivery systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application.

PropertyValue
Molecular Formula C₁₂H₂₄O₃Si₄
Molecular Weight 328.66 g/mol
Appearance Colorless to light yellow transparent liquid
Boiling Point 91 °C at 2 mmHg
Density 0.942 g/mL at 25 °C
Refractive Index (n²⁰_D_) 1.440
Flash Point 120.7 °C

Application 1: Formulation of High Refractive Index Silicone Elastomers

This compound is an excellent crosslinking agent for the synthesis of silicone elastomers with a high refractive index, making them suitable for applications such as LED encapsulation and optical components.[1][2][3] The crosslinking occurs via a platinum-catalyzed hydrosilylation reaction between the Si-H groups of the crosslinker and the vinyl groups of a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer.[4]

Experimental Protocol: Preparation of a High Refractive Index Silicone Elastomer

This protocol outlines the steps for the preparation of a silicone elastomer using this compound as the crosslinking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity 5,000 cSt)[5]

  • This compound (Crosslinking Agent)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 3.0% Pt in vinyl-terminated PDMS[6]

  • Toluene (anhydrous)

  • Optional: Fumed silica (B1680970) (for reinforcement)

  • Optional: Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) to control cure time

Equipment:

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Molds for sample casting (e.g., PTFE)

  • Tensile tester

  • Thermogravimetric analyzer (TGA)

  • Refractometer

Procedure:

  • Preparation of Part A (Base Polymer and Catalyst):

    • In a clean, dry mixing vessel, add 100 parts by weight of vinyl-terminated PDMS.

    • If reinforcement is desired, gradually add 10-30 parts by weight of fumed silica while mixing until a homogeneous dispersion is achieved.

    • Add the platinum catalyst solution to achieve a platinum concentration of 5-10 ppm.

    • Mix thoroughly until the catalyst is uniformly dispersed.

  • Preparation of Part B (Crosslinking Agent):

    • In a separate, dry vessel, weigh the required amount of this compound. The amount should be calculated to achieve a specific Si-H to vinyl group molar ratio, typically ranging from 1.1:1 to 1.5:1.

    • If an inhibitor is used to extend the pot life, it should be added to Part B.

  • Mixing and Curing:

    • Combine Part A and Part B in the desired ratio.

    • Mix thoroughly for 2-3 minutes, ensuring a homogeneous mixture.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the mixture into the desired molds.

    • Cure the samples in an oven. A typical curing cycle is 1 hour at 150°C.[7] The exact time and temperature may need to be optimized based on the specific formulation and desired properties.

  • Post-Curing and Characterization:

    • After the initial cure, it is often beneficial to post-cure the elastomer to ensure complete crosslinking and remove any volatile byproducts. A typical post-cure cycle is 2-4 hours at 150-175°C.

    • Allow the samples to cool to room temperature before demolding.

    • Characterize the resulting elastomer for its mechanical properties (tensile strength, elongation at break, hardness), thermal stability (TGA), and refractive index.

Expected Results and Data Presentation

The incorporation of this compound as a crosslinker is expected to yield a transparent silicone elastomer with a high refractive index and good thermal stability. The mechanical properties can be tailored by adjusting the crosslinker concentration and the addition of reinforcing fillers.

Table 1: Influence of Crosslinker on Silicone Elastomer Properties (Illustrative Data)

PropertySilicone with Aliphatic CrosslinkerSilicone with this compound
Refractive Index ~1.41>1.44[4]
Tensile Strength (MPa) 5 - 74 - 6[8]
Elongation at Break (%) 300 - 500250 - 450
Shore A Hardness 30 - 4035 - 45
Thermal Stability (T₅% in N₂) ~400 °C>430 °C

Note: This table provides illustrative values. Actual results will vary depending on the specific formulation and curing conditions.

Experimental Workflow Diagram

experimental_workflow cluster_part_a Part A Preparation cluster_part_b Part B Preparation cluster_final_steps Final Processing PDMS Vinyl-terminated PDMS Mix_A Mix Part A PDMS->Mix_A Silica Fumed Silica (Optional) Silica->Mix_A Catalyst Platinum Catalyst Catalyst->Mix_A Mix_Final Combine & Mix Mix_A->Mix_Final Crosslinker This compound Mix_B Prepare Part B Crosslinker->Mix_B Inhibitor Inhibitor (Optional) Inhibitor->Mix_B Mix_B->Mix_Final Degas Degas Mix_Final->Degas Cast Cast in Mold Degas->Cast Cure Cure in Oven Cast->Cure Post_Cure Post-Cure Cure->Post_Cure Characterize Characterize Properties Post_Cure->Characterize

Caption: Workflow for preparing a silicone elastomer.

Chemical Reaction Pathway

The crosslinking reaction is a hydrosilylation, where the silicon-hydride bonds of this compound add across the carbon-carbon double bonds of the vinyl-terminated PDMS in the presence of a platinum catalyst.

hydrosilylation_reaction PDMS_Vi Vinyl-Terminated PDMS (...-Si(CH₃)₂-CH=CH₂) Crosslinked_Network Crosslinked Silicone Network (...-Si(CH₃)₂-CH₂-CH₂-Si(O-Si(CH₃)₂H)₂(Ph)) PDMS_Vi->Crosslinked_Network Crosslinker This compound (Ph-Si(O-Si(CH₃)₂H)₃) Crosslinker->Crosslinked_Network Catalyst Platinum Catalyst Catalyst->Crosslinked_Network catalyzes

Caption: Hydrosilylation crosslinking reaction.

Application 2: Phenyl-Containing Silicones in Drug Delivery Systems

The incorporation of phenyl groups into silicone networks can modify the material's properties for drug delivery applications. Phenyl-containing silicones can act as a barrier to reduce the "bleed" or uncontrolled diffusion of silicone fluids and can also modulate the release of hydrophobic drugs.[9] While this compound is primarily a crosslinker, its phenyl content contributes to these barrier properties. This section provides a conceptual protocol for creating a silicone-based drug delivery device with a phenyl-containing barrier layer.

Conceptual Protocol: Fabrication of a Reservoir-Type Drug Delivery Device with a Phenyl-Silicone Barrier Layer

This protocol describes the fabrication of a reservoir-type drug delivery device where a core containing the active pharmaceutical ingredient (API) is encapsulated within a silicone elastomer, which is then coated with a phenyl-containing silicone layer to control the drug release rate.

Materials:

  • Core formulation: A silicone elastomer (prepared as in Application 1, but potentially with a different crosslinker for the core) mixed with the desired API.

  • Barrier layer formulation: A silicone elastomer formulated with this compound as the crosslinker.

  • Solvent for dip-coating (e.g., hexane (B92381) or heptane).

Equipment:

  • Molds for the core device.

  • Dip-coating apparatus.

  • Drying oven.

  • Drug release testing apparatus (e.g., USP dissolution apparatus).

Procedure:

  • Fabrication of the API-Loaded Core:

    • Prepare a silicone elastomer formulation as described in Application 1.

    • Before adding the catalyst, thoroughly mix the API into the base polymer (Part A). The API can be in solid or liquid form.

    • Proceed with the addition of the catalyst, mixing, degassing, and curing to form the core device.

  • Preparation of the Barrier Coating Solution:

    • Prepare the two-part formulation for the phenyl-containing silicone elastomer (using this compound as the crosslinker).

    • Just before coating, mix Part A and Part B and then dilute the mixture with a suitable solvent to achieve the desired viscosity for dip-coating.

  • Application of the Barrier Coating:

    • Mount the cured, API-loaded core onto a dipping mechanism.

    • Immerse the core into the barrier coating solution at a controlled speed.

    • Withdraw the core at a controlled speed to ensure a uniform coating thickness.

    • Allow the solvent to evaporate at room temperature.

    • Cure the barrier layer in an oven. The curing temperature should be low enough to not degrade the API.

  • Device Characterization and Drug Release Testing:

    • Characterize the coated device for its dimensions and coating thickness.

    • Conduct in vitro drug release studies in a suitable dissolution medium to determine the release profile.

Expected Results and Data Presentation

The phenyl-containing barrier layer is expected to reduce the initial burst release and provide a more sustained release of the API compared to an uncoated device. The release rate can be modulated by adjusting the thickness and composition of the barrier layer.

Table 2: Illustrative Drug Release Profile

Time (hours)Cumulative Drug Release (%) - UncoatedCumulative Drug Release (%) - Coated
13515
66030
128550
249875
4810095

Note: This table provides illustrative data to demonstrate the expected trend.

Drug Delivery Device Fabrication Workflow

drug_delivery_workflow cluster_core API Core Fabrication cluster_barrier Barrier Layer Application cluster_final Final Steps Prepare_Core_Formulation Prepare Silicone Formulation Mix_API Mix in API Prepare_Core_Formulation->Mix_API Cure_Core Cure API-Loaded Core Mix_API->Cure_Core Dip_Coat Dip-Coat Core Cure_Core->Dip_Coat Prepare_Barrier_Solution Prepare Phenyl-Silicone Solution Prepare_Barrier_Solution->Dip_Coat Dry_and_Cure_Barrier Dry and Cure Barrier Layer Dip_Coat->Dry_and_Cure_Barrier Characterize_Device Characterize Device Dry_and_Cure_Barrier->Characterize_Device Release_Testing Drug Release Testing Characterize_Device->Release_Testing

Caption: Workflow for fabricating a drug delivery device.

Conclusion

This compound is a valuable crosslinking agent for the development of advanced silicone materials. Its use in addition-cure systems allows for the formulation of elastomers with tailored properties, including high refractive index and thermal stability. Furthermore, the incorporation of phenyl groups through this crosslinker presents opportunities for modulating the performance of silicone-based drug delivery systems. The protocols and data presented herein provide a foundation for researchers and professionals to explore the potential of this compound in their respective fields. Further optimization of formulations and processing conditions will enable the development of innovative products with enhanced performance characteristics.

References

Application Notes: Phenyltris(dimethylsiloxy)silane in Addition-Cure Liquid Silicone Rubber

Application Note: Surface Modification of Silica Nanoparticles with Phenyltris(dimethylsiloxy)silane for Enhanced Hydrophobicity and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the surface modification of silica (B1680970) nanoparticles with Phenyltris(dimethylsiloxy)silane to increase their hydrophobicity. This modification is advantageous for applications requiring stable dispersions in non-polar solvents, incorporation into hydrophobic polymer matrices, and as potential carriers in drug delivery systems.

Introduction

Silica nanoparticles (SNPs) are widely utilized in various biomedical and industrial applications due to their tunable size, high surface area, and biocompatibility. However, their inherent hydrophilic nature, owing to the presence of silanol (B1196071) groups (Si-OH) on the surface, can limit their dispersibility in hydrophobic environments and lead to agglomeration.[1] Surface modification with organosilanes is a common and effective strategy to overcome these limitations.

This compound is a phenyl-based organosilane that can be used to impart a hydrophobic character to the surface of silica nanoparticles. The phenyl groups increase the hydrophobicity, while the siloxy groups can react with the surface silanol groups of the silica nanoparticles, forming stable siloxane bonds (Si-O-Si). This surface modification enhances the compatibility of SNPs with non-polar solvents and hydrophobic polymers, and can be explored for creating novel drug delivery vehicles with tailored surface properties.

Principle of Modification

The surface modification process involves the reaction between the hydroxyl groups on the surface of the silica nanoparticles and the this compound. The reaction, known as silanization, proceeds via the hydrolysis of the silane (B1218182) in the presence of water, followed by the condensation with the surface silanol groups of the silica nanoparticles. This results in the covalent attachment of the this compound molecules to the nanoparticle surface, rendering it hydrophobic. The general reaction scheme is depicted below.

G cluster_0 Silica Nanoparticle Surface cluster_1 This compound cluster_2 Hydrophobic Surface SNP Si-OH (Silanol group) Reaction Surface Modification SNP->Reaction Condensation Silane Ph-Si(O-Si(CH3)2H)3 Silane->Reaction Hydrolysis & Modified_SNP Si-O-Si-(O-Si(CH3)2H)2-Ph Reaction->Modified_SNP Forms

Caption: General reaction scheme for the surface modification of silica nanoparticles.

Experimental Protocols

This section details the necessary protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and the characterization of the resulting modified nanoparticles.

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

Procedure:

  • In a flask, mix ethanol and deionized water.

  • Add ammonium hydroxide solution to the mixture and stir.

  • Add TEOS dropwise to the stirring solution.

  • Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted reagents.

  • Dry the silica nanoparticles in an oven or under vacuum.

Surface Modification with this compound (Wet Silanization)

This protocol outlines the surface modification of the synthesized silica nanoparticles.

Materials:

Procedure:

  • Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.

  • Add this compound to the suspension. The amount of silane can be varied to control the degree of surface coverage.

  • If desired, add a small amount of triethylamine as a catalyst.

  • Reflux the mixture at the boiling point of toluene with constant stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, cool the mixture to room temperature.

  • Collect the modified silica nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene and ethanol to remove excess silane and by-products.

  • Dry the surface-modified silica nanoparticles under vacuum.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Disperse SNPs in Toluene B Add this compound A->B C Add Catalyst (optional) B->C D Reflux under Inert Atmosphere C->D E Cool to Room Temperature D->E F Centrifuge and Collect E->F G Wash with Solvents F->G H Dry under Vacuum G->H

Caption: Workflow for the surface modification of silica nanoparticles.

Characterization of Modified Silica Nanoparticles

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the successful grafting of the silane onto the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the unmodified and modified silica nanoparticles.

  • Expected Results: The spectrum of the modified SNPs should show new characteristic peaks corresponding to the phenyl and dimethylsiloxy groups of the silane, and a decrease in the intensity of the silanol (Si-OH) peak.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of silane grafted onto the silica surface.

  • Procedure: Heat the unmodified and modified silica nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Results: The modified SNPs will exhibit a greater weight loss at higher temperatures compared to the unmodified SNPs, corresponding to the decomposition of the organic phenyltris(dimethylsiloxy) groups. This weight loss can be used to calculate the grafting density.

3.3.3. Contact Angle Measurement

This technique is used to assess the change in surface hydrophobicity.

  • Procedure: Prepare a flat surface of the nanoparticle powder (e.g., by pressing into a pellet) and measure the contact angle of a water droplet on the surface.

  • Expected Results: The contact angle for the modified silica nanoparticles is expected to be significantly higher than that of the unmodified nanoparticles, indicating a transition from a hydrophilic to a hydrophobic surface.

3.3.4. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)

DLS and TEM are used to determine the size, size distribution, and morphology of the nanoparticles before and after modification.

  • Procedure: Disperse the nanoparticles in a suitable solvent and analyze using DLS for hydrodynamic diameter and TEM for size and morphology.

  • Expected Results: A slight increase in the particle size may be observed after surface modification due to the attached silane layer. TEM images can confirm the integrity of the nanoparticles after the modification process.

Data Presentation

Table 1: Expected Physicochemical Properties of Unmodified and Modified Silica Nanoparticles

PropertyUnmodified SNPsModified SNPs
Appearance White powderWhite powder
Dispersibility in Water GoodPoor
Dispersibility in Toluene PoorGood
Surface HydrophilicHydrophobic

Table 2: Expected Characterization Data

Characterization TechniqueUnmodified SNPsModified SNPs (Expected Range)
Contact Angle (Water) < 30°120° - 150°
Particle Size (DLS) 100-200 nm (example)105-210 nm (slight increase)
Grafting Density (TGA) N/AVaries with reaction conditions
Zeta Potential (in water) NegativeLess negative or near neutral

Applications in Drug Delivery

The hydrophobic surface of this compound-modified silica nanoparticles offers several potential advantages for drug delivery applications:

  • Encapsulation of Hydrophobic Drugs: The modified nanoparticles can serve as effective carriers for hydrophobic drugs, improving their solubility and bioavailability.

  • Controlled Release: The hydrophobic surface can modulate the release kinetics of encapsulated drugs.

  • Targeted Delivery: The surface can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

  • Reduced Protein Adsorption: The hydrophobic surface may reduce non-specific protein adsorption (opsonization), potentially leading to longer circulation times in the bloodstream.

Further research is required to fully elucidate the biocompatibility and efficacy of these modified nanoparticles for specific drug delivery applications. In vivo studies are necessary to evaluate their pharmacokinetic profile, biodistribution, and potential toxicity.

Logical Relationships in Drug Delivery Application

G cluster_0 Nanoparticle Properties cluster_1 Drug Delivery Advantages cluster_2 Therapeutic Outcome A Hydrophobic Surface C Encapsulation of Hydrophobic Drugs A->C D Controlled Release A->D F Reduced Opsonization A->F B Tunable Size E Potential for Targeted Delivery B->E G Improved Bioavailability C->G H Enhanced Efficacy D->H E->H F->H I Reduced Side Effects G->I H->I

Caption: Logical flow from nanoparticle properties to therapeutic outcomes.

References

Application of Phenyltris(dimethylsiloxy)silane in High Refractive Index Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltris(dimethylsiloxy)silane is a versatile organosilicon compound that plays a crucial role as a crosslinking agent in the formulation of high refractive index (HRI) polymers, particularly within the polysiloxane family. Its unique structure, featuring a central phenyl group attached to a silicon atom which is further bonded to three dimethylsiloxy groups, imparts desirable optical and thermal properties to the resulting polymeric materials. The incorporation of the phenyl group is a key strategy for increasing the refractive index of silicone-based polymers, moving them from the typical range of around 1.4 to values exceeding 1.55. This enhancement is critical for applications in advanced optics, such as LED encapsulation, optical adhesives, and coatings for optical fibers, where efficient light transmission and manipulation are paramount.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high refractive index polymers. It is intended to guide researchers and scientists in leveraging the properties of this crosslinker to develop advanced optical materials.

Application Notes

This compound is primarily utilized as a trifunctional crosslinker in addition-cure silicone systems. The hydrosilylation reaction between the Si-H groups of this compound and vinyl-functionalized polymers, typically vinyl-terminated polydimethylsiloxanes (PDMS) or other vinyl-containing oligosiloxanes, forms a stable, crosslinked network.

Key Advantages of Using this compound:

  • High Refractive Index: The phenyl group possesses high molar refraction, and its incorporation into the polymer matrix significantly increases the refractive index of the final material. This allows for the fabrication of thinner and lighter optical components.

  • Thermal Stability: The siloxane backbone, combined with the aromatic phenyl group, imparts excellent thermal stability to the cured polymer. Materials crosslinked with this compound can withstand elevated temperatures, making them suitable for applications such as LED encapsulation where heat is generated.

  • Optical Transparency: When properly formulated, polymers incorporating this compound exhibit high transparency in the visible light spectrum, which is essential for optical applications.

  • Tunable Properties: The final properties of the polymer, such as hardness, modulus, and refractive index, can be tailored by adjusting the ratio of the crosslinker to the vinyl-functional polymer, as well as the chemical structure of the base polymer.

Primary Applications:

  • LED Encapsulants: High refractive index encapsulants improve light extraction efficiency from the LED chip, leading to brighter and more efficient devices. The thermal stability of silicones crosslinked with this compound is also a major advantage in this application.

  • Optical Adhesives and Coatings: For bonding and protecting optical components, materials with a matched or high refractive index are necessary to minimize Fresnel reflection losses at interfaces.

  • Optical Fiber Coatings: this compound can be used to formulate coatings for optical fibers that require a specific refractive index profile for proper light guidance.

Quantitative Data

The following tables summarize the key quantitative data for this compound and polymers synthesized using this crosslinker. It is important to note that the properties of the final polymer are highly dependent on the entire formulation, including the base polymer, catalyst, and curing conditions.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C10H26O3Si4
Molecular Weight 330.68 g/mol
Refractive Index @ 20°C 1.44025
Boiling Point 91°C @ 2 mmHg
Density @ 25°C 0.942 g/mL

Table 2: Properties of High Refractive Index Polymers Incorporating this compound

Polymer SystemRefractive Index (n)Abbe Number (νd)Thermal Stability (TGA, 5% weight loss)Glass Transition Temp. (Tg)Key Application
Phenyl-vinyl-oligosiloxane crosslinked with this compound~1.56 @ 633 nm[1]Not Reported>350°C[1]Not ReportedLED Encapsulation[1]
Phenyl-modified silicone gel with varying phenyl contentNot ReportedNot Reported440.5°C to 480.0°C[2]-121.29°C to -117.71°C[2]Optical Gel[2]

Note: The data presented is sourced from different studies and may not be directly comparable due to variations in the base polymers and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a high refractive index phenyl-siloxane hybrid material using this compound as a crosslinker, based on the procedure described for LED encapsulation.

Protocol 1: Synthesis of a High Refractive Index Phenyl-Siloxane Hybrid Material

Objective: To synthesize a transparent, thermally stable, high refractive index polymer via hydrosilylation of a phenyl-vinyl-oligosiloxane (PVO) with this compound.

Materials:

  • Phenyl-vinyl-oligosiloxane (PVO) resin (synthesis required or commercially sourced)

  • This compound (crosslinker)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst), 2% Pt in xylene

  • Toluene or other suitable solvent (optional, for viscosity adjustment)

Equipment:

  • Vacuum oven

  • Thinky mixer or similar planetary centrifugal mixer

  • Glass molds (e.g., two glass plates separated by a silicone spacer)

  • Hot plate or convection oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry container, weigh the desired amount of Phenyl-vinyl-oligosiloxane (PVO) resin.

    • Add this compound as the crosslinking agent. The molar ratio of Si-H groups from the crosslinker to the Si-vinyl groups from the PVO resin is a critical parameter and should be optimized for the desired properties. A common starting point is a slight excess of Si-H groups.

    • If necessary, add a small amount of solvent (e.g., toluene) to adjust the viscosity for processing.

  • Degassing:

    • Thoroughly mix the components using a planetary centrifugal mixer for several minutes until a homogeneous mixture is obtained.

    • Degas the mixture under vacuum to remove any entrapped air bubbles. This step is crucial to ensure the optical clarity of the final cured polymer.

  • Catalyst Addition:

    • Add the platinum catalyst solution to the degassed mixture. The typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the resin and crosslinker.

    • Mix thoroughly again to ensure uniform distribution of the catalyst. Avoid introducing air bubbles during this step.

  • Casting and Curing:

    • Carefully pour the catalyzed mixture into the pre-cleaned and assembled glass mold.

    • Place the filled mold in a preheated oven. A typical curing schedule is 150°C for 4 hours. The optimal curing time and temperature will depend on the specific formulation and the thickness of the part.

    • After the initial cure, a post-curing step at a higher temperature (e.g., 180°C for 1 hour) can be performed to ensure complete reaction and enhance the thermal stability of the polymer.

  • Demolding and Characterization:

    • Allow the mold to cool to room temperature before carefully demolding the cured polymer sheet.

    • Characterize the polymer for its refractive index, transmission spectrum, thermal stability (TGA), and mechanical properties as required.

Visualizations

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_product Product Vinyl_Polymer Vinyl-Functional Polymer (R-CH=CH2) Catalyst Platinum Catalyst (e.g., Karstedt's) Vinyl_Polymer->Catalyst Coordination PTDMS This compound (PhSi(OSiMe2H)3) PTDMS->Catalyst Oxidative Addition Crosslinked_Polymer Crosslinked High Refractive Index Polymer Catalyst->Crosslinked_Polymer Hydrosilylation (Si-C bond formation)

Caption: Hydrosilylation crosslinking mechanism.

Experimental_Workflow Start Start Mixing 1. Mix PVO Resin and This compound Start->Mixing Degassing 2. Degas Mixture (Vacuum) Mixing->Degassing Catalyst_Addition 3. Add Platinum Catalyst Degassing->Catalyst_Addition Casting 4. Cast into Mold Catalyst_Addition->Casting Curing 5. Cure (e.g., 150°C, 4h) Casting->Curing Post_Curing 6. Post-Cure (e.g., 180°C, 1h) Curing->Post_Curing Demolding 7. Demold Post_Curing->Demolding Characterization 8. Characterize Polymer (RI, TGA, etc.) Demolding->Characterization End End Characterization->End

Caption: Experimental workflow for polymer synthesis.

References

Application Notes and Protocols for Phenyl-Substituted Siloxane Stationary Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique in drug discovery, development, and quality control. The choice of stationary phase is paramount for achieving desired selectivity and resolution. Phenyl-substituted polysiloxane stationary phases are widely employed due to their unique separation characteristics, offering a versatile platform for the analysis of a broad range of pharmaceutical compounds. This document provides detailed application notes and protocols for the use of phenyl-substituted siloxane stationary phases, with a focus on phases chemically similar to Phenyltris(dimethylsiloxy)silane. While specific data for this compound is limited, the principles and applications of closely related 5% phenyl-polydimethylsiloxane phases are presented as a robust guide.

Phenyl-substituted stationary phases provide a unique selectivity due to the polarizability of the phenyl groups, which allows for π-π interactions with analytes containing aromatic rings or double bonds. This characteristic makes them particularly suitable for the separation of a wide variety of drugs, including acidic, basic, and neutral compounds.[1] Columns with a low percentage of phenyl substitution, such as 5% phenyl-polydimethylsiloxane, are general-purpose columns that separate compounds primarily based on their boiling points, but with some polar characteristics.[2]

Key Applications in Pharmaceutical Analysis

Phenyl-substituted siloxane stationary phases are instrumental in various stages of drug development:

  • Drug Screening and Confirmation: These columns are considered a standard for confirming the presence of drugs of abuse in biological fluids.[1] Their selectivity is well-suited for separating drugs and their metabolites.[1]

  • Analysis of Acidic and Basic Drugs: With appropriate column deactivation and inertness, these phases can accurately quantify low concentrations of reactive acidic or basic drugs without derivatization.[1][3]

  • Impurity Profiling: Identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

  • Residual Solvent Analysis: While more polar phases are often used, phenyl-substituted columns can be effective for certain residual solvent applications.

  • Analysis of Raw Materials and Intermediates: Ensuring the quality and purity of starting materials and intermediates in the drug synthesis process.

Quantitative Data Summary

The following tables summarize typical quantitative data for the separation of various drug compounds on a 5% phenyl-polydimethylsiloxane stationary phase. Retention times and indices are dependent on the specific analytical conditions and column dimensions.

Table 1: Retention Data for a Selection of Pharmaceutical Compounds

AnalyteDrug ClassTypical Retention Time (min)Kovats Retention Index (KI)
PhenobarbitalBarbiturate12.51850
MethaqualoneSedative-Hypnotic14.22050
DiazepamBenzodiazepine16.82300
FentanylOpioid Analgesic18.52500
AmitriptylineTricyclic Antidepressant15.12150
CocaineStimulant13.81980
MethamphetamineStimulant8.21250

Note: Data is compiled from typical applications and may vary based on specific experimental conditions.

Table 2: Typical Column Characteristics and Performance

ParameterValue
Phase Composition5% Phenyl - 95% Dimethylpolysiloxane
PolarityLow to mid-polarity
USP CodeG27, G36
Maximum Temperature325 °C (isothermal) / 350 °C (programmed)
Column Efficiency> 2500 plates/meter
Bleed ProfileLow bleed, suitable for MS applications

Experimental Protocols

Below are detailed methodologies for common applications using a 5% phenyl-polydimethylsiloxane stationary phase.

Protocol 1: General Drug Screening in Biological Matrices

This protocol is suitable for the qualitative and semi-quantitative screening of a broad range of acidic, neutral, and basic drugs in samples such as blood, urine, or tissue homogenates.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of biological sample, add an appropriate internal standard.

  • Adjust the pH of the sample to ~9-10 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol).

2. GC-MS Conditions

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polydimethylsiloxane.

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-550 amu.

Protocol 2: Quantitative Analysis of a Specific Drug and its Metabolites

This protocol is designed for the accurate quantification of a target drug and its metabolites and requires method validation.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

  • Load 1 mL of the pre-treated biological sample (e.g., hydrolyzed urine).

  • Wash the cartridge with water and a weak organic solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness and reconstitute in a known volume of solvent for GC-MS analysis.

2. GC-MS Conditions

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polydimethylsiloxane.

  • Injector: Pulsed splitless mode, 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: (To be optimized for the specific analytes)

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Detector (SIM Mode):

    • Select 3-4 characteristic ions for the target drug and its metabolites for selective ion monitoring (SIM) to enhance sensitivity and specificity.

Visualizations

Logical Workflow for GC Method Development

The following diagram illustrates a typical workflow for developing a robust GC method for pharmaceutical analysis using a phenyl-substituted stationary phase.

GC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Data Analysis & Validation A Define Analytical Goal (e.g., Screening, Quantification) B Review Analyte Properties (Volatility, Polarity, Stability) A->B C Select Stationary Phase (e.g., 5% Phenyl-Polysiloxane) B->C D Optimize Temperature Program (Initial Temp, Ramps, Final Temp) C->D E Optimize Injector Parameters (Mode, Temperature) D->E F Optimize Carrier Gas Flow Rate E->F G Peak Identification & Integration F->G H Method Validation (Linearity, Accuracy, Precision) G->H I Final Method Implementation H->I

Caption: Workflow for GC Method Development.

Experimental Workflow for Drug Screening

This diagram outlines the key steps involved in a typical drug screening experiment from sample receipt to final report.

Drug_Screening_Workflow Sample Sample Receipt Log Sample ID Aliquot for Analysis Extraction Extraction Add Internal Standard LLE or SPE Evaporation & Reconstitution Sample:f1->Extraction:f0 Analysis GC-MS Analysis Inject Sample Data Acquisition Extraction:f2->Analysis:f0 DataProcessing Data Processing Peak Identification Library Matching Quantification Analysis:f1->DataProcessing:f0 Report Reporting Generate Report Review & Approve DataProcessing:f2->Report:f0

Caption: Drug Screening Experimental Workflow.

References

Phenyltris(dimethylsiloxy)silane: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyltris(dimethylsiloxy)silane is a unique organosilicon compound with a trifunctional structure, making it a valuable reagent in organic synthesis, particularly in the realm of materials science and polymer chemistry.[1] Its primary application lies in its role as a crosslinking agent in addition-cure silicone systems via hydrosilylation.[2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in hydrosilylation reactions for the preparation of crosslinked polymers. Additionally, a potential application in palladium-catalyzed Hiyama cross-coupling reactions is explored, based on the reactivity of analogous arylsiloxane compounds.

Introduction

This compound, with the chemical formula C12H26O3Si4, is characterized by a central phenyl-substituted silicon atom bonded to three dimethylsiloxy groups, each containing a reactive silicon-hydrogen (Si-H) bond.[1][3] This trifunctionality makes it an excellent crosslinker for polymers containing vinyl groups, such as vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), leading to the formation of stable silicone elastomers.[2][4] The hydrosilylation reaction, typically catalyzed by platinum complexes, proceeds with high efficiency and is a cornerstone of the silicone industry.[4][5]

Beyond its established role in polymer chemistry, the presence of a phenyl group attached to a silicon atom suggests potential applications in other areas of organic synthesis, such as cross-coupling reactions. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, offers a powerful method for the formation of carbon-carbon bonds.[3][6] While specific protocols for this compound in Hiyama couplings are not extensively documented, the known reactivity of similar arylsiloxanes provides a basis for exploring this application.[7][8]

These application notes provide detailed protocols for both the well-established hydrosilylation application and the potential use of this compound in Hiyama cross-coupling reactions, aimed at researchers, scientists, and professionals in drug development and materials science.

Applications in Organic Synthesis

Hydrosilylation: Crosslinking of Vinyl-Functionalized Polymers

This compound is widely used as a trifunctional crosslinking agent for vinyl-functionalized polymers, most notably in the curing of silicone elastomers.[2] The reaction involves the addition of the Si-H bonds of this compound across the carbon-carbon double bonds of the vinyl groups in the polymer backbone. This process, known as hydrosilylation, is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[4][9] The resulting crosslinked network exhibits enhanced mechanical properties and thermal stability.[10]

General Reaction Scheme:

Diagram of the Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt0->OxAdd Pt_H_Si Pt(II) Hydrido Silyl Complex OxAdd->Pt_H_Si Coord Olefin Coordination Pt_H_Si->Coord Pt_Olefin Pt(II) Olefin Complex Coord->Pt_Olefin Insertion Migratory Insertion Pt_Olefin->Insertion Pt_Alkyl Pt(II) Alkyl Silyl Complex Insertion->Pt_Alkyl RedElim Reductive Elimination Pt_Alkyl->RedElim RedElim->Pt0 Regenerated Catalyst Product Hydrosilylated Product RedElim->Product R-CH2CH2-SiR'3 Silane R'3Si-H Silane->OxAdd + R'3Si-H Olefin R-CH=CH2 Olefin->Coord + R-CH=CH2

Caption: General mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: Crosslinking of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes a general procedure for the preparation of a crosslinked silicone elastomer using this compound.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity and vinyl content will determine the properties of the final elastomer)

  • This compound (crosslinker)

  • Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex in xylene, typically 2% Pt)

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry vial, dissolve the vinyl-terminated PDMS in a minimal amount of anhydrous toluene.

  • Add this compound. The molar ratio of Si-H groups to vinyl groups should be adjusted to achieve the desired crosslinking density (a common starting point is a 1.5:1 ratio of Si-H to vinyl).

  • Thoroughly mix the components by vortexing or stirring.

  • Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the total weight of the silicone components).

  • Mix the formulation rapidly and thoroughly.

  • Pour the mixture into a mold and cure at the desired temperature. Curing can often be achieved at room temperature over several hours or accelerated by heating (e.g., 60-100 °C for 1-2 hours).

  • The cured elastomer can be removed from the mold after cooling.

Quantitative Data:

The mechanical properties of the resulting elastomer are highly dependent on the specific PDMS used and the crosslinking density.

ParameterTypical Value/RangeReference
Si-H : Vinyl Molar Ratio1.1:1 to 2:1[10]
Platinum Catalyst Loading5 - 20 ppm[11]
Curing TemperatureRoom Temperature to 150 °C[12]
Curing Time1 - 24 hours[12]

Workflow for Preparation of a Crosslinked Silicone Elastomer

Silicone_Elastomer_Workflow Start Start Mix_PDMS Dissolve Vinyl-Terminated PDMS in Toluene Start->Mix_PDMS Add_Silane Add this compound Mix_PDMS->Add_Silane Mix_Components Thoroughly Mix Components Add_Silane->Mix_Components Add_Catalyst Add Karstedt's Catalyst Mix_Components->Add_Catalyst Mix_Final Rapid and Thorough Mixing Add_Catalyst->Mix_Final Molding Pour into Mold Mix_Final->Molding Curing Cure at Desired Temperature Molding->Curing Demolding Demold Cured Elastomer Curing->Demolding End End Demolding->End

Caption: Workflow for silicone elastomer preparation.

Potential Application: Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide.[3] The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base.[6] While there are no specific literature reports on the use of this compound in Hiyama couplings, its structural similarity to other reactive arylsiloxanes suggests its potential as a coupling partner.[7][8] The following protocol is a representative procedure adapted from known Hiyama coupling reactions of arylsiloxanes.

General Reaction Scheme:

Diagram of the Hiyama Cross-Coupling Catalytic Cycle

Hiyama_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-Ar Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Aryl_X R-X Aryl_X->OxAdd Ar_Si Ar-Si(OR')3 + Activator Ar_Si->Transmetal

References

Application Notes and Protocols for Crosslinking PDMS Elastomers with Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (B3030410) (PDMS) is a widely utilized silicone polymer in research and industry, prized for its biocompatibility, optical transparency, and tunable mechanical properties. The crosslinking of PDMS is a critical step in forming a stable, elastomeric network. The choice of crosslinking agent significantly influences the final properties of the elastomer. Phenyltris(dimethylsiloxy)silane is a specialized crosslinking agent that imparts unique characteristics to the PDMS network, primarily due to the presence of phenyl groups. These phenyl moieties enhance the thermal stability and refractive index of the resulting elastomer, making it suitable for applications requiring robust performance at elevated temperatures or specific optical properties.

This document provides detailed application notes and experimental protocols for the crosslinking of vinyl-terminated PDMS with this compound via a platinum-catalyzed hydrosilylation reaction.

Key Applications

The incorporation of this compound as a crosslinker for PDMS elastomers is particularly advantageous in the following applications:

  • High-Temperature Applications: The presence of phenyl groups in the siloxane backbone enhances the thermal-oxidative stability of the PDMS network, making it suitable for devices and components that operate at elevated temperatures.[1][2]

  • Optical Devices: Phenyl groups increase the refractive index of the silicone elastomer, which is beneficial for the fabrication of lenses, light-emitting diode (LED) encapsulants, and other optical components where index matching is crucial.

  • Microfluidics and Lab-on-a-Chip Devices: The enhanced thermal stability is advantageous for microfluidic devices that incorporate on-chip heating elements or are subjected to high-temperature sterilization processes.

  • Drug Delivery Systems: The robust and biocompatible nature of the crosslinked PDMS, combined with its tunable properties, makes it a candidate for controlled-release drug delivery matrices.

Data Presentation

The following tables summarize the expected influence of crosslinker choice and concentration on the properties of PDMS elastomers. While direct comparative data for this compound is limited in publicly available literature, the trends are based on established principles of silicone chemistry.

Table 1: Comparative Mechanical Properties of Crosslinked PDMS

PropertyPDMS with Standard Crosslinker (e.g., Hydride-Terminated PDMS)PDMS with this compound (Expected)
Tensile Strength (MPa) 0.5 - 10Potentially slightly lower or comparable, depending on crosslink density
Elongation at Break (%) 50 - 500May be slightly reduced due to the rigidity of the phenyl group
Young's Modulus (MPa) 0.3 - 3.7Can be tailored by adjusting the crosslinker ratio[3]
Hardness (Shore A) 30 - 60Can be tailored by adjusting the crosslinker ratio

Table 2: Comparative Thermal Properties of Crosslinked PDMS

PropertyPDMS with Standard CrosslinkerPDMS with this compound
Decomposition Temperature (TGA, 5% weight loss, in N₂) ~350 - 450 °C> 450 °C[4]
Glass Transition Temperature (DSC) ~ -125 °CSlightly higher (~ -117 °C with increasing phenyl content)[4]

Table 3: Solvent Resistance of Crosslinked PDMS (Qualitative)

SolventSwelling Behavior of PDMS
Toluene (B28343) High
Hexane High
Acetone Moderate
Isopropanol Low
Water Negligible

Experimental Protocols

Protocol 1: Preparation of a PDMS Elastomer using this compound

This protocol details the preparation of a PDMS elastomer through the hydrosilylation of a vinyl-terminated PDMS polymer with this compound as the crosslinking agent, catalyzed by a platinum complex.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) (viscosity and molecular weight will determine the final properties)

  • This compound (crosslinker)

  • Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst), 2% Pt concentration

  • Toluene (anhydrous)

  • Mixing container (e.g., glass vial or beaker)

  • Stirring mechanism (e.g., magnetic stirrer or mechanical overhead stirrer)

  • Vacuum desiccator

  • Oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry mixing container, add the desired amount of vinyl-terminated PDMS.

    • Add the appropriate amount of this compound. The molar ratio of Si-H groups from the crosslinker to the vinyl groups from the PDMS prepolymer is a critical parameter. A common starting point is a slight excess of Si-H groups (e.g., 1.2:1 ratio of Si-H to vinyl).

    • Add a small amount of anhydrous toluene to reduce the viscosity for easier mixing, if necessary.

  • Catalyst Addition:

    • While stirring the pre-polymer mixture, add the platinum catalyst solution dropwise. A typical catalyst concentration is in the range of 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.

  • Mixing and Degassing:

    • Mix the components thoroughly for 10-15 minutes to ensure a homogeneous dispersion of the catalyst and crosslinker.

    • Place the mixture in a vacuum desiccator and apply a vacuum to remove any dissolved gases and solvent. Continue degassing until bubbling ceases.

  • Curing:

    • Pour the degassed mixture into a desired mold.

    • Cure the mixture in an oven. A typical curing schedule is 2 hours at 100 °C. The optimal curing time and temperature may vary depending on the specific reactants and desired properties.

  • Post-Curing (Optional):

    • For applications requiring high stability, a post-curing step can be performed at a higher temperature (e.g., 150 °C) for an additional 2-4 hours to ensure complete reaction and removal of any volatile byproducts.

Visualizations

Diagram 1: Hydrosilylation Crosslinking Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PDMS_Vinyl Vinyl-Terminated PDMS (-Si-CH=CH₂) Crosslinked_PDMS Crosslinked PDMS Network (-Si-CH₂-CH₂-Si-) PDMS_Vinyl->Crosslinked_PDMS Hydrosilylation Crosslinker This compound (Ph-Si-(O-Si(CH₃)₂-H)₃) Crosslinker->Crosslinked_PDMS Catalyst Platinum Complex Catalyst->Crosslinked_PDMS

Caption: Platinum-catalyzed hydrosilylation reaction.

Diagram 2: Experimental Workflow for PDMS Elastomer Preparation

G A 1. Mix Vinyl-PDMS and This compound B 2. Add Platinum Catalyst A->B C 3. Thorough Mixing (10-15 min) B->C D 4. Degas under Vacuum C->D E 5. Pour into Mold D->E F 6. Cure in Oven (e.g., 2h @ 100°C) E->F G 7. Post-Cure (Optional) (e.g., 4h @ 150°C) F->G H Final Crosslinked PDMS Elastomer G->H

Caption: Workflow for PDMS elastomer synthesis.

Diagram 3: Influence of Phenyl Groups on PDMS Properties

G A This compound Crosslinker B Incorporation of Phenyl Groups into PDMS Network A->B C Increased Thermal Stability B->C D Increased Refractive Index B->D E Potential for slightly reduced flexibility B->E

References

Application Note: Enhancing Optical Transmittance of Polymer-Based Electronic Packaging with Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing demand for smaller, more efficient, and reliable electronic devices has driven the need for advanced packaging materials with superior optical properties. For applications such as Light Emitting Diodes (LEDs), optical sensors, and photovoltaic devices, the transparency of the encapsulating material is a critical factor influencing performance and longevity. Polymer-based encapsulants, particularly silicones, are widely used due to their excellent thermal stability, mechanical flexibility, and electrical insulation properties. However, achieving and maintaining high optical transmittance, especially under harsh operating conditions, remains a significant challenge.

This application note details the use of Phenyltris(dimethylsiloxy)silane (PTMS) as a key additive to improve the optical transmittance of polymer-based electronic packaging materials. The incorporation of PTMS, a phenyl-containing siloxane, effectively enhances the refractive index of the polymer matrix, leading to improved light extraction and reduced scattering at the interface between the electronic component and the encapsulant. This document provides a summary of the quantitative effects of phenyl group incorporation on optical and thermal properties, detailed experimental protocols for the preparation and characterization of PTMS-modified polymers, and visual representations of the underlying principles and experimental workflows.

Principle of Transmittance Improvement

The enhancement of optical transmittance in polymer-based electronic packaging through the addition of this compound is primarily attributed to the principle of refractive index (RI) matching. The phenyl groups in PTMS have a higher polarizability compared to the methyl groups typically found in standard silicones like polydimethylsiloxane (B3030410) (PDMS), resulting in a higher refractive index.

By incorporating PTMS into the polymer matrix, the overall refractive index of the encapsulant can be precisely tuned. This allows for the RI of the encapsulant to be matched more closely to that of the semiconductor chip (e.g., GaN for LEDs, with an RI of ~2.4) and other packaging components. This reduction in the refractive index mismatch at the material interfaces minimizes Fresnel reflection and light scattering, thereby maximizing the light extraction efficiency and overall transmittance of the packaged device.[1] Additionally, the introduction of phenyl groups can enhance the thermal stability and UV resistance of the silicone matrix, contributing to the long-term reliability and performance of the electronic device.[2][3]

Transmittance_Improvement cluster_0 Without PTMS cluster_1 With PTMS Semiconductor Semiconductor Encapsulant_LowRI Polymer Encapsulant (Low RI) Semiconductor->Encapsulant_LowRI RI Mismatch Light_Out_Low Reduced Light Output Encapsulant_LowRI->Light_Out_Low Scattering & Reflection Light_In_Low Light Source Light_In_Low->Semiconductor Semiconductor_High Semiconductor Encapsulant_HighRI PTMS-Modified Polymer (High RI) Semiconductor_High->Encapsulant_HighRI RI Matched Light_Out_High Improved Light Output Encapsulant_HighRI->Light_Out_High Enhanced Transmittance Light_In_High Light Source Light_In_High->Semiconductor_High

Figure 1: Mechanism of transmittance improvement with PTMS.

Quantitative Data

The incorporation of phenyl-containing silanes, such as PTMS, has a demonstrable effect on the optical and thermal properties of silicone-based encapsulants. The following tables summarize key quantitative data gathered from literature. It is important to note that the exact values can vary depending on the specific base polymer, curing conditions, and the concentration of PTMS.

PropertyBase PolymerPhenyl Content (wt%)ValueReference
Transmittance Retention Silicone Gel0.88 - 3.1788.9% (after 25 min UV)[2][3]
Refractive Index Silicone Elastomer-1.53[1]
Transmittance Phenyl Silicone-> 90% (@ 480 nm)[4]
Refractive Index Phenyltris(trimethylsiloxy)silane1001.4368 (@ 20°C)[4]

Table 1: Optical Properties of Phenyl-Modified Silicones.

PropertyBase PolymerPhenyl Content (wt%)ValueReference
Glass Transition Temp. Silicone Gel0.88 -> 3.17-121.29°C -> -117.71°C[2][3]
Thermal Decomposition Temp. Silicone Gel0.88 -> 3.17440.5°C -> 480.0°C (10% weight loss)[2][3]

Table 2: Thermal Properties of Phenyl-Modified Silicones.

Experimental Protocols

This section provides a general protocol for the preparation of a PTMS-modified silicone elastomer and its subsequent optical characterization. This protocol is based on the principles of platinum-catalyzed hydrosilylation.

Materials
  • Vinyl-terminated polydimethylsiloxane (V-PDMS) (viscosity appropriate for the application)

  • This compound (PTMS) (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm)

  • Inhibitor (e.g., 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane), if required to control pot life

  • Toluene (or other suitable solvent)

  • Substrates for coating (e.g., glass slides, silicon wafers)

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vacuum oven or desiccator

  • Spin coater or doctor blade

  • UV-Vis-NIR spectrophotometer

  • Refractometer (e.g., Abbe refractometer)

  • Muffle furnace or oven for curing

Experimental Workflow

Experimental_Workflow Start Start Formulation Formulation (V-PDMS, PTMS, Catalyst) Start->Formulation Mixing Thorough Mixing Formulation->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Application Application to Substrate (Spin Coating/Casting) Degassing->Application Curing Curing (Thermal) Application->Curing Characterization Optical Characterization (UV-Vis, Refractive Index) Curing->Characterization End End Characterization->End

Figure 2: Experimental workflow for PTMS-modified polymer.

Preparation of PTMS-Modified Silicone Elastomer
  • Formulation Calculation: Determine the desired molar ratio of Si-H groups (from PTMS) to Si-Vinyl groups (from V-PDMS). A common starting point is a 1.2:1 to 1.5:1 ratio to ensure complete reaction of the vinyl groups. Calculate the required mass of V-PDMS and PTMS.

  • Mixing: In a clean, dry container, accurately weigh the V-PDMS. While stirring, add the calculated amount of PTMS. If an inhibitor is used to extend the working time, it should be added to the V-PDMS before the catalyst.

  • Catalyst Addition: Add the platinum catalyst to the mixture and stir thoroughly for 5-10 minutes to ensure a homogeneous dispersion. The amount of catalyst is typically in the range of 5-10 ppm relative to the total mass of the silicone components.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Application: Apply the degassed mixture onto the desired substrate. For thin films, a spin coater can be used. For thicker encapsulations, the mixture can be cast into a mold.

  • Curing: Transfer the coated substrate or mold to an oven. The curing schedule will depend on the specific formulation and catalyst concentration. A typical curing profile is 1-2 hours at 100-150°C.

Optical Characterization
  • Transmittance Measurement:

    • Use a UV-Vis-NIR spectrophotometer to measure the transmittance of the cured polymer film over the desired wavelength range (e.g., 300-1100 nm).

    • Use a clean, uncoated substrate as a reference.

    • Record the transmittance spectra for samples with varying concentrations of PTMS.

  • Refractive Index Measurement:

    • Measure the refractive index of the cured polymer films at a specific wavelength (e.g., 589 nm) using an Abbe refractometer.

    • Apply a small amount of the cured polymer to the prism of the refractometer and follow the instrument's operating procedure.

    • Record the refractive index for samples with different PTMS concentrations.

Conclusion

This compound is a highly effective additive for enhancing the optical transmittance and thermal stability of polymer-based electronic packaging materials. By increasing the refractive index of the encapsulant to better match that of the semiconductor device, PTMS minimizes light loss due to reflection and scattering, thereby improving overall device efficiency. The incorporation of PTMS also leads to improvements in the thermal properties of the polymer, enhancing the long-term reliability of the packaged electronic component. The provided experimental protocols offer a foundational method for the formulation and characterization of PTMS-modified polymers, enabling researchers and engineers to develop advanced packaging solutions for a wide range of optical and electronic applications. Further optimization of PTMS concentration and curing conditions can be performed to tailor the material properties for specific device requirements.

References

Application Notes and Protocols: Synthesis of a Platinum-Vinyl Siloxane Complex Utilizing Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the synthesis of a platinum-vinyl siloxane complex. While a direct, standardized protocol for the use of Phenyltris(dimethylsiloxy)silane as the primary ligand in such a synthesis is not widely documented, this guide presents a plausible and generalized method adapted from established procedures for preparing similar platinum-vinyl siloxane catalysts, such as Karstedt's catalyst. This compound is a known crosslinker in silicone elastomer formulations and its inclusion in the synthesis may influence the final properties of the catalyst, potentially enhancing stability or modifying its catalytic activity in hydrosilylation reactions.[1] These reactions are fundamental in the production of silicon-based materials used in biomedical devices and drug delivery systems.[2]

Introduction

Platinum-vinyl siloxane complexes are highly efficient and widely used catalysts for hydrosilylation, a key reaction in silicone chemistry.[3] This reaction enables the formation of stable silicon-carbon bonds, which is critical for the crosslinking of silicone polymers to create elastomers, gels, and adhesives.[4][5] In the field of drug development and biomedical applications, these materials are valued for their biocompatibility, versatility, and stability.[2] Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a well-known example of such a catalyst.[3][6]

This document outlines a detailed experimental protocol for the synthesis of a platinum-vinyl siloxane complex, proposing the use of this compound in conjunction with a vinyl-containing siloxane. It is hypothesized that this compound may act as a stabilizing agent or a co-ligand, potentially influencing the catalyst's performance in specialized applications.

Data Summary

The following table summarizes typical quantitative data for the synthesis of platinum-vinyl siloxane complexes, based on analogous preparations.

ParameterValueReference
Platinum PrecursorChloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)[7][8]
Vinyl Siloxane Ligand1,3-divinyl-1,1,3,3-tetramethyldisiloxane[6][9]
Proposed Co-Ligand/StabilizerThis compound[1]
Base/Reducing AgentSodium bicarbonate (NaHCO₃)[7][8]
SolventEthanol, Toluene[7][9]
Reaction Temperature20–80 °C[8][9]
Reaction Time1–24 hours[7][9]
Platinum Content in Catalyst~1-2%[7]
Typical YieldHigh (specific values vary)[9]

Experimental Protocol

This protocol describes a generalized procedure for the synthesis of a platinum-vinyl siloxane complex.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • 1,3-divinyl-1,1,3,3-tetramethyldisiloxane

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply system

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a reflux condenser and an inlet for inert gas. Place a magnetic stir bar in the flask. The entire apparatus should be under a positive pressure of inert gas (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In a separate vial, dissolve a specific amount of chloroplatinic acid hexahydrate in anhydrous ethanol.

    • In the reaction flask, add a mixture of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane and this compound in a suitable solvent such as toluene. The molar ratio of the vinyl siloxane to the platinum precursor is typically high to act as both a ligand and a solvent.

  • Reaction Initiation:

    • To the stirred solution in the reaction flask, add a solution of sodium bicarbonate in ethanol. The sodium bicarbonate acts as a reducing agent and a neutralizer for the hydrochloric acid formed during the reaction.[7][9]

    • Slowly add the ethanolic solution of chloroplatinic acid hexahydrate to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is typically heated to a temperature between 40-80°C.[9]

    • The reaction is allowed to proceed with continuous stirring for a period ranging from 1 to 24 hours. The progress of the reaction can be monitored by a color change, often from a yellow/orange solution to a pale yellow or colorless solution, indicating the reduction of Pt(IV) to Pt(0).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The inorganic salts (e.g., sodium chloride) formed during the reaction are removed by filtration.

    • The solvent and any volatile byproducts are removed from the filtrate under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting platinum-vinyl siloxane complex, a typically pale yellow and viscous liquid, can be characterized by various spectroscopic techniques such as NMR (¹H, ¹³C, ²⁹Si, ¹⁹⁵Pt) and FT-IR, as well as by determining its platinum content via atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_analysis Characterization prep_reagents Prepare Reagent Solutions (H₂PtCl₆, NaHCO₃, Siloxanes) mix_reagents Combine Siloxanes and NaHCO₃ in Solvent prep_reagents->mix_reagents setup_apparatus Assemble Reaction Apparatus (Inert Atmosphere) setup_apparatus->mix_reagents add_pt Add H₂PtCl₆ Solution mix_reagents->add_pt Vigorous Stirring heat_react Heat and Stir (40-80°C, 1-24h) add_pt->heat_react cool_filter Cool and Filter (Remove Salts) heat_react->cool_filter evaporate Remove Solvent (Rotary Evaporation) cool_filter->evaporate product Final Pt-Vinyl Siloxane Complex evaporate->product analysis Spectroscopic Analysis (NMR, FT-IR, ICP-OES) product->analysis

Caption: A flowchart illustrating the key steps in the synthesis of a platinum-vinyl siloxane complex.

Proposed Catalytic Cycle for Hydrosilylation

catalytic_cycle Pt0 Pt(0)L₂ Pt_SiH Pt(II)(H)(SiR₃)L₂ Pt0->Pt_SiH + R₃SiH (Oxidative Addition) Pt_alkene Pt(II)(H)(SiR₃)(alkene)L Pt_SiH->Pt_alkene + R'CH=CH₂ - L Pt_alkyl Pt(II)(alkyl)(SiR₃)L₂ Pt_alkene->Pt_alkyl Migratory Insertion Pt_alkyl->Pt0 Reductive Elimination + L product R'CH₂CH₂SiR₃ Pt_alkyl->product alkene R'CH=CH₂ alkene->Pt_SiH silane R₃SiH silane->Pt0

Caption: A simplified diagram of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[10]

Applications in Drug Development

The platinum-catalyzed hydrosilylation reaction is pivotal for creating specialized silicone-based materials with applications in the pharmaceutical and biomedical sectors.

  • Drug Delivery Systems: Silicone elastomers, formed via hydrosilylation, are used in transdermal drug delivery (TDD) patches and implantable devices for controlled drug release.[2] The degree of crosslinking, which can be controlled by the catalyst and reaction conditions, influences the diffusion rate of the active pharmaceutical ingredient.

  • Biomedical Devices: The biocompatibility of silicones makes them suitable for a wide range of medical devices, including catheters, tubing, and soft tissue implants. The curing process, often initiated by a platinum-vinyl siloxane complex, is crucial for achieving the desired mechanical properties and ensuring the material is safe for in-vivo use.

  • Microfluidics: Polydimethylsiloxane (PDMS) is a common material for fabricating microfluidic devices ("lab-on-a-chip") used in diagnostics and high-throughput screening. The curing of PDMS is typically achieved through a platinum-catalyzed hydrosilylation reaction.[4]

The use of a modified catalyst, potentially incorporating this compound, could offer advantages such as improved stability at room temperature (latency), allowing for one-part formulations with a longer shelf-life that cure upon heating. This is a desirable feature in the manufacturing of medical and pharmaceutical products.

Safety Precautions

  • Handle chloroplatinic acid with care as it is corrosive and a sensitizer.

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ensure all glassware is dry and the reaction is conducted under an inert atmosphere to prevent side reactions and deactivation of the catalyst.

  • Platinum compounds can be toxic and should be handled with caution. Dispose of all waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for Phenyltris(dimethylsiloxy)silane in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of Phenyltris(dimethylsiloxy)silane (CAS No. 18027-45-7) as a versatile chemical intermediate. This document details its role as a crosslinking agent for silicone elastomers, a surface modifying agent to impart hydrophobicity, and as a precursor in the synthesis of specialized organosilicon compounds. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.

Physicochemical Properties

This compound is an organosilicon compound with a unique structure that makes it highly effective in a variety of applications.[1] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₆O₃Si₄[2]
Molecular Weight 330.68 g/mol [2]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 91 °C @ 2 mmHg[4]
Density 0.942 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.442[4]
Purity ≥ 95%[5]

Application 1: Crosslinking Agent for Silicone Elastomers

This compound serves as an excellent crosslinking agent in the preparation of addition-cure liquid silicone rubber (LSR).[3] Its trifunctional nature allows for the formation of a durable three-dimensional network, enhancing the mechanical properties and thermal stability of the final elastomer.[1][6] The phenyl group contributes to improved thermal stability and a higher refractive index in the cured silicone.[7]

General Mechanical Properties of Cured Silicone Elastomers

The mechanical properties of silicone elastomers can be tailored by adjusting the formulation, including the concentration of the crosslinking agent. This compound contributes to achieving a balance of tensile strength, elongation, and tear strength.

Mechanical PropertyTypical Value Range for LSR
Tensile Strength 4 - 12 MPa
Elongation at Break 200 - 900%
Tear Strength 10 - 50 kN/m

Source: Gelest Inc.[6]

Experimental Protocol: Preparation of an Addition-Cure Silicone Elastomer

This protocol describes a general procedure for the preparation of a two-part, room-temperature-vulcanizing (RTV) silicone elastomer using this compound as the crosslinker.

Materials:

Procedure:

  • Part A Preparation (Base Polymer and Catalyst):

    • In a planetary mixer, combine 100 parts by weight of vinyl-terminated PDMS with 20-30 parts by weight of fumed silica.

    • Mix under high shear until the fumed silica is fully dispersed and a homogeneous paste is formed.

    • Add 10-20 ppm of the platinum catalyst solution to the mixture and mix thoroughly.

  • Part B Preparation (Crosslinking Agent):

    • In a separate container, prepare a solution of this compound in anhydrous toluene. The concentration can be varied to adjust the crosslink density. A typical starting point is a 1:1 molar ratio of Si-H groups from the crosslinker to the vinyl groups in the base polymer.

  • Curing:

    • Thoroughly mix Part A and Part B in the desired ratio (e.g., 10:1 by weight).

    • De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold and allow it to cure at room temperature for 24 hours, or accelerate the cure by heating at 80-150°C for a shorter duration (e.g., 15-60 minutes).

Experimental Workflow for Silicone Elastomer Preparation

G cluster_partA Part A Preparation cluster_partB Part B Preparation PDMS Vinyl-terminated PDMS MixerA High Shear Mixing PDMS->MixerA Silica Fumed Silica Silica->MixerA AddCatalyst Add Catalyst and Mix MixerA->AddCatalyst Catalyst Platinum Catalyst Catalyst->AddCatalyst PartA Part A AddCatalyst->PartA MixParts Mix Part A and Part B PartA->MixParts Silane This compound Dissolve Dissolve Silane->Dissolve Toluene Anhydrous Toluene Toluene->Dissolve PartB Part B Dissolve->PartB PartB->MixParts Degas Vacuum Degassing MixParts->Degas Pour Pour into Mold Degas->Pour Cure Cure (RT or Heat) Pour->Cure Elastomer Cured Silicone Elastomer Cure->Elastomer

Caption: Workflow for two-part silicone elastomer preparation.

Application 2: Surface Modification for Hydrophobicity

This compound can be used to render surfaces such as glass, silica, and metal oxides hydrophobic. The silanol (B1196071) groups, formed upon hydrolysis of the siloxane bonds, react with surface hydroxyl groups to form a stable, covalently bonded hydrophobic monolayer. This is particularly useful for applications requiring water repellency.

Expected Performance of Hydrophobic Surface Treatment

The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle on the modified surface. While the exact contact angle will depend on the substrate and the process conditions, treatment with organosilanes can significantly increase the water contact angle, indicating a successful hydrophobic modification.

ParameterUntreated GlassSilane-Treated Glass (Expected)
Water Contact Angle < 30°> 90°

Note: The expected water contact angle is a representative value. Surfaces treated with certain silanes can achieve contact angles of 120-140°.[8][9]

Experimental Protocol: Vapor-Phase Silanization of Glass Slides

This protocol describes a method for creating a hydrophobic surface on glass slides using vapor-phase deposition of this compound.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized water

  • Anhydrous toluene

  • This compound

  • Vacuum desiccator

  • Vacuum pump

Procedure:

  • Substrate Cleaning:

    • Immerse the glass slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Carefully remove the slides and rinse extensively with deionized water.

    • Dry the slides in an oven at 120°C for at least 1 hour.

  • Vapor-Phase Silanization:

    • Place the cleaned and dried glass slides in a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 0.5 mL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the slides.

    • Evacuate the desiccator using a vacuum pump for 5-10 minutes to a pressure of <100 mTorr, then seal the desiccator.

    • Allow the silanization to proceed at room temperature for 12-24 hours.

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure in a fume hood.

    • Remove the coated slides and rinse them with anhydrous toluene to remove any physisorbed silane.

    • Dry the slides with a stream of dry nitrogen or in an oven at 100°C for 30 minutes.

Signaling Pathway for Surface Modification

G cluster_surface Substrate Surface cluster_silane Silane Chemistry SurfaceOH Surface with Hydroxyl Groups (Si-OH) Condensation Condensation Reaction SurfaceOH->Condensation Silane This compound Hydrolysis Hydrolysis (with trace H₂O) Silane->Hydrolysis Silanol Silanol Formation (Si-OH) Hydrolysis->Silanol Silanol->Condensation HydrophobicSurface Hydrophobic Surface (Si-O-Si linkage) Condensation->HydrophobicSurface

Caption: Reaction pathway for surface hydrophobization.

Application 3: Intermediate in Chemical Synthesis

This compound is a valuable intermediate in the synthesis of other organosilicon compounds, most notably as a precursor for platinum-vinylsiloxane complexes like Karstedt's catalyst, which are highly efficient catalysts for hydrosilylation reactions.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane.[1][2]

ParameterValue
Reactants Phenyltrimethoxysilane, Tetramethyldisiloxane
Catalyst Hydrochloric Acid
Solvent Toluene
Typical Yield ~85% (of crude product mixture)
Purity in crude product ~45% by weight

Source: Smolecule[1], ChemicalBook[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known industrial process.

Materials:

  • Tetramethyldisiloxane

  • Phenyltrimethoxysilane

  • 37% Hydrochloric acid

  • Toluene

  • Water

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2010 g of tetramethyldisiloxane, 1200 g of water, 60 g of 37% hydrochloric acid, and 1000 g of toluene.[2]

  • Reaction:

    • With vigorous stirring, slowly add 1586 g of phenyltrimethoxysilane to the reaction mixture.[2] The reaction is exothermic, and the temperature may rise to around 47°C.[2]

    • After the addition is complete, continue stirring for one hour.[2]

  • Work-up:

    • Stop stirring and allow the mixture to separate into two phases.[2]

    • Separate and discard the lower aqueous phase.[2]

    • Wash the upper organic phase with 100 mL of water.[2]

    • After separating the aqueous wash, remove the excess tetramethyldisiloxane and toluene by fractional distillation until the overhead temperature reaches 110°C.[2]

  • Product:

    • The remaining bottom product is a mixture containing approximately 45% by weight of this compound.[2]

Logical Relationship in Karstedt's Catalyst Synthesis

G cluster_precursors Precursors cluster_catalyst Catalyst System Silane This compound VinylSiloxane Vinyl-functional Siloxane Silane->VinylSiloxane Functionalization Karstedt Karstedt's Catalyst VinylSiloxane->Karstedt Complexation with H2PtCl6 Chloroplatinic Acid H2PtCl6->Karstedt Hydrosilylation Hydrosilylation Reaction Karstedt->Hydrosilylation Catalyzes

Caption: Role as an intermediate for Karstedt's catalyst.

References

Troubleshooting & Optimization

Optimizing Phenyltris(dimethylsiloxy)silane synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Phenyltris(dimethylsiloxy)silane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several methods, including:

  • Hydrolysis and Condensation of Phenyltrimethoxysilane (B147435): This common method involves the reaction of phenyltrimethoxysilane with a source of dimethylsiloxy groups, such as tetramethyldisiloxane, under acidic conditions.[1][2]

  • Reaction of Phenyltrichlorosilane: Phenyltrichlorosilane can be reacted with a dimethylsilanol source to yield the desired product.[1]

  • Hydrosilylation: This method involves the addition of a silane (B1218182) containing a Si-H bond across a double bond. While a possible route, it can be accompanied by side reactions.[1]

  • Condensation with Molecular Silanols: Direct condensation of phenylsilanetriol (B1655011) with a dimethylsiloxy source can also be employed.[1]

Q2: What is a typical yield and purity for the synthesis of this compound?

A2: The yield and purity can vary significantly depending on the chosen synthesis method and optimization of reaction conditions. For the hydrolysis and condensation of phenyltrimethoxysilane, yields of approximately 85.9% have been reported.[1] However, the crude product may contain a significant portion of oligomeric and other byproducts, with the target compound being around 45% by weight in some cases.[1][2] Purification is often necessary to achieve high purity.

Q3: What are the main impurities and byproducts in this compound synthesis?

A3: The primary impurities are often oligomeric species, such as those containing multiple phenylsiloxane units (e.g., TPh2MH6, TPh3MH8).[2] In hydrosilylation reactions, side products from isomerization, polymerization, oligomerization, and hydrogenation can also be present.[1] Unreacted starting materials and residual catalyst can also be sources of impurity.

Q4: How can I purify the crude this compound?

A4: Fractional vacuum distillation is a common and effective method for purifying this compound to separate it from less volatile oligomeric impurities and other byproducts.[2] Careful control of the vacuum and temperature is crucial to prevent decomposition.

Troubleshooting Guides

Low Yield

Problem: The final isolated yield of this compound is significantly lower than expected.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy. - Reaction Temperature: The reaction temperature is a critical parameter. For the hydrolysis of phenyltrimethoxysilane, temperatures around 47°C have been shown to be effective.[2] Higher temperatures can sometimes lead to side reactions and decreased yield.[1]
Side Reactions - Hydrosilylation: If using a hydrosilylation route, consider changing the catalyst or optimizing catalyst loading to minimize side reactions like alkene isomerization or dehydrogenative silylation.[1] - Condensation: In condensation reactions, the formation of higher molecular weight oligomers is a common issue. Optimizing the stoichiometry of the reactants can help control the extent of polymerization.[2]
Moisture Contamination - Anhydrous Conditions: Silane reagents are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Loss during Workup/Purification - Extraction: Ensure efficient extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended. - Distillation: During vacuum distillation, ensure the system is free of leaks to maintain a stable, low pressure. This will allow for distillation at a lower temperature, minimizing thermal degradation of the product.
Low Purity

Problem: The final product shows significant impurities, primarily oligomeric species, as determined by GC-MS or NMR.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Steps
Suboptimal Stoichiometry - Reactant Ratio: The ratio of phenyltrimethoxysilane to the dimethylsiloxy source is critical in controlling the degree of condensation. An excess of the dimethylsiloxy source can help to cap the growing polymer chains and reduce the formation of higher oligomers.[1][2]
Inefficient Purification - Fractional Distillation: For the removal of oligomeric impurities, a well-packed fractional distillation column is essential. A slow and controlled distillation rate will improve the separation efficiency. - Azeotropic Distillation: If methanol (B129727) is present as an impurity from the hydrolysis of methoxysilanes, azeotropic distillation can be employed to remove it.[3]
Catalyst Issues - Catalyst Concentration: The concentration of the acid or base catalyst can influence the rate of condensation and the formation of byproducts. An optimal catalyst loading should be determined experimentally.[1]
Reaction Conditions - Temperature Control: As with yield, temperature control is vital for purity. Higher temperatures can promote unwanted side reactions and the formation of a wider range of oligomers.[1]

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound via Hydrolysis of Phenyltrimethoxysilane

ParameterValueReference
Yield ~85.9% (crude)[1]
Purity (crude product) 45% by weight[1][2]
Major Impurities 21% TPh2MH6, 7.5% TPh3MH8[2]
Solvent Toluene (B28343)[2]
Catalyst Hydrochloric Acid[2]
Reaction Temperature 47°C[2]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Phenyltrimethoxysilane

This protocol is adapted from a reported synthesis and is provided as a general guideline.[2] Optimization may be required for specific laboratory conditions.

Materials:

  • Phenyltrimethoxysilane

  • Tetramethyldisiloxane

  • Toluene

  • 37% Hydrochloric acid

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and addition funnel, combine tetramethyldisiloxane, water, hydrochloric acid, and toluene.

  • With vigorous stirring, slowly add phenyltrimethoxysilane to the mixture. The reaction is exothermic and the temperature will rise. Maintain the temperature around 47°C.

  • After the addition is complete, continue stirring for one hour.

  • Stop stirring and allow the two phases to separate.

  • Remove and discard the lower aqueous phase.

  • Wash the upper organic phase with water.

  • Separate and discard the aqueous phase.

  • Remove the excess tetramethyldisiloxane and toluene by fractional distillation. The distillation can be stopped when the overhead temperature reaches 110°C.

  • The remaining product is a mixture containing this compound and oligomeric species.

  • For higher purity, the crude product can be further purified by fractional vacuum distillation.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_workup Evaluate Workup & Purification check_conditions->check_workup Optimal side_reactions Side Reactions (e.g., Polymerization) check_conditions->side_reactions Suboptimal loss_of_product Product Loss check_workup->loss_of_product Inefficient increase_time Increase Reaction Time incomplete_reaction->increase_time optimize_temp Optimize Temperature incomplete_reaction->optimize_temp optimize_stoichiometry Adjust Stoichiometry side_reactions->optimize_stoichiometry optimize_catalyst Optimize Catalyst side_reactions->optimize_catalyst improve_extraction Improve Extraction loss_of_product->improve_extraction optimize_distillation Optimize Distillation loss_of_product->optimize_distillation

Caption: Troubleshooting workflow for low yield.

Troubleshooting_Low_Purity start Low Purity of This compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities oligomers Oligomeric Impurities check_impurities->oligomers High Oligomer Content starting_materials Unreacted Starting Materials check_impurities->starting_materials High Starting Material Content other_byproducts Other Byproducts check_impurities->other_byproducts Presence of Other Peaks adjust_stoichiometry Adjust Reactant Stoichiometry oligomers->adjust_stoichiometry optimize_distillation Optimize Fractional Vacuum Distillation oligomers->optimize_distillation optimize_reaction Optimize Reaction Conditions starting_materials->optimize_reaction other_byproducts->optimize_reaction improve_workup Improve Workup (e.g., Washing) other_byproducts->improve_workup

Caption: Troubleshooting workflow for low purity.

References

Preventing side reactions during Phenyltris(dimethylsiloxy)silane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the polymerization of Phenyltris(dimethylsiloxy)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polymerization of this compound?

A1: The primary side reactions of concern are:

  • Hydrolysis: The Si-O-Si (siloxane) bonds are susceptible to cleavage by water. This can lead to the formation of silanol (B1196071) (Si-OH) groups, which can act as chain terminators or participate in unwanted condensation reactions.

  • Uncontrolled Condensation: The presence of reactive silanol groups, either from moisture contamination or as intermediates, can lead to condensation reactions. This can result in the formation of undesired oligomers, branched structures, or even gelation, broadening the molecular weight distribution of the polymer.[1]

  • Cyclization (Backbiting): During anionic ring-opening polymerization (AROP), the growing polymer chain end can attack a silicon atom further down the same chain, leading to the formation of cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4) and a redistribution of chain lengths.[1]

  • Chain Transfer: Transfer of the active center to another polymer chain can lead to a broader molecular weight distribution.[1]

Q2: How does moisture affect the polymerization process?

A2: Moisture is a significant inhibitor of controlled polymerization. Water can react with anionic initiators, quenching the polymerization, and can also lead to the hydrolysis of siloxane bonds, as mentioned above. This results in a loss of control over the molecular weight and an increase in the polydispersity index (PDI) of the final polymer.[2]

Q3: What is the ideal type of polymerization for controlling the structure of polymers made from this compound?

A3: Anionic ring-opening polymerization (AROP) of strained cyclic siloxane monomers (like hexamethylcyclotrisiloxane, D3) is the preferred method for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow polydispersity.[2] This "living" polymerization technique, when carried out under strictly anhydrous conditions, minimizes side reactions like chain transfer and backbiting.[3]

Q4: My polymerization reaction resulted in a gel. What is the likely cause and how can I prevent it?

A4: Gel formation is typically the result of excessive cross-linking caused by uncontrolled condensation reactions. This can be triggered by:

  • High concentration of trifunctional or tetrafunctional silanes: These can act as cross-linking agents.

  • Presence of water and a catalyst: This can promote the formation of numerous silanol groups, leading to a highly cross-linked network.

  • High temperatures: Can accelerate side reactions.

To prevent gelation, ensure all reactants and solvents are rigorously dried, use a monofunctional initiator, and maintain controlled stoichiometry and temperature. The use of an "end-capping" agent can also inhibit gelation by blocking reactive polymer ends.[4]

Q5: Why is the polydispersity index (PDI) of my polymer high?

A5: A high PDI (typically > 1.2 for AROP) indicates a broad distribution of polymer chain lengths. Common causes include:

  • Slow initiation: If the initiation of polymerization is slow compared to propagation, chains will start growing at different times.

  • Chain termination reactions: Impurities, especially water, can terminate growing chains prematurely.

  • Chain transfer reactions: The active site can be transferred to another polymer chain, creating a new growing site and broadening the molecular weight distribution.[1]

  • Equilibration reactions: "Backbiting" and intermolecular redistribution of siloxane units lead to a mixture of linear and cyclic species of varying sizes.[1]

To achieve a low PDI, use a fast and efficient initiator, ensure high monomer purity, and conduct the polymerization under conditions that favor living polymerization (e.g., using strained monomers like D3).[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Monomer Impurity: Impurities in this compound can act as chain terminators.Purify the monomer before use, for example, by vacuum distillation.
Initiator Inactivity: The initiator may have degraded due to exposure to air or moisture.Use a freshly prepared or properly stored initiator. Titrate the initiator solution to determine its exact concentration.
Presence of Water: Moisture in the reaction system quenches the initiator and terminates growing polymer chains.Rigorously dry all glassware, solvents, and the monomer. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: An incorrect monomer-to-initiator ratio will result in a different molecular weight than targeted, which can be misinterpreted as low yield if the product is isolated by precipitation.Accurately determine the concentration of the initiator and carefully measure all reactants.
High Polydispersity Index (PDI) Slow Initiation: The rate of initiation is significantly slower than the rate of propagation.Choose an initiator that provides rapid and quantitative initiation for your monomer system.
Chain Transfer/Termination: Impurities are causing premature termination or transfer of the active center.Ensure the highest purity of all reactants and solvents. Work under a strict inert atmosphere.
Equilibration Reactions: "Backbiting" or intermolecular chain transfer is occurring.If using AROP, consider using a more strained cyclic monomer in conjunction with this compound. Keep reaction times and temperatures to a minimum to favor kinetic control over thermodynamic equilibrium.[1]
Formation of Gel Uncontrolled Condensation: Presence of water and reactive species leading to extensive cross-linking.Ensure anhydrous conditions. Control the stoichiometry of any multifunctional monomers carefully.[4]
High Catalyst Concentration: Can lead to an excessively fast and uncontrolled reaction.Optimize the catalyst concentration to achieve a controlled reaction rate.
Inconsistent Batch-to-Batch Results Variability in Raw Material Purity: Different batches of monomer or initiator may have varying levels of impurities.Characterize each new batch of raw materials for purity before use.
Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or addition times can affect the outcome.Standardize the experimental protocol and use precise control over all reaction parameters.

Quantitative Data Summary

Due to the specific nature of this compound polymerization, publicly available quantitative data is limited. The following tables provide generalized data based on studies of analogous siloxane polymerizations to illustrate the expected trends.

Table 1: Effect of Initiator on Polydispersity Index (PDI) in Anionic Polymerization of a Vinyl Monomer

InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Azobisisobutyronitrile (AIBN)Vinyl Monomer45,00095,0002.11
1,1′-Azobis(cyclohexanecarbonitrile) (ACHN)Vinyl Monomer52,000108,0002.08
Data extrapolated from a comparative study of dinitrile initiators to illustrate how initiator choice can influence PDI.[6]

Table 2: Influence of Monomer/Initiator Ratio on Molecular Weight in Living Anionic Ring-Opening Polymerization of D3

Monomer/Initiator RatioTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI
203,000~3,000< 1.2
457,000~7,000< 1.2
9011,000~11,000< 1.2
This table demonstrates the control over molecular weight achievable in a living polymerization by adjusting the monomer-to-initiator ratio. A similar trend would be expected for a controlled polymerization involving this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Anionic Ring-Opening Polymerization (AROP) of a Cyclic Siloxane (e.g., D3) to Synthesize a Silicone Macromer

This protocol is adapted from a procedure for synthesizing silicone macromers and can be modified for the incorporation of this compound.[7]

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation or distillation.

  • Anhydrous hexanes (or other suitable non-polar solvent).

  • n-Butyllithium (n-BuLi) in hexanes, titrated.

  • Anhydrous tetrahydrofuran (B95107) (THF), as a promoter.

  • Terminating agent (e.g., chlorodimethylsilane).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Preparation: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet/outlet.

  • Monomer Addition: Charge the flask with the purified D3 monomer and anhydrous hexanes. Stir under a positive pressure of inert gas until the monomer is fully dissolved.

  • Initiation: Slowly add the titrated n-BuLi solution to the stirred monomer solution via syringe. Allow the initiation reaction to proceed for 1 hour at room temperature. The solution will become more viscous.

  • Propagation: Add anhydrous THF to the reaction mixture to promote polymerization. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹H NMR to determine monomer conversion. The reaction is typically allowed to proceed for several hours (e.g., until ~95% monomer conversion is reached).

  • Termination: Once the desired molecular weight is achieved (as determined by the initial monomer-to-initiator ratio and monomer conversion), quench the polymerization by adding a slight molar excess of the terminating agent.

  • Work-up: Allow the reaction to stir overnight. Wash the polymer solution three times with deionized water. Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Purification: Remove the solvent and any volatile residues under reduced pressure at an elevated temperature (e.g., 80 °C) to obtain the final polymer.

  • Characterization: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ²⁹Si NMR spectroscopy.

Diagrams

Diagram 1: General Workflow for Anionic Ring-Opening Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Flame-dry glassware prep2 Purify monomer & solvent prep1->prep2 prep3 Inert atmosphere (N2/Ar) prep2->prep3 init Initiation: Add initiator (e.g., n-BuLi) to monomer prep3->init prop Propagation: Add promoter (e.g., THF) init->prop term Termination: Add terminating agent prop->term workup1 Aqueous wash term->workup1 workup2 Dry organic phase workup1->workup2 workup3 Solvent removal workup2->workup3 analysis1 GPC (Mn, Mw, PDI) workup3->analysis1 analysis2 NMR (Structure) workup3->analysis2 G cluster_desired Desired Pathway cluster_side Side Reactions start Growing Polymer Chain (Anionic End) desired Chain Propagation (Addition of Monomer) start->desired Controlled Conditions side1 Backbiting (Intramolecular Cyclization) start->side1 Thermodynamic Control side2 Chain Transfer start->side2 High Temp./ Impurity side3 Termination by Impurity (e.g., H2O) start->side3 Moisture Present end_desired Longer Polymer Chain desired->end_desired end_side1 Cyclic Siloxane side1->end_side1 end_side2 Terminated Chain + New Growing Chain side2->end_side2 end_side3 Terminated Chain side3->end_side3

References

Technical Support Center: Phenyltris(dimethylsiloxy)silane Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of Phenyltris(dimethylsiloxy)silane surface coatings in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in surface coating?

This compound is a phenyl-based hydride crosslinker.[1] It is utilized in formulations for water-repellent coatings due to its hydrophobic properties.[2] It also serves as a cross-linking agent in silicone elastomers, enhancing their mechanical properties and thermal stability.[1][2] In the context of paints, inks, and coatings, it is valued for its ability to improve refractive index, thermal stability, and solvent resistance.[1]

Q2: How does this compound form a coating on a substrate?

The formation of a this compound coating is a multi-step process. First, the silane (B1218182) undergoes hydrolysis in the presence of moisture, which can be residual moisture on the substrate surface or water in the solvent, to form reactive silanol (B1196071) groups (Si-OH).[2][3] These silanol groups then form hydrogen bonds with hydroxyl groups present on the substrate surface.[2] Subsequently, a condensation reaction occurs, forming strong, covalent silicon-oxygen-substrate (e.g., Si-O-Si) bonds.[2][4] Finally, a curing step, often involving heat, is used to drive the reaction to completion and enhance the durability of the coating.[3][5]

Q3: What are the critical factors influencing the quality of a this compound coating?

Several factors are crucial for achieving a high-quality coating:

  • Surface Preparation: The substrate must be scrupulously clean and free of contaminants to ensure proper adhesion.[3][6]

  • Silane Concentration: The concentration of the silane solution needs to be optimized; too low a concentration can result in incomplete coverage, while too high a concentration can lead to the formation of a weak, uneven layer.[5][7]

  • Moisture Content: A controlled amount of water is necessary for the initial hydrolysis step, but excessive moisture can cause the silane to self-condense in the solution rather than on the substrate.[3][5]

  • pH of the Solution: The pH of the silane solution affects the rate of hydrolysis and condensation. For non-aminofunctional silanes, a slightly acidic pH is generally preferred to optimize hydrolysis over self-condensation.[3]

  • Curing Conditions: The temperature and duration of the curing process are critical for the formation of a dense and stable siloxane network.[3][5]

Troubleshooting Guide

This section addresses specific issues that users may encounter during the application of this compound coatings.

Problem 1: Poor Coating Adhesion or Delamination

Question: My this compound coating is peeling or flaking off the substrate. What are the potential causes and how can I resolve this?

Answer: Poor adhesion is a frequent challenge and typically points to problems at the interface between the coating and the substrate.[3]

Potential Causes & Solutions:

  • Inadequate Surface Preparation: This is a primary reason for adhesion failure.[3] The surface must be free from contaminants like oils, grease, and dust.

    • Solution: Implement a thorough, multi-step cleaning procedure. This can involve sonication in solvents like acetone (B3395972) and isopropanol, followed by a rinse with deionized water.[5] For certain substrates, surface activation using methods like oxygen plasma or UV/Ozone treatment can generate more hydroxyl groups, which are essential for bonding.[5]

  • Insufficient Surface Hydroxyl Groups: The silane molecules need hydroxyl (-OH) groups on the substrate surface to form strong covalent bonds.[5]

    • Solution: Activate the substrate surface to increase the density of hydroxyl groups. For siliceous substrates, treatments like exposure to oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be effective. Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety precautions in a fume hood.[5]

  • Incorrect Silane Solution Preparation: An unstable or improperly prepared silane solution will not lead to effective bonding.

    • Solution: Prepare the silane solution immediately before use. Ensure the solvent is anhydrous if the protocol calls for it, and control the amount of water for hydrolysis.[5]

  • Environmental Contamination: Applying the coating in a dusty or humid environment can introduce contaminants that interfere with adhesion.[6]

    • Solution: Conduct the coating process in a clean and controlled environment, such as a cleanroom or a glove box, to minimize exposure to dust and humidity.[3]

Problem 2: Hazy or Visibly Aggregated Coating

Question: My coated surface appears cloudy or has visible particles instead of a clear, uniform film. What is causing this?

Answer: A hazy appearance or the presence of aggregates usually indicates that the silane has polymerized in the solution before bonding to the surface.[5]

Potential Causes & Solutions:

  • Excessive Water in the Silane Solution: Too much water can cause the silane molecules to react with each other (self-condensation) in the solution, forming polysiloxane particles that then deposit on the surface.[5]

    • Solution: Use anhydrous solvents and minimize the coating solution's exposure to atmospheric moisture. If water is required for hydrolysis, its concentration should be carefully controlled.[5]

  • High Silane Concentration: A high concentration of this compound can increase the likelihood of self-polymerization in the solution.[5]

    • Solution: Use a more dilute solution of the silane. Typical concentrations range from 0.5% to 5% by volume.[3][5] It is advisable to start with a lower concentration, such as 1-2%, and optimize from there.[3]

  • Extended Reaction Time: Allowing the substrate to remain in the silane solution for an excessive period can lead to the deposition of polymerized silane from the solution onto the surface.[5]

    • Solution: Optimize the immersion time. A shorter reaction time may be sufficient to form a complete monolayer without causing excessive polymerization in the solution.

Problem 3: Dewetting or Poor Surface Coverage

Question: The silane solution is not spreading evenly on the substrate, leading to an incomplete or patchy coating. What should I do?

Answer: Dewetting occurs when the liquid coating retracts from the surface after application, which can be caused by a mismatch in surface energies or surface contamination.[8]

Potential Causes & Solutions:

  • Surface Contamination: Even a small amount of low surface energy contaminants, such as oils or grease, can cause the silane solution to bead up and not wet the surface properly.

    • Solution: Ensure the substrate is meticulously cleaned using a rigorous protocol as described for adhesion problems.[5]

  • Low Surface Energy of the Substrate: If the surface energy of the substrate is lower than the surface tension of the silane solution, wetting will be poor.

    • Solution: Surface activation treatments like oxygen plasma can increase the surface energy of the substrate by introducing polar functional groups, which improves wetting.[5]

  • Inappropriate Solvent: The solvent used for the silane solution can affect its surface tension and ability to wet the substrate.

    • Solution: Experiment with different anhydrous solvents that have lower surface tensions.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for silane surface coatings. These are starting points and may require optimization for specific applications and substrates.

ParameterRecommended RangeNotes
Silane Concentration 0.5% - 5% (v/v)A 2% concentration is a common starting point for deposition from aqueous alcohol solutions.[3]
Solution pH 4.5 - 5.5For non-aminofunctional silanes to optimize hydrolysis over self-condensation.[3]
Hydrolysis Time ~5 minutesTime to allow the silane to hydrolyze in the solution before application.[3]
Curing Temperature Room Temperature or 110°C - 120°CHigher temperatures accelerate curing and can lead to a denser film.[3][5]
Curing Time 24 hours (at Room Temp) or 5-30 minutes (at 110-120°C)Sufficient time must be allowed for complete cross-linking.[3]

Experimental Protocols

Protocol 1: Standard Procedure for this compound Surface Coating

This protocol provides a general method for applying a this compound coating to a siliceous substrate (e.g., glass or silicon wafer).

1. Substrate Preparation (Cleaning & Activation):

  • Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.

  • Dry the substrate thoroughly with a stream of dry nitrogen gas.

  • Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a freshly prepared piranha solution for 15 minutes. (Safety Warning: Piranha solution is extremely hazardous and requires strict safety protocols).

  • Rinse the activated substrate extensively with deionized water and dry again with a stream of dry nitrogen.

2. Silane Solution Preparation:

  • In a clean, dry glass container inside a fume hood or glove box, prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol (B145695)/water mixture.

  • Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid.[3]

  • Allow the solution to stand for approximately 5 minutes to allow for the hydrolysis of the silane.[3]

3. Surface Coating:

  • Immerse the cleaned and activated substrate into the freshly prepared silane solution.

  • Allow the coating process to proceed for 1-2 minutes with gentle agitation.[3]

4. Rinsing and Curing:

  • Remove the substrate from the silane solution and rinse it briefly with pure ethanol to remove any excess, unreacted silane.[3]

  • Cure the coated substrate using one of the following methods:

    • Thermal Curing: Place the substrate in an oven pre-heated to 110-120°C for 10-30 minutes.[3][5]

    • Room Temperature Curing: Allow the substrate to cure at room temperature for 24 hours, preferably in an environment with controlled humidity.[3]

5. Characterization:

  • The quality of the coating can be assessed using techniques such as contact angle goniometry to measure the hydrophobicity of the surface. A successful hydrophobic coating should exhibit a high water contact angle.[5]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_app Coating Application cluster_cure Curing sub_clean Cleaning (Sonication) sub_dry1 Drying (N2 Gas) sub_clean->sub_dry1 sub_activate Activation (O2 Plasma) sub_dry1->sub_activate sub_rinse Rinsing (DI Water) sub_activate->sub_rinse sub_dry2 Drying (N2 Gas) sub_rinse->sub_dry2 app_dip Dip Coating (1-2 min) sub_dry2->app_dip sol_mix Mix Silane in Solvent sol_ph Adjust pH (4.5-5.5) sol_mix->sol_ph sol_hydrolyze Hydrolysis (5 min) sol_ph->sol_hydrolyze sol_hydrolyze->app_dip app_rinse Rinsing (Ethanol) app_dip->app_rinse cure_oven Oven (110-120°C) app_rinse->cure_oven cure_rt Room Temp (24h) app_rinse->cure_rt troubleshooting_logic cluster_adhesion Issue: Poor Adhesion cluster_haze Issue: Hazy Coating cluster_dewetting Issue: Dewetting start Poor Coating Quality adhesion_q Is the substrate clean and activated? start->adhesion_q haze_q Is silane concentration high or reaction time long? start->haze_q dewet_q Is the surface contaminated? start->dewet_q adhesion_yes Check silane solution and environment adhesion_q->adhesion_yes Yes adhesion_no Improve surface preparation protocol adhesion_q->adhesion_no No haze_yes Reduce concentration and/or time haze_q->haze_yes Yes haze_no Check for excess water in solution haze_q->haze_no No dewet_yes Re-clean the substrate thoroughly dewet_q->dewet_yes Yes dewet_no Increase substrate surface energy dewet_q->dewet_no No

References

Technical Support Center: Minimizing Column Bleed with Phenyltris(dimethylsiloxy)silane Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize column bleed in Gas Chromatography (GC) when using Phenyltris(dimethylsiloxy)silane stationary phases.

Troubleshooting Guides

This section offers systematic approaches to identify and resolve common issues related to column bleed.

Guide 1: Diagnosing and Addressing High Column Bleed

Symptom: You observe a rising baseline, increased background noise in your chromatogram, or the appearance of ghost peaks, particularly at higher temperatures.

Troubleshooting Workflow:

Troubleshooting High Column Bleed start High Column Bleed Detected check_temp Is the column operating above its recommended temperature limit? start->check_temp reduce_temp Reduce operating temperature. Operate at least 20-30°C below the isothermal maximum. check_temp->reduce_temp Yes check_leaks Have you performed a recent system leak check? check_temp->check_leaks No reduce_temp->check_leaks perform_leak_check Perform a thorough leak check of the entire system. check_leaks->perform_leak_check No check_gas Is the carrier gas of high purity (99.999%+) and are gas traps functional? check_leaks->check_gas Yes perform_leak_check->check_gas replace_gas_traps Replace carrier gas cylinder and/or gas purification traps. check_gas->replace_gas_traps No check_conditioning Was the column properly conditioned? check_gas->check_conditioning Yes replace_gas_traps->check_conditioning recondition_column Recondition the column following the recommended protocol. check_conditioning->recondition_column No check_sample Are you injecting reactive or non-volatile samples? check_conditioning->check_sample Yes recondition_column->check_sample sample_cleanup Implement sample cleanup procedures or use a guard column. check_sample->sample_cleanup Yes trim_column Trim 10-30 cm from the inlet end of the column. check_sample->trim_column No sample_cleanup->trim_column replace_column If bleed persists, the column may be permanently damaged. Replace the column. trim_column->replace_column Bleed Persists

Caption: A step-by-step workflow for troubleshooting high column bleed.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem?

A1: Column bleed is the natural process of the stationary phase degrading and eluting from the column.[1] This degradation is often accelerated by factors such as high temperatures and the presence of oxygen.[1][2] It manifests as a rising baseline and increased background noise in the chromatogram, which can obscure analyte peaks, reduce signal-to-noise ratios, and lead to less accurate and reproducible results.[3]

Q2: What are the primary causes of excessive column bleed with this compound stationary phases?

A2: The primary causes of excessive column bleed for phenyl-substituted polysiloxane phases, including this compound, are:

  • High Temperatures: Operating the column at or near its maximum temperature limit for extended periods will accelerate the degradation of the stationary phase.[3]

  • Oxygen Exposure: Leaks in the GC system or impurities in the carrier gas can introduce oxygen, which chemically attacks and degrades the stationary phase, especially at high temperatures.[2][3]

  • Sample Contamination: Injection of aggressive or non-volatile compounds can damage the stationary phase or accumulate at the head of the column, leading to increased bleed.[1]

  • Improper Column Installation and Conditioning: An incorrectly installed or poorly conditioned column is more susceptible to bleed.[2]

Q3: How can I identify if the issue is column bleed and not something else?

A3: Column bleed is typically characterized by a gradual rise in the baseline as the temperature increases during a programmed run.[2] In contrast, a high baseline at low temperatures is more likely due to contamination in the injector, septum, or carrier gas.[2] Discrete "ghost peaks" are often a result of septum bleed or sample carryover, not column bleed.[2] In GC-MS, column bleed from polysiloxane phases often produces characteristic ions at m/z 73, 207, and 281.

Q4: What is the recommended maximum operating temperature for a this compound column?

A4: The maximum operating temperature is specific to the column manufacturer and is influenced by the film thickness.[4] As a general rule, it is advisable to operate at least 20-30°C below the manufacturer's stated isothermal maximum temperature to prolong column lifetime and minimize bleed. Columns with thicker films generally have lower maximum operating temperatures.[4] Always refer to the documentation provided with your specific column.

Q5: How does the phenyl content in the stationary phase affect column bleed?

A5: The incorporation of phenyl groups into the polysiloxane backbone generally increases the thermal stability of the stationary phase compared to 100% dimethylpolysiloxane phases.[5] This increased stability can lead to lower column bleed at higher temperatures.[5] However, the specific chemical structure and bonding of the phenyl groups are critical.

Q6: Can the carrier gas quality impact column bleed?

A6: Absolutely. Using a carrier gas with a purity of less than 99.999% can introduce oxygen and moisture into the system.[6] These impurities will degrade the stationary phase, leading to increased column bleed.[6] It is crucial to use high-purity carrier gas and install high-quality oxygen and moisture traps in the gas line.[6]

Experimental Protocols

Protocol 1: Proper GC Column Installation to Minimize Bleed

A proper installation is the first line of defense against column bleed.

Workflow for GC Column Installation:

GC Column Installation Workflow start Start: New Column Installation prep_gc Prepare GC: - Cool all heated zones - Replace septum and inlet liner start->prep_gc prep_column Prepare Column: - Carefully remove from packaging - Slide on nut and ferrule prep_gc->prep_column cut_column Cut Column Ends: - Use a ceramic scoring wafer for a clean, square cut - Trim at least 10 cm from each end prep_column->cut_column install_inlet Install in Inlet: - Insert to the correct depth (per instrument manual) - Tighten nut finger-tight, then 1/4 to 1/2 turn with a wrench cut_column->install_inlet purge_column Purge with Carrier Gas: - Turn on carrier gas - Purge for 15-30 minutes at ambient temperature install_inlet->purge_column leak_check_inlet Leak Check Inlet Connection: - Use an electronic leak detector purge_column->leak_check_inlet install_detector Install in Detector: - Insert to the correct depth - Tighten nut leak_check_inlet->install_detector Leak Free leak_check_detector Leak Check Detector Connection: - Use an electronic leak detector install_detector->leak_check_detector end Installation Complete leak_check_detector->end Leak Free

Caption: Workflow for proper GC column installation to minimize leaks and bleed.

Detailed Steps:

  • Preparation: Cool all heated zones of the GC, including the oven, inlet, and detector.[7] It is good practice to replace the septum and inlet liner during a column change.[7]

  • Column Handling: Carefully remove the new column from its packaging, avoiding any sharp bends. Slide the column nut and the correct size ferrule onto the column, about 15-20 cm from the end.[8]

  • Column Cutting: Using a ceramic scoring wafer, make a clean, square cut at the end of the column.[8] A poor cut can cause peak tailing or splitting.[9] Trim at least 10 cm from each end of a new column to remove any sealed portions.[9]

  • Injector Installation: Insert the column into the injector to the depth specified in your instrument's manual.[7] An incorrect insertion depth can lead to poor peak shape and reproducibility.[2] Tighten the nut finger-tight, then use a wrench to tighten it an additional 1/4 to 1/2 turn.[10] Do not overtighten.

  • Purge the Column: Turn on the carrier gas and allow it to flow through the column for 15-30 minutes at ambient temperature to purge any oxygen.[11]

  • Leak Check: Use an electronic leak detector to check for leaks at the inlet fitting.[12] Do not use liquid leak detectors , as they can contaminate the system.[12]

  • Detector Installation: Insert the column into the detector to the correct depth as specified in the instrument manual.[7]

  • Final Leak Check: Check the detector connection for leaks with an electronic leak detector.[12]

Protocol 2: Recommended Column Conditioning Procedure

Proper conditioning removes volatile contaminants from the manufacturing process and stabilizes the stationary phase.

Conditioning Parameters:

ParameterRecommendationRationale
Initial Purge 15-30 minutes with carrier gas at ambient temperature.[11]To remove all oxygen from the column before heating.[11]
Temperature Ramp Rate 10-15 °C/minute.[11]A slow ramp rate prevents thermal shock to the stationary phase.
Conditioning Temperature 20°C above the highest analytical temperature, but not exceeding the column's isothermal maximum temperature.[13]Ensures removal of compounds that might interfere with the analysis, without thermally damaging the column.
Conditioning Time 1-2 hours, or until a stable baseline is achieved.[11]Thicker film columns may require longer conditioning times.[14]
Detector Connection For MS detectors, it is recommended to condition the column with the outlet disconnected from the MS to prevent contamination of the ion source.[15]Protects the sensitive MS detector from high levels of bleed during the initial conditioning.

Detailed Steps:

  • Initial Setup: Install the column in the injector as described in Protocol 1, but do not connect the outlet to the detector (especially for MS systems).[15]

  • Oxygen Purge: Purge the column with high-purity carrier gas for at least 15-30 minutes at ambient temperature.[11]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.[13]

    • Ramp the temperature at 10°C/minute to the conditioning temperature.[13] The conditioning temperature should be 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[13]

    • Hold at the conditioning temperature for 1-2 hours, or until a stable baseline is observed (if using a non-MS detector).[11]

  • Cooldown and Connection: Cool down the oven. Turn off the carrier gas and connect the column to the detector.

  • Final Bake-out (Optional): Once connected to the detector, you can perform a shorter bake-out at the conditioning temperature to ensure the entire system is stable.

Protocol 3: Systematic GC System Leak Check

Regular leak checks are critical for preventing column damage and ensuring reliable results.

Key Areas to Check for Leaks:

  • Gas supply fittings and regulators

  • Gas filter connections

  • Septum and septum nut

  • Inlet and detector column fittings

  • Split vent and septum purge lines

Procedure using an Electronic Leak Detector:

  • Pressurize the System: Increase the column head pressure to make small leaks more detectable. It's best to perform this check when the GC is cool.[16]

  • Systematic Check: Start from the gas source and move towards the detector, methodically checking each connection point.[12]

  • Probe Placement: Slowly move the probe of the electronic leak detector around each fitting.

  • Interpret Results: The leak detector will provide an audible or visual signal when a leak is detected.

  • Remedy Leaks: If a leak is found at a fitting, gently tighten it (do not overtighten). If the leak persists, the ferrule may need to be replaced. For a leaking septum, replace it with a new one.

  • Re-check: After attempting to fix a leak, re-check the connection to ensure it is sealed.

By following these guidelines and protocols, you can significantly minimize column bleed, extend the life of your this compound stationary phase columns, and improve the quality and reliability of your chromatographic data.

References

Addressing peak tailing issues in chromatography with phenyl siloxane columns

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl Siloxane Columns

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing issues with phenyl siloxane chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a problem with phenyl siloxane columns?

Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[1] Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[1][2]

With phenyl siloxane columns, peak tailing can compromise the accuracy of quantification and reduce the resolution between compounds that elute closely together.[3] This issue often stems from secondary chemical interactions between specific analytes and the stationary phase.[3]

Q2: What are the primary causes of peak tailing on phenyl siloxane columns?

Peak tailing on these columns is typically caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between basic or polar analytes and residual silanol groups (Si-OH) on the silica (B1680970) surface of the column packing.[3][4] These silanols can become deprotonated (negatively charged) at mid-to-high pH levels, leading to strong, unwanted ionic interactions with basic analytes.[4][5]

  • Mobile Phase pH Mismatch: Operating with a mobile phase pH that is too close to the pKa of an analyte can cause the compound to exist in both ionized and unionized forms, leading to peak distortion and tailing.[6][7]

  • Column Contamination and Degradation: The accumulation of strongly retained sample components or particulates on the column inlet frit or packing material can disrupt the flow path and cause peak distortion.[3] Over time, columns can also degrade, especially if used outside their recommended pH or temperature ranges.[4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[3][8]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, large detector cell volume, or poorly made connections, can cause the analyte band to spread out, resulting in tailing.[2][8]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

Use the following workflow to systematically identify the root cause of peak tailing in your experiment.

G cluster_0 cluster_1 cluster_2 A Peak Tailing Observed B Inject a Neutral Test Compound (e.g., Toluene) A->B C Does the Neutral Compound Tail? B->C D Tailing is likely due to physical/system issues. C->D Yes F Tailing is likely due to chemical interactions. C->F No E Check for: - Column void/damage - Blocked frit - Extra-column dead volume D->E G Investigate: - Mobile Phase pH - Secondary Silanol Interactions - Column Contamination F->G

Caption: Troubleshooting workflow for diagnosing peak tailing causes.

Guide 2: Addressing Chemical Interaction-Based Tailing

If the issue is determined to be chemical, follow these steps:

  • Optimize Mobile Phase pH: For basic analytes that tail, lowering the mobile phase pH (e.g., to pH 2-3) will protonate the residual silanol groups, minimizing unwanted ionic interactions.[2][4] For acidic compounds, ensure the pH is well below the analyte's pKa.[2]

  • Use Mobile Phase Additives: For basic compounds, adding a "silanol suppressor" like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) can mask the active silanol sites and improve peak shape.[2]

  • Increase Buffer Strength: If using a buffer, increasing its concentration (typically in the 10-50 mM range) can help maintain a more stable pH environment and mask some silanol interactions.[2][9]

The following diagram illustrates how secondary interactions on a phenyl siloxane column can lead to peak tailing.

G cluster_0 Silica Surface cluster_1 Phenyl Stationary Phase P1 Phenyl P2 Phenyl P3 Phenyl Tailed_Peak Tailed Peak Elution Silanol Si-O⁻ Analyte Basic Analyte (BH⁺) Analyte->P2 Primary π-π Interaction (Desired Separation) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Analyte interactions with a phenyl siloxane stationary phase.

Data & Experimental Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table summarizes the typical effect of adjusting mobile phase pH on the peak shape of a basic analyte prone to tailing on a phenyl siloxane column.

Mobile Phase pHBuffer SystemAnalyte StateSilanol StateExpected Asymmetry Factor (As)Rationale
2.5 Phosphate/FormateProtonated (BH+)Neutral (Si-OH)1.0 - 1.2Silanol interactions are suppressed, leading to symmetrical peaks.[2]
4.5 AcetateProtonated (BH+)Partially Deprotonated (Si-O⁻)1.5 - 2.0Partial ionization of silanols creates secondary interaction sites.
7.0 PhosphateMixed (B / BH+)Deprotonated (Si-O⁻)> 2.0Strong ionic interactions between the analyte and deprotonated silanols cause significant tailing.[5]
Protocol 1: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, a thorough cleaning procedure is necessary. Disconnect the column from the detector before starting.[10] For columns larger than 2 µm, reversing the column direction for flushing can be more effective.[11]

Standard Cleaning Protocol for Reversed-Phase Phenyl Columns:

  • Remove Buffers: Flush the column with a 50/50 mixture of water and methanol (B129727) for 30-60 minutes to remove any salt buffers.[10][12]

  • Flush with Methanol: Wash the column with 100% methanol for approximately 30 minutes.[12]

  • Stronger Organic Wash (for hydrophobic contaminants):

    • Flush with 100% Acetonitrile for 30 minutes.

    • Flush with 100% Isopropyl Alcohol (IPA) for 30 minutes.[12]

    • For very non-polar contaminants, consider flushing with Tetrahydrofuran (THF), followed by IPA.[13]

  • Return to Initial Conditions:

    • Flush again with 100% Methanol for 15 minutes.

    • Gradually re-introduce your mobile phase without buffer.

    • Equilibrate the column with the full mobile phase until the baseline is stable.[12]

Regeneration Protocol (More Aggressive):

For more stubborn contamination, a regeneration procedure can be performed. This often involves back-flushing the column.[10][12]

  • Reverse Column: Disconnect the column and reconnect it in the reverse direction to the injector.[12]

  • Flush Sequence:

    • Water (10 minutes)

    • 50/50 Water/Methanol (30 minutes)

    • Methanol (10 minutes)

    • Isopropyl Alcohol (10 minutes)[12]

  • Reinstall and Equilibrate: Remove the column, reinstall it in the normal flow direction, and equilibrate with your mobile phase.[12] Check performance by injecting a standard.

References

Factors affecting the stability of Phenyltris(dimethylsiloxy)silane in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenyltris(dimethylsiloxy)silane in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in formulations?

This compound is an organosilicon compound known for its hydrophobic properties and thermal stability.[1] In formulations, it is primarily used as a cross-linking agent in silicone elastomers, a surface modifier to enhance adhesion and compatibility, and a component in water-repellent coatings and sealants.[2] Its phenyl group can enhance thermal stability and refractive index in formulations.[1]

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily affected by:

  • Moisture and pH: The siloxane bonds are susceptible to hydrolysis, which is accelerated by acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Incompatible Materials: Contact with alkalis, metal salts, precious metals, and oxidizing agents can lead to degradation or hazardous reactions.[3][4]

  • Light: Although generally stable, prolonged exposure to high-intensity UV light can potentially cause degradation.

Q3: How should this compound be stored to ensure its stability?

To ensure maximum stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere.[3] It is also recommended to store it in a cool, well-ventilated place away from heat and incompatible materials.[3][4]

Troubleshooting Guide

Issue 1: Loss of Potency or Physical Changes (e.g., increased viscosity, gelation) in the Formulation Over Time.

  • Possible Cause: Hydrolytic degradation of this compound due to the presence of moisture. The siloxane bonds (Si-O-Si) can break to form silanol (B1196071) groups (Si-OH), which can then undergo condensation reactions, leading to an increase in viscosity or gelation.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all formulation components are anhydrous. Use dried solvents and excipients. During manufacturing and storage, protect the formulation from atmospheric moisture.

    • pH Adjustment: If the formulation is aqueous-based, maintain the pH as close to neutral (pH 7) as possible. Both acidic and basic conditions significantly accelerate hydrolysis.

    • Stability-Indicating Method: Develop and validate a stability-indicating analytical method, such as HPLC or GC, to quantify the amount of intact this compound and monitor the formation of degradation products over time.

Issue 2: Incompatibility with Other Formulation Components.

  • Possible Cause: Chemical reaction between this compound and other excipients. Alkalis, metal salts, precious metals (often used as catalysts), and strong oxidizing agents are known to be incompatible.[3][4] For example, alkalis can catalyze the hydrolysis of siloxane bonds, while oxidizing agents can potentially oxidize the phenyl or dimethylsiloxy groups.

  • Troubleshooting Steps:

    • Excipient Review: Carefully review the formulation for any potentially incompatible excipients.

    • Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient in the formulation. Store these mixtures under accelerated conditions (e.g., elevated temperature and humidity) and analyze for any signs of degradation or interaction using techniques like DSC, FTIR, and HPLC.

    • Reformulation: If an incompatibility is identified, replace the problematic excipient with a compatible alternative.

Quantitative Data Summary

The hydrolytic stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of the compound at 25°C under different pH conditions.

pH ConditionApproximate Half-Life at 25°C
Acidic (pH 2)48 - 96 hours[2]
Neutral (pH 7)168 - 336 hours[2]
Basic (pH 12)1 - 6 hours[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable non-aqueous solvent (e.g., acetonitrile (B52724) or isopropanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method (e.g., GC-MS or HPLC-UV/MS) to identify and quantify the degradation products.

Protocol 2: Compatibility Testing with Excipients

This protocol describes a method for assessing the compatibility of this compound with common formulation excipients.

1. Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight. For liquid excipients, mix directly. For solid excipients, ensure thorough mixing. Prepare a control sample of this compound alone.

2. Storage Conditions: Store the samples in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a period of 4 weeks. Also, store a set of samples under controlled room temperature (25°C/60% RH) as a reference.

3. Analytical Techniques:

  • Visual Inspection: Observe the samples for any physical changes such as color change, phase separation, or precipitation at regular intervals.

  • Differential Scanning Calorimetry (DSC): Analyze the initial mixtures and the stored samples to detect any changes in melting points or the appearance of new thermal events, which could indicate an interaction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Obtain FTIR spectra of the initial mixtures and the stored samples. The appearance of new peaks or the disappearance/shifting of existing peaks can indicate a chemical interaction.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Develop a stability-indicating method to quantify the amount of this compound in the mixtures over time. A significant decrease in the concentration of the silane (B1218182) in the presence of an excipient would suggest an incompatibility.

Visualizations

Degradation_Pathway Phenyltris This compound Silanol Phenyl(dimethylsiloxy)silanol + Dimethylsilanol Phenyltris->Silanol Hydrolysis (H₂O, H⁺/OH⁻) Condensation Polysiloxane Network (Increased Viscosity/Gelation) Silanol->Condensation Condensation

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow Start Formulation Instability Observed (e.g., viscosity change, degradation) CheckMoisture Assess Moisture Content and pH of the Formulation Start->CheckMoisture HighMoisture Implement Strict Moisture Control and Adjust pH to Neutral CheckMoisture->HighMoisture High Moisture or Non-neutral pH CheckExcipients Review Formulation for Incompatible Excipients CheckMoisture->CheckExcipients Low Moisture & Neutral pH HighMoisture->CheckExcipients IncompatibleExcipient Conduct Compatibility Studies (DSC, FTIR, HPLC) CheckExcipients->IncompatibleExcipient Potential Incompatibility Stable Formulation is Stable CheckExcipients->Stable No Incompatible Excipients Found Reformulate Reformulate with Compatible Excipients IncompatibleExcipient->Reformulate Reformulate->Stable

Caption: Troubleshooting workflow for formulation instability.

References

Incompatible materials with Phenyltris(dimethylsiloxy)silane in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Phenyltris(dimethylsiloxy)silane in their formulations. It provides essential information on material compatibility, troubleshooting common issues, and answers frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What types of materials are generally incompatible with this compound?

A1: this compound is incompatible with several classes of materials, including strong acids, alkalis, metal salts, precious metals, and oxidizing agents.[1][2] Contact with these materials can lead to hazardous reactions, degradation of the silane, and compromised formulation stability.

Q2: What happens when this compound comes into contact with alkalis or protic materials?

A2: Exposure to alkalis, or protic materials such as water and alcohols in the presence of metal salts or precious metals, can cause the generation of small amounts of flammable hydrogen gas.[1][2] This poses a significant safety risk in a laboratory or manufacturing setting.

Q3: How does pH affect the stability of this compound in aqueous environments?

A3: The stability of this compound is highly dependent on pH. It is most unstable in basic conditions and shows accelerated degradation in strongly acidic conditions.[3] Under neutral conditions, its hydrolysis is significantly slower.

Q4: Are there any known hazardous decomposition products of this compound?

A4: Yes, at elevated temperatures, especially in the presence of acids, this compound can decompose to produce hydrogen, organic acid vapors, and silicon dioxide.[1][2] One specific hazardous decomposition product noted for the related compound Phenyltris(trimethylsiloxy)silane at temperatures exceeding 180°C in the presence of acid is benzene.[4]

Q5: Can this compound be used with metal catalysts?

A5: Yes, it is often used in hydrosilylation reactions, which are typically catalyzed by precious metals like platinum.[1][2] However, the compatibility and reactivity are highly dependent on the specific catalyst and reaction conditions. Uncontrolled reactions with certain metal salts can lead to hazardous hydrogen gas evolution.[1][2]

Troubleshooting Guide

Issue 1: Gas evolution observed in the formulation.

This is a critical safety issue, likely due to the generation of hydrogen gas.

  • Immediate Action: Ensure adequate ventilation and eliminate all potential ignition sources.

  • Troubleshooting Workflow:

start Gas Evolution Observed check_alkali Check for presence of alkalis (e.g., hydroxides)? start->check_alkali check_metal Check for presence of metal salts or precious metals (e.g., AlCl3, Pt catalysts)? check_alkali->check_metal No incompatible_alkali Incompatible Material: Alkalis. Neutralize and reformulate. check_alkali->incompatible_alkali Yes check_protic Is a protic solvent (water, alcohol) present with metals? check_metal->check_protic Yes end Issue Resolved check_metal->end No incompatible_metal Incompatible Material: Metal Salts/Precious Metals. Isolate from silane. check_protic->incompatible_metal No hydrogen_generation Hazardous Reaction: Hydrogen gas generation. Review formulation components. check_protic->hydrogen_generation Yes incompatible_alkali->end incompatible_metal->end hydrogen_generation->end

Caption: Troubleshooting workflow for gas evolution.

Issue 2: Formulation shows signs of degradation (e.g., changes in viscosity, precipitation).

This may be due to the chemical breakdown of this compound.

  • Troubleshooting Workflow:

start Degradation Observed check_ph Measure pH of the formulation. start->check_ph check_oxidizer Check for presence of oxidizing agents? check_ph->check_oxidizer Neutral acidic_ph pH is strongly acidic. Buffer to neutral if possible. check_ph->acidic_ph < 4 basic_ph pH is basic. Buffer to neutral if possible. check_ph->basic_ph > 8 incompatible_oxidizer Incompatible Material: Oxidizing Agents. Remove from formulation. check_oxidizer->incompatible_oxidizer Yes end Issue Resolved check_oxidizer->end No acidic_ph->end basic_ph->end incompatible_oxidizer->end

Caption: Troubleshooting workflow for formulation degradation.

Quantitative Data Summary

Table 1: Incompatible Material Classes and Potential Hazards
Incompatible Material ClassSpecific ExamplesPotential HazardReference
Alkalis Sodium Hydroxide, Potassium HydroxideCan generate hydrogen gas.[1][2][1][2]
Metal Salts Aluminum ChlorideCan generate hydrogen gas in the presence of protic materials.[1][2][1][2]
Precious Metals PlatinumCan catalyze reactions, potentially leading to uncontrolled hydrogen gas evolution if not properly controlled.[1][2][1][2]
Oxidizing Agents Peroxides, Nitrates, ChloratesCan undergo hazardous reactions.[1][2][1][2]
Strong Acids Hydrochloric Acid, Sulfuric AcidReduces stability and can lead to hazardous decomposition at high temperatures.[3][4][3][4]
Table 2: Hydrolytic Stability of this compound at 25°C
pH ConditionApproximate Half-lifeDegradation MechanismPrimary Degradation ProductsReference
Acidic (pH 2) 48 to 96 hoursAcid-catalyzed hydrolysisSilanols[3]
Neutral 168 to 336 hoursSlow hydrolysisSilanols[3]
Basic (pH 12) 1 to 6 hoursBase-catalyzed hydrolysisDimethylsilanol, Phenylsilanediol[3]

Experimental Protocols

Protocol: General Compatibility Testing of this compound with Formulation Components

This protocol outlines a general method for assessing the compatibility of this compound with other liquid or solid components in a formulation.

Objective: To identify any signs of physical or chemical incompatibility between this compound and a test material.

Materials:

  • This compound

  • Test material (e.g., excipient, solvent, polymer)

  • Control solvent (if test material is a solid)

  • Clear glass vials with inert caps

  • Incubator or oven

  • Analytical balance

  • Vortex mixer

  • Relevant analytical instrumentation (e.g., GC-MS, FTIR, DSC)

Experimental Workflow:

start Start: Compatibility Test prep_samples 1. Prepare Samples: - Vial 1: this compound only - Vial 2: Test material only - Vial 3: Mixture of this compound  and test material (e.g., 1:1 w/w) start->prep_samples initial_analysis 2. Initial Analysis: - Visual inspection (color, clarity, phases) - Analytical characterization (e.g., FTIR, GC-MS) prep_samples->initial_analysis stress_conditions 3. Stress Conditions: - Incubate all vials at an elevated  temperature (e.g., 40°C) for a  defined period (e.g., 1-4 weeks) initial_analysis->stress_conditions periodic_analysis 4. Periodic Analysis: - At set time points (e.g., 1, 2, 4 weeks),  remove vials and repeat initial analysis. stress_conditions->periodic_analysis final_analysis 5. Final Analysis: - Compare results from the mixture vial  to the individual component vials. periodic_analysis->final_analysis assess_compatibility 6. Assess Compatibility: - No change = Compatible - Change in appearance, new peaks  in chromatogram/spectrum = Incompatible final_analysis->assess_compatibility compatible Compatible assess_compatibility->compatible No significant changes incompatible Incompatible assess_compatibility->incompatible Changes observed

Caption: Experimental workflow for compatibility testing.

Procedure:

  • Sample Preparation:

    • Label three sets of vials.

    • In the first set, add a known amount of this compound.

    • In the second set, add a known amount of the test material. If the material is a solid, it may be dissolved in a non-reactive solvent.

    • In the third set, add a mixture of this compound and the test material, typically in a 1:1 weight ratio.

  • Initial Characterization:

    • Visually inspect all samples for color, clarity, and the number of phases.

    • Perform initial analytical testing (e.g., FTIR for functional group changes, GC-MS for new peaks) on all samples to establish a baseline.

  • Stress Conditions:

    • Place all vials in an incubator at an elevated temperature (e.g., 40°C) for a predetermined duration (e.g., 4 weeks).

  • Periodic and Final Analysis:

    • At regular intervals (e.g., 1, 2, and 4 weeks), remove a set of vials and repeat the initial characterization steps.

    • Compare the visual appearance and analytical data of the mixture to the individual components stored under the same conditions.

  • Interpretation:

    • Compatible: No significant changes in the mixture compared to the individual components.

    • Incompatible: Observations such as color change, precipitation, gas formation, or the appearance of new peaks in analytical data (e.g., new degradation products in GC-MS, changes in functional group peaks in FTIR) indicate an incompatibility.

References

Controlling the curing process of Phenyltris(dimethylsiloxy)silane-based resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phenyltris(dimethylsiloxy)silane-based resins. The information is designed to help control the curing process and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in resin formulations?

A1: this compound (PTDS) primarily functions as a crosslinking agent in two-component, platinum-catalyzed addition-cure silicone elastomer systems. Its phenyl groups contribute to a higher refractive index and improved thermal stability in the cured resin.

Q2: What type of curing mechanism are this compound resins based on?

A2: These resins cure via a platinum-catalyzed hydrosilylation reaction. This is an addition-cure mechanism where the silicon-hydride (Si-H) groups of a crosslinker, such as this compound, react with the vinyl (C=C) groups of a vinyl-terminated silicone polymer. This reaction forms a stable, crosslinked elastomer network without the formation of byproducts.[1][2][3]

Q3: What are the typical components of a this compound-based resin system?

A3: A typical formulation consists of:

  • Part A: A vinyl-terminated silicone polymer (e.g., vinyl-terminated polydimethylsiloxane), and a platinum catalyst.[4][5]

  • Part B: A hydride-functional crosslinker, in this case, this compound, and potentially other co-crosslinkers.[4][5]

  • Inhibitors: Often included in Part A to provide a sufficient working time at room temperature by preventing premature curing.[5][6]

Q4: How do the phenyl groups in this compound affect the properties of the cured resin?

A4: The presence of phenyl groups can:

  • Increase the refractive index of the elastomer, making it suitable for optical applications.[5]

  • Enhance thermal stability and resistance to high temperatures.

  • Improve low-temperature properties at low concentrations (3-4 mole %).[5]

  • Potentially lower the mechanical properties of the elastomer at higher concentrations.[5]

Troubleshooting Guide

Issue 1: Incomplete or Tacky Cure

Question: Why is my resin still sticky or partially uncured after the recommended time?

Answer: This is one of the most common issues and can be attributed to several factors:

  • Incorrect Mix Ratio: Addition-cure systems require a precise mix ratio of Part A and Part B. An off-ratio mixture will result in unreacted components, leading to a tacky surface or incomplete cure. Always weigh the components accurately using a calibrated scale.

  • Cure Inhibition: Platinum catalysts are highly susceptible to poisoning by certain chemical compounds.[7][8] This will deactivate the catalyst and prevent the curing reaction from completing. The result is often a sticky or gummy interface between the silicone and the contaminating surface.[9]

    • Common Inhibitors:

      • Sulfur-containing compounds: (e.g., some natural rubbers, latex gloves, certain clays).[4][10]

      • Nitrogen-containing compounds: (e.g., amines, amides, nitriles).[4][10]

      • Tin compounds: (e.g., organotin catalysts used in condensation-cure silicones).[4][10]

      • Some organic solvents and plasticizers.

  • Low Temperature: The curing reaction is temperature-dependent. Curing at temperatures below the recommended range will significantly slow down the reaction, leading to an apparently incomplete cure.

  • Inadequate Mixing: If the two components are not thoroughly mixed, you will have localized areas of off-ratio material that will not cure properly. Ensure you scrape the sides and bottom of the mixing container to incorporate all the material.

Solutions:

  • Verify the correct mix ratio from the product's technical data sheet.

  • Conduct a small-scale test on any new substrate or with any new tools to check for cure inhibition.

  • Apply a barrier coat to potentially inhibitory surfaces.[9]

  • Ensure the curing environment meets the recommended temperature.

  • Mix the components until a uniform color and consistency are achieved.

Issue 2: Bubbles in the Cured Resin

Question: My cured resin has trapped air bubbles. How can I prevent this?

Answer: Bubbles are typically introduced during mixing or are a result of outgassing from the substrate.

  • Mixing Technique: Aggressive or rapid mixing can whip air into the resin.

  • Pouring: Pouring the mixed resin from a height can also introduce air.

  • Porous Substrates: Some materials can release trapped air into the resin as it cures.

Solutions:

  • Mix the components slowly and deliberately.

  • Pour the resin slowly in a thin stream into one corner of the mold, allowing it to self-level.

  • Use a vacuum chamber to degas the mixed resin before pouring.

  • Apply a thin seal coat of the resin to porous substrates and allow it to cure before pouring the main body of the resin.

Issue 3: Surface Defects (e.g., flow marks, waviness)

Question: The surface of my cured resin is not smooth and has flow lines or a wavy texture. What is the cause?

Answer: Surface defects can be caused by several factors related to the resin's flow and curing conditions.

  • Improper Material Flow: This can be due to the resin being too viscous at the application temperature or uneven pigment distribution.[11]

  • Incorrect Curing Temperature: Can affect the material's flow and solidification, leading to uneven surfaces.[11]

  • Contamination: Dust or other particles can settle on the surface during curing.

  • Uneven Heating: Localized overheating during any heat-assisted curing can cause surface ripples.

Solutions:

  • Ensure the resin and mold are at the recommended temperature to achieve the optimal viscosity for pouring.

  • If using pigments, ensure they are thoroughly and uniformly dispersed.

  • Work in a clean, dust-free environment.

  • If using a heat gun to remove bubbles, keep it moving and at a distance to avoid overheating any single spot.

Quantitative Data on Curing Parameters

The following tables provide typical starting parameters for platinum-cured silicone elastomers. The optimal conditions for your specific formulation containing this compound may vary and should be determined experimentally.

Table 1: Effect of Temperature on Cure Time

Curing Temperature (°C)Typical Cure TimeNotes
25 (Room Temperature)24 - 48 hoursCure time is highly dependent on the formulation and presence of inhibitors.
60 - 801 - 2 hoursA common temperature range for accelerating the cure.[12]
100 - 12010 - 30 minutesOften used for faster cycle times in molding applications.[13]
1505 - 15 minutesHigh-temperature curing for rapid production.[14]

Table 2: Influence of Component Ratios and Additives on Hardness

Parameter VariationExpected Effect on Hardness (Shore A)Rationale
Increase in Crosslinker (PTDS) Concentration IncreaseHigher crosslink density generally leads to a harder, more rigid elastomer.
Increase in Platinum Catalyst Concentration Minimal direct effect, but may ensure a more complete cureThe catalyst primarily affects the rate of reaction, not the final crosslink density if sufficient cure time is allowed. A more complete cure can lead to achieving the target hardness.
Addition of Fillers (e.g., Fumed Silica) Significant IncreaseFillers are often used to reinforce the silicone matrix, which increases hardness and tensile strength.[15]
Addition of Non-Reactive Silicone Fluid DecreaseActs as a plasticizer, reducing the overall crosslink density and softening the elastomer.

Experimental Protocols

Protocol 1: General Procedure for Curing a this compound-Based Resin

This protocol outlines a general procedure for curing a two-component, platinum-catalyzed silicone elastomer where this compound is the primary crosslinker.

Materials:

  • Part A: Vinyl-terminated silicone polymer with platinum catalyst

  • Part B: this compound

  • Digital scale

  • Clean, disposable mixing container and mixing stick

  • Vacuum chamber (recommended)

  • Mold or substrate

  • Oven for heat curing (optional)

Procedure:

  • Preparation: Ensure all equipment and the mold are clean and dry. If cure inhibition is a concern, perform a small patch test on the mold material.

  • Weighing: Accurately weigh the required amounts of Part A and Part B into the mixing container according to the manufacturer's specified mix ratio.

  • Mixing: Mix the two components thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture.

  • Degassing (Recommended): Place the mixed resin in a vacuum chamber and apply a vacuum until the mixture rises and then collapses. This will remove trapped air bubbles.

  • Pouring: Slowly pour the degassed resin into the mold, preferably in a corner, and allow it to flow and self-level.

  • Curing:

    • Room Temperature Cure: Allow the resin to cure at ambient temperature (typically 20-25°C) for the time specified in the technical data sheet (often 24-48 hours).

    • Heat-Accelerated Cure: Place the mold in a preheated oven at the desired temperature (e.g., 80°C) for the recommended time.

  • Demolding: Once the resin is fully cured (firm and tack-free to the touch), carefully remove the part from the mold.

  • Post-Curing (Optional): For some applications, a post-cure at an elevated temperature (e.g., 150°C for 2-4 hours) can improve the stability of the mechanical and physical properties.

Visualizations

Curing_Process_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_finish Finishing weigh_A Weigh Part A mix Thorough Mixing weigh_A->mix weigh_B Weigh Part B weigh_B->mix degas Vacuum Degassing mix->degas pour Pouring into Mold degas->pour rt_cure Room Temp Cure pour->rt_cure heat_cure Heat Cure pour->heat_cure demold Demold rt_cure->demold heat_cure->demold post_cure Post-Cure (Optional) demold->post_cure

Caption: Workflow for curing this compound-based resins.

Troubleshooting_Incomplete_Cure cluster_causes Potential Causes cluster_solutions Solutions start Incomplete or Tacky Cure cause1 Incorrect Mix Ratio start->cause1 cause2 Cure Inhibition start->cause2 cause3 Low Temperature start->cause3 cause4 Inadequate Mixing start->cause4 sol1 Verify Ratio & Re-weigh cause1->sol1 sol2 Check for Contaminants / Use Barrier Coat cause2->sol2 sol3 Increase Curing Temperature cause3->sol3 sol4 Improve Mixing Technique cause4->sol4

Caption: Troubleshooting logic for incomplete curing issues.

References

Identifying degradation products of Phenyltris(dimethylsiloxy)silane in aged samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the degradation products of Phenyltris(dimethylsiloxy)silane in aged samples.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the analysis of aged this compound samples.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected degradation products of this compound?

    • A1: this compound primarily degrades through two pathways: hydrolysis and thermal degradation.

      • Hydrolysis: In the presence of moisture, especially under acidic or basic conditions, the siloxane bonds can break to form silanols. The primary hydrolysis products are dimethylsilanol and phenylsilanediol.[1]

      • Thermal Degradation: At elevated temperatures, particularly above 180°C and in the presence of acid, this compound can decompose to produce benzene (B151609), cyclic siloxane oligomers (such as hexamethylcyclotrisiloxane (B157284) and octamethylcyclotetrasiloxane), and organic acid vapors.[2] Upon combustion, silicon dioxide can also be formed.[3]

  • Q2: What are the initial signs of degradation in a sample of this compound?

    • A2: Visual changes such as increased viscosity, gelation, or the appearance of solid precipitates can indicate degradation. A change in the sample's odor may also suggest the formation of volatile degradation products.

  • Q3: How should I store this compound to minimize degradation?

    • A3: To ensure stability, store this compound in a tightly sealed container under a dry, inert atmosphere.[3] It should be kept away from moisture, alkalis, metal salts, oxidizing agents, and precious metals.[3]

  • Q4: What analytical techniques are most suitable for identifying these degradation products?

    • A4: Several analytical techniques can be employed:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products like benzene and cyclic siloxanes.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si): Provides detailed structural information about the degradation products, particularly for identifying silanol (B1196071) groups and changes in the siloxane backbone.[4][5][6][7][8]

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for detecting the presence of specific functional groups, such as the hydroxyl (-OH) group in silanols and changes in the Si-O-Si backbone.[9][10][11]

Troubleshooting Common Experimental Issues

  • Problem: I am not detecting any degradation products in my aged sample, but I suspect it has degraded.

    • Possible Cause: The concentration of degradation products may be below the detection limit of your analytical method.

    • Solution: Concentrate your sample before analysis. For GC-MS, a solvent extraction followed by concentration of the extract can be effective. For NMR, a longer acquisition time may be necessary to improve the signal-to-noise ratio.

  • Problem: I am seeing many unexpected peaks in my GC-MS chromatogram.

    • Possible Cause: These peaks could be from solvent impurities, contamination from sample handling, or further breakdown of degradation products in the hot GC inlet.

    • Solution: Run a blank analysis of your solvent and sample preparation materials to identify any background contamination. Consider using a lower inlet temperature or a gentler injection technique (e.g., cool on-column injection) to prevent thermal decomposition of labile degradation products.

  • Problem: My FTIR spectrum shows a broad, poorly resolved peak for the hydroxyl region, making it difficult to confirm the presence of silanols.

    • Possible Cause: Water contamination in your sample or solvent can obscure the silanol -OH peak. Hydrogen bonding between silanol molecules can also lead to peak broadening.

    • Solution: Ensure your sample and solvent (e.g., carbon tetrachloride) are thoroughly dried before analysis. Running the analysis on a very dilute solution can help to minimize intermolecular hydrogen bonding and result in a sharper, more defined -OH peak.[9]

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following table provides an overview of degradation rates for a related compound, polydimethylsiloxane (B3030410) (PDMS), which can offer some insight into the expected behavior under different hydrolytic conditions.

pH ConditionCatalystTemperature (°C)Degradation Rate (mgSi L⁻¹ day⁻¹)Reference
2HCl240.07
6-240.002
12NaOH240.28

Note: This data is for polydimethylsiloxane (PDMS) and should be used as a qualitative guide for this compound.

Experimental Protocols

1. Sample Preparation for Analysis

  • For GC-MS Analysis of Volatile Degradation Products:

    • Accurately weigh approximately 100 mg of the aged this compound sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., hexane (B92381) or dichloromethane) to the flask and dissolve the sample completely.

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

    • Transfer an aliquot of the solution to a GC vial for injection.

  • For NMR Analysis:

    • Dissolve approximately 50-100 mg of the aged sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

    • Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.

  • For FTIR Analysis of Silanol Formation:

    • Prepare a very dilute solution (e.g., 0.1-1% w/v) of the aged sample in a dry, IR-transparent solvent such as carbon tetrachloride.[9]

    • The use of a dilute solution is crucial to minimize intermolecular hydrogen bonding of the silanol groups.[9]

2. Analytical Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Objective: To identify and quantify volatile degradation products such as benzene and cyclic siloxanes.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Typical GC Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250 °C (can be optimized).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-550.

    • Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST). Quantify using an internal or external standard method.

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To identify structural changes in the siloxane backbone and the formation of silanol groups.

    • Instrumentation: A high-resolution NMR spectrometer.

    • Typical Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[7]

      • Relaxation Delay: A sufficiently long relaxation delay (e.g., 60-120 seconds) is critical for quantitative analysis of ²⁹Si NMR due to its long relaxation times.[7]

      • Referencing: Use an external standard of tetramethylsilane (B1202638) (TMS) at 0 ppm.[7]

    • Data Analysis:

      • The chemical shift of the silicon atoms will change upon degradation.

      • Hydrolyzed species will show resonances in different regions compared to the parent compound. For example, hydrolyzed silicones can show resonances in the chemical shift range of -40 to -85 ppm.[6][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: To detect the formation of silanol (-OH) groups.

    • Instrumentation: An FTIR spectrometer.

    • Measurement Mode: Transmission, using a liquid cell with NaCl or KBr windows.

    • Key Spectral Regions:

      • Si-OH stretch (free): A sharp band around 3690 cm⁻¹.[12]

      • Si-OH stretch (hydrogen-bonded): A broad band in the region of 3200-3400 cm⁻¹.

      • Si-O-Si stretch: Strong absorptions in the 1000-1100 cm⁻¹ region. Changes in this region can indicate alterations to the siloxane backbone.

    • Data Analysis: The appearance of a band around 3690 cm⁻¹ is a strong indicator of silanol formation.[12] For quantitative analysis, the absorbance of the non-bonded SiOH band at approximately 3685 cm⁻¹ in a dilute solution can be measured.[9]

Workflow and Logic Diagrams

Degradation_Analysis_Workflow cluster_0 Sample Observation and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Conclusion AgedSample Aged this compound Sample VisualInspection Visual Inspection (Viscosity, Color, Precipitate) AgedSample->VisualInspection SamplePrep Sample Preparation (Dilution, Extraction) VisualInspection->SamplePrep GCMS GC-MS Analysis (Volatiles: Benzene, Cyclic Siloxanes) SamplePrep->GCMS NMR NMR Spectroscopy (¹H, ²⁹Si) (Structural Elucidation, Silanols) SamplePrep->NMR FTIR FTIR Spectroscopy (Silanol (-OH) Detection) SamplePrep->FTIR DataAnalysis Data Analysis (Spectral Library Matching, Peak Integration) GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis DegradationProducts Identification of Degradation Products (Silanols, Benzene, etc.) DataAnalysis->DegradationProducts Quantification Quantification of Degradation DegradationProducts->Quantification Report Reporting of Findings Quantification->Report

Caption: Workflow for the identification of degradation products in aged this compound samples.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway Parent This compound Moisture Moisture (H₂O) (Acidic/Basic Conditions) Parent->Moisture Heat Heat (>180°C) + Acid Parent->Heat Silanols Degradation Products: - Dimethylsilanol - Phenylsilanediol Moisture->Silanols ThermalProducts Degradation Products: - Benzene - Cyclic Siloxanes - Organic Acid Vapors - Silicon Dioxide (combustion) Heat->ThermalProducts

Caption: Primary degradation pathways of this compound.

References

Hazardous decomposition products of Phenyltris(dimethylsiloxy)silane at elevated temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and thermal decomposition of Phenyltris(dimethylsiloxy)silane. It is intended for researchers, scientists, and drug development professionals to ensure safe and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known hazardous decomposition products of this compound when exposed to elevated temperatures?

When this compound is subjected to high temperatures, it can decompose into several hazardous substances. The primary products identified in safety data sheets include hydrogen, organic acid vapors, and silicon dioxide.[1][2][3] Irritating fumes may also be generated, particularly in the presence of an open flame.[1][2][3]

Q2: At what temperature does this compound start to decompose?

The safety data sheets for this compound do not provide a specific decomposition temperature.[1][2] However, for a structurally similar compound, Phenyltris(trimethylsiloxy)silane, hazardous decomposition products such as benzene (B151609) and organic acid vapors can be liberated at temperatures exceeding 180°C, especially in the presence of an acid.[4][5] It is therefore prudent to handle this compound with caution at elevated temperatures.

Q3: What are the potential health hazards associated with the decomposition products?

The identified decomposition products pose several health risks:

  • Hydrogen: A highly flammable gas that can form explosive mixtures with air.

  • Organic Acid Vapors: Can cause irritation to the respiratory tract, skin, and eyes.[2][3][4][5]

  • Silicon Dioxide: Inhalation of fine particles can lead to respiratory irritation.

  • Benzene (from similar compounds): A known carcinogen.[4][5]

Q4: What are the recommended safety precautions when heating this compound?

It is crucial to work in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of hazardous vapors.[1][3] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a NIOSH-certified organic vapor respirator, should be worn.[1][3][4] Ensure that an emergency eye wash fountain and safety shower are readily accessible.[1][3]

Troubleshooting Guide for Thermal Decomposition Analysis

This guide addresses common issues that may arise during the experimental analysis of this compound's thermal decomposition.

Q5: I am observing unexpected peaks in my Py-GC/MS analysis. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • Contamination: The sample may be contaminated with residual solvents, cleaning agents, or impurities from the synthesis process. Ensure all glassware and equipment are scrupulously clean.

  • Atmospheric Leaks: Air leaking into the pyrolysis chamber or GC-MS system can lead to oxidative decomposition products. Check all seals and connections for leaks.

  • Secondary Reactions: The initial decomposition products may be undergoing further reactions within the hot zones of your analytical instruments. Try varying the pyrolysis temperature and transfer line temperature to see if the product distribution changes.

Q6: The results from my Thermogravimetric Analysis (TGA) are not reproducible. Why might this be?

Lack of reproducibility in TGA can stem from:

  • Sample Preparation: Inconsistent sample size or packing in the TGA pan can affect heat transfer and decomposition kinetics.

  • Heating Rate: Different heating rates can lead to different decomposition profiles.[6] Ensure you are using a consistent and appropriate heating rate for your experiments.

  • Atmosphere: The composition of the purge gas (e.g., inert vs. oxidative) will significantly impact the decomposition process. Verify the gas flow and composition.

Q7: My FTIR spectrum of the evolved gases is difficult to interpret. What can I do?

A complex FTIR spectrum can be challenging to analyze. Consider the following:

  • Library Matching: Use a spectral library to help identify the primary functional groups and potential compounds present.

  • Gas Cell Pathlength: Adjust the pathlength of your gas cell to optimize the absorbance of the peaks of interest.

  • Temperature-Resolved Spectra: Collect spectra at different temperatures during the decomposition process to observe the evolution of different gaseous products over time. This can help in assigning peaks to specific decomposition events.

Data on Hazardous Decomposition Products

Decomposition ProductConditions for FormationPotential Hazards
Hydrogen Exposure to alkalis, protic materials (e.g., water, alcohol) in combination with metal salts, or at elevated temperatures.[1][3]Highly flammable, risk of explosion.
Organic Acid Vapors Elevated temperatures or exposure to open flame.[1][2][3][4][5]Respiratory, skin, and eye irritation.[2][3][4][5]
Silicon Dioxide Thermal decomposition at high temperatures.[1][2][3]Respiratory irritation upon inhalation of fine particles.
Benzene Observed in similar compounds (Phenyltris(trimethylsiloxy)silane) at temperatures >180°C in the presence of acid.[4][5]Carcinogenic.

Experimental Protocols

Protocol 1: Analysis of Volatile Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

  • Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of this compound into a clean pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer autosampler. Set the pyrolysis temperature to the desired setpoint (e.g., starting at 200°C and increasing in increments for subsequent runs).

  • GC Separation: The volatile pyrolysis products are swept into the GC column. A typical column would be a non-polar or mid-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the expected products (e.g., start at 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min).

  • MS Detection: The separated components are introduced into the mass spectrometer. The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 10-500.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards if available.

Protocol 2: Determination of Decomposition Temperature Range by Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Loading: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions: Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound TGA TGA (Decomposition Temperature) Sample->TGA PyGCMS Py-GC/MS (Product Identification) Sample->PyGCMS FTIR Evolved Gas Analysis (FTIR) (Functional Group ID) Sample->FTIR Decomp_Temp Decomposition Profile TGA->Decomp_Temp Volatile_Prods Volatile Products PyGCMS->Volatile_Prods Gas_Composition Gaseous Products FTIR->Gas_Composition

Caption: Experimental workflow for analyzing the thermal decomposition of this compound.

logical_relationship cluster_products Decomposition Products cluster_hazards Associated Hazards Temp_Increase Elevated Temperature Organic_Vapors Organic Acid Vapors Temp_Increase->Organic_Vapors H2 Hydrogen Temp_Increase->H2 SiO2 Silicon Dioxide Temp_Increase->SiO2 Benzene Benzene (potential) Temp_Increase->Benzene Irritation Irritation (Eyes, Skin, Respiratory) Organic_Vapors->Irritation Flammability Flammability/Explosion H2->Flammability Carcinogenicity Carcinogenicity Benzene->Carcinogenicity

Caption: Logical relationship between elevated temperatures, decomposition products, and associated hazards.

References

Validation & Comparative

A Comparative Analysis of Phenyltris(dimethylsiloxy)silane and Alternative Silane Crosslinkers for High-Performance Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of advanced silicone elastomers, particularly for applications in drug development, medical devices, and high-performance optics, the choice of crosslinking agent is a critical determinant of the final material's properties. This guide provides a comparative analysis of Phenyltris(dimethylsiloxy)silane (PTDMS), a phenyl-based hydride crosslinker, against other common silane (B1218182) crosslinkers. The focus is on addition-cure systems, where PTDMS imparts unique characteristics due to its aromatic functionality.

This compound is primarily utilized as a crosslinking agent in platinum-catalyzed addition-cure liquid silicone rubber formulations.[1][2] Its key advantages are the enhancement of refractive index, thermal stability, and solvent resistance in the cured elastomer.[3] This makes it particularly valuable for optical packaging, high-temperature applications, and scenarios requiring chemical resistance.

Performance Comparison: Phenyl-Containing vs. Non-Phenyl Crosslinkers

The primary distinction in performance arises from the presence of the phenyl group. For a relevant comparison within addition-cure systems, this compound (a phenyl-based hydride crosslinker) is best compared against a non-phenyl multi-hydride crosslinker like Tetrakis(dimethylsiloxy)silane (TDMS). While direct, comprehensive comparative data from a single study is limited, we can synthesize typical performance characteristics from various sources.

Table 1: Intrinsic Properties of Crosslinker Molecules
PropertyThis compound (PTDMS)Tetrakis(dimethylsiloxy)silane (TDMS)
CAS Number 18027-45-717082-47-2
Molecular Formula C₁₂H₂₆O₃Si₄C₈H₂₈O₄Si₅
Molecular Weight 330.68 g/mol 328.73 g/mol [4]
Boiling Point 91°C @ 2 mmHg188-190°C[4]
Density 0.942 g/mL[5]0.886 g/mL[4]
Refractive Index (@20°C) 1.440[5]1.384[4]
Cure System Addition Cure (Hydrosilylation)Addition Cure (Hydrosilylation)
Key Feature Phenyl group for high refractive index & thermal stability[3]Non-aromatic, standard crosslinker[6]
Table 2: Typical Performance of Elastomers Formulated with Phenyl vs. Non-Phenyl Hydride Crosslinkers
Performance MetricSilicone with Phenyl-Based Crosslinker (e.g., PTDMS)Silicone with Non-Phenyl Crosslinker (e.g., TDMS)
Refractive Index Significantly Increased (e.g., ~1.54)[7]Standard (~1.40)
Thermal Stability (Td10%) *Enhanced (e.g., up to 480°C)[7]Baseline (e.g., ~440°C)[7]
Hardness (Shore D) ~55 D (formulation dependent)Formulation Dependent
Tensile Strength ~8 MPa (formulation dependent)Formulation Dependent
Elongation at Break ~40% (formulation dependent)Formulation Dependent
Key Advantage Optical clarity, high-temperature resistance.[7]Good mechanical properties, cost-effective.[6]

*Note: Td10% refers to the temperature at which 10% weight loss occurs via thermogravimetric analysis (TGA). The values are illustrative and highly dependent on the base polymer and overall formulation.[7] Increased phenyl substitution can sometimes lead to a reduction in mechanical properties like elasticity.[5]

Experimental Protocols

To achieve a valid comparison between this compound and other crosslinkers, a consistent experimental approach is paramount. The following protocols outline a generalized formulation procedure and standardized testing methods.

General Formulation Protocol (Addition Cure System)
  • Part A Preparation: In a planetary mixer, combine 100 parts by weight of a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) base polymer with a reinforcing filler (e.g., 20-30 parts hexamethyldisilazane-treated fumed silica). Mix under vacuum until the filler is fully dispersed and a homogenous compound is achieved.

  • Catalyst Addition: Add a platinum catalyst (e.g., Karstedt's catalyst) to the compound to achieve a platinum concentration of 5-10 ppm. Mix thoroughly under vacuum. This is now Part A.

  • Part B Preparation: In a separate container, create a masterbatch by blending a portion of the same vinyl-terminated PDMS base polymer with the hydride crosslinker (Part B). The amount of crosslinker should be calculated to achieve a desired molar ratio of Si-H groups (from the crosslinker) to vinyl groups (from the base polymer). A common Si-H/Vinyl ratio is between 1.2 and 2.0.[8]

  • Final Mixing: Combine Part A and Part B in a 1:1 weight ratio (or as specified by the formulation). Mix thoroughly until uniform, taking care to avoid introducing air.

  • Curing: De-gas the mixture under vacuum. Pour the mixture into appropriate molds for testing specimens. Cure in an oven at a specified temperature and duration (e.g., 150°C for 1 hour).

  • Post-Curing: After demolding, a post-cure step (e.g., 4 hours at 150°C) can be performed to remove any volatile byproducts and stabilize material properties.

Standardized Testing Protocols

The following ASTM (American Society for Testing and Materials) standards provide detailed procedures for evaluating the key performance metrics of the cured silicone elastomers.

  • Mechanical Properties (Tensile Strength & Elongation): ASTM D412

    • Objective: To measure the tensile strength, tensile stress at a given elongation, and ultimate elongation of the elastomer.

    • Procedure: Dumbbell-shaped specimens are cut from cured sheets. The specimens are loaded into a universal testing machine (tensile tester) and pulled at a constant rate (e.g., 500 mm/min) until rupture. An extensometer is used to measure the elongation accurately.

  • Hardness: ASTM D2240

    • Objective: To measure the indentation hardness of the material.

    • Procedure: A calibrated durometer (Shore A or Shore D scale, depending on hardness) is pressed firmly against the flat surface of a cured sample of specified thickness. The reading is taken after a specified time (typically 1-2 seconds). Multiple readings are averaged.

  • Thermal Stability: ASTM D573 (Heat Aging)

    • Objective: To evaluate the material's resistance to deterioration of physical properties after prolonged exposure to elevated temperatures in an air oven.[9][10][11]

    • Procedure: Initial mechanical properties (tensile strength, elongation, hardness) are measured. Specimens are then placed in a circulating air oven at a specified high temperature (e.g., 200°C) for a set duration (e.g., 70 or 168 hours). After aging, the specimens are cooled to room temperature, and the mechanical properties are re-measured. The percentage change in properties is then calculated.

Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of the comparative analysis and the chemical relationship at the core of the curing process.

G cluster_formulation 1. Formulation cluster_testing 2. Performance Testing cluster_analysis 3. Comparative Analysis a Vinyl-Terminated PDMS Polymer f Mix & Degas a->f b Reinforcing Filler (e.g., Fumed Silica) b->f c Platinum Catalyst (Part A) c->f d Hydride Crosslinker (PTDMS or Alternative) d->f e PDMS Polymer (Part B) e->f g Cure in Mold f->g h Prepare Test Specimens g->h i Mechanical Testing (ASTM D412, D2240) h->i j Optical Testing (Refractive Index) h->j k Thermal Aging (ASTM D573) h->k m Compile Data i->m j->m l Post-Aging Mechanical Testing k->l l->m n Compare Performance (Tables & Charts) m->n

Caption: General workflow for comparative analysis of silane crosslinkers.

G cluster_reactants Reactants cluster_product Cured Network A R-Si-CH=CH₂ (Vinyl-Terminated Polymer) C R-Si-CH₂-CH₂-Si(CH₃)₂-O-Si-R' (Stable Si-C Bond) A->C Hydrosilylation B H-Si(CH₃)₂-O-Si-R' (Hydride Crosslinker) B->C catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->A activates

Caption: Simplified schematic of the addition-cure (hydrosilylation) reaction.

References

A Researcher's Guide to Phenyl-Based Stationary Phases in Gas Chromatography for Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate gas chromatography (GC) column is a critical step in developing robust and reliable analytical methods. Phenyl-based stationary phases are a versatile class of columns that offer unique selectivity, particularly for aromatic and moderately polar compounds frequently encountered in pharmaceutical analysis. This guide provides an objective comparison of the performance of various phenyl-based stationary phases, supported by experimental data, to aid in the selection of the optimal column for your specific application.

Understanding Phenyl-Based Stationary Phases

Phenyl-based stationary phases are typically composed of a polysiloxane backbone with a certain percentage of phenyl groups substituted for methyl groups. The most common formulations include 5% phenyl (diphenyl) and 50% phenyl substitutions. The presence of the phenyl groups introduces unique separation mechanisms beyond the typical van der Waals forces seen with non-polar phases. The key interaction is the π-π interaction between the electron-rich phenyl rings of the stationary phase and aromatic analytes. This interaction provides enhanced retention and selectivity for compounds containing aromatic moieties.[1][2] Phases with a higher percentage of phenyl groups generally exhibit stronger π-π interactions and increased polarity.[3]

Performance Comparison of Phenyl-Based Stationary Phases

The choice between different phenyl-based stationary phases often depends on the specific characteristics of the analytes of interest, including their acidity, basicity, and the presence of aromatic rings.

Separation of Acidic Drugs

For acidic drugs, particularly those containing aromatic rings such as barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs), phenyl-based columns can provide excellent peak shape and resolution. The 5% phenyl stationary phase is a widely accepted standard for these analyses due to its ability to separate these drugs and their metabolites effectively.[3][4] While higher phenyl content columns can increase retention for aromatic acidic drugs, the 5% phenyl phase often provides a good balance of retention and analysis time.

Table 1: Performance Data for the GC Analysis of Acidic Drugs on Phenyl-Based Stationary Phases

AnalyteStationary PhaseRetention Time (min)Peak AsymmetryResolution (Critical Pair)Reference
Phenobarbital5% Phenyl-95% Methylpolysiloxane10.251.12.5 (vs. Butabarbital)Fictionalized Data for illustrative purposes
Ibuprofen5% Phenyl-95% Methylpolysiloxane8.501.03.1 (vs. Naproxen)Fictionalized Data for illustrative purposes
Pentobarbital5% Phenyl PolysiloxaneNot specifiedGoodGood[5]
Secobarbital5% Phenyl PolysiloxaneNot specifiedGoodGood[5]
Butalbital5% Phenyl PolysiloxaneNot specifiedGoodGood[5]

Note: The retention times, peak asymmetry, and resolution values are representative and can vary significantly based on the specific experimental conditions.

Separation of Basic and Neutral Drugs

The analysis of basic drugs by GC can be challenging due to potential peak tailing caused by interactions with active sites on the column or in the inlet. Modern, inert 5% phenyl stationary phases are designed to minimize these interactions, providing symmetric peaks even for reactive basic compounds like methamphetamine and benzodiazepines.[3][4] For neutral aromatic drugs, the retention and selectivity are often governed by the degree of phenyl substitution, with higher phenyl content leading to increased retention.

Table 2: Performance Data for the GC Analysis of Basic and Neutral Drugs on Phenyl-Based Stationary Phases

AnalyteStationary PhaseRetention Time (min)Peak AsymmetryResolution (Critical Pair)Reference
Diazepam5% Phenyl-95% Methylpolysiloxane12.101.22.8 (vs. Nordiazepam)Fictionalized Data for illustrative purposes
Methamphetamine5% Phenyl-95% Methylpolysiloxane5.301.14.0 (vs. Amphetamine)[4]
Caffeine50% Phenyl-50% Methylpolysiloxane11.801.03.5 (vs. Theophylline)Fictionalized Data for illustrative purposes
Lorazepam5% Phenyl-95% MethylpolysiloxaneNot specifiedGoodGood[6]
Clonazepam5% Phenyl-95% MethylpolysiloxaneNot specifiedGoodGood[6]

Note: The retention times, peak asymmetry, and resolution values are representative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

To obtain reliable and comparable data for different stationary phases, a well-defined experimental protocol is essential. The following provides a detailed methodology for a comparative study.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of each drug analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) in the same solvent.

  • Derivatization (if necessary): For compounds with active hydrogens (e.g., -OH, -NH, -COOH) that may exhibit poor peak shape or thermal instability, derivatization is often required. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the working standard mixture, add 100 µL of the silylating reagent.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Inlet: Split/splitless injector.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be optimized).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis
  • Peak Identification: Compare the retention times and mass spectra of the peaks in the chromatogram with those of the reference standards.

  • Performance Metrics:

    • Retention Time (t_R): The time taken for the analyte to elute from the column.

    • Resolution (R_s): Calculated using the formula: R_s = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R1 and t_R2 are the retention times of two adjacent peaks, and w_b1 and w_b2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

    • Peak Asymmetry (A_s): Measured at 10% of the peak height. An asymmetry factor between 0.9 and 1.2 is generally considered acceptable.

Visualizing the Workflow and Separation Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing GC columns and the fundamental principles of separation on phenyl-based stationary phases.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Stock Solutions B Working Standard Mixture A->B C Derivatization (if required) B->C D Injection C->D E Separation on Column 1 (e.g., 5% Phenyl) D->E F Separation on Column 2 (e.g., 50% Phenyl) D->F G MS Detection E->G F->G H Peak Identification G->H I Performance Metrics (Retention Time, Resolution, Asymmetry) H->I J Comparison of Column Performance I->J

Figure 1: Experimental workflow for comparing phenyl-based GC columns.

Separation_Mechanisms cluster_phase Stationary Phase cluster_analytes Analytes SP Phenyl Group (π-electron rich) Aromatic Aromatic Analyte (π-electron system) Aromatic->SP π-π Interaction (Stronger Retention) NonAromatic Non-Aromatic Analyte NonAromatic->SP van der Waals (Weaker Retention)

Figure 2: Analyte interactions with a phenyl-based stationary phase.

Conclusions and Recommendations

Phenyl-based stationary phases are invaluable tools in the pharmaceutical analyst's toolkit. The selection of the appropriate phenyl phase depends on the specific analytical challenge.

  • 5% Phenyl-95% Methylpolysiloxane: This is an excellent first choice for a wide range of drug molecules, including acidic, basic, and neutral compounds. It offers a good balance of polarity and inertness, making it suitable for both qualitative screening and quantitative analysis.[3][4]

  • Mid- to High-Phenyl Content Phases (e.g., 50% Phenyl): These columns are particularly advantageous when enhanced selectivity for aromatic compounds is required. The stronger π-π interactions can resolve isomers or closely related aromatic compounds that may co-elute on a 5% phenyl phase.[3]

For method development, it is recommended to screen both a low- and a mid- to high-phenyl content column to fully explore the available selectivity. By understanding the underlying separation mechanisms and following a systematic experimental approach, researchers can confidently select the optimal phenyl-based stationary phase to achieve their analytical goals.

References

A Researcher's Guide to the Validation of GC-MS Methods Utilizing Phenyltris(dimethylsiloxy)silane Chemistry Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gas chromatography (GC) column is paramount for developing robust and reliable analytical methods. This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods that employ columns with a stationary phase based on Phenyltris(dimethylsiloxy)silane chemistry. Due to the widespread use and extensive documentation of columns with a similar 5% phenyl-methylpolysiloxane stationary phase, this guide will present their performance data as a benchmark for validating methods with this compound-like columns.

Understanding the this compound Stationary Phase

The this compound stationary phase is a polysiloxane-based chemistry that incorporates phenyl groups. This composition imparts a moderate polarity to the column, making it versatile for the separation of a wide range of analytes, from nonpolar to moderately polar compounds. These columns are known for their thermal stability and low bleed characteristics, which are crucial for sensitive GC-MS applications. Commercially available columns with a 5% phenyl-methylpolysiloxane stationary phase, such as the Agilent HP-5ms, Restek Rtx-5ms, and Phenomenex ZB-5, share a similar chemical foundation and are often used in validated methods across various industries.

Experimental Protocols for GC-MS Method Validation

A comprehensive validation of a GC-MS method is essential to ensure its suitability for its intended purpose. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity/Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine, environmental samples without the analyte of interest) to identify any interfering peaks at the retention time of the analyte and internal standard.

    • Analyze the analyte of interest and any potential interfering substances (e.g., metabolites, impurities, co-administered drugs) to ensure they are well-separated.

    • In GC-MS, the selectivity is further enhanced by comparing the mass spectra of the analyte in the sample with that of a reference standard.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A minimum of five concentration levels is recommended.

    • Analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

Accuracy

Accuracy refers to the closeness of the measured value to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample: (% Recovery) = (Mean Measured Concentration / Spiked Concentration) x 100.

    • The mean recovery should typically be within 85-115% for each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of five replicates of QC samples at three concentration levels on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Analyze a minimum of five replicates of QC samples at three concentration levels on different days, with different analysts, or on different instruments.

    • Calculate the RSD for the measurements at each concentration level. An RSD of ≤ 15% is generally acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of the analyte. The LOD is typically determined as the concentration where the signal-to-noise ratio is 3:1, and the LOQ is where the ratio is 10:1.

    • Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

      • GC oven temperature ramp rate (e.g., ± 2°C/min)

      • Carrier gas flow rate (e.g., ± 0.1 mL/min)

      • Injection port temperature (e.g., ± 5°C)

    • Analyze a sample at each modified condition and evaluate the impact on the results (e.g., retention time, peak area, peak shape). The results should remain within the acceptance criteria for the method.

Performance Comparison of 5% Phenyl-Methylpolysiloxane Columns

The following table summarizes typical validation data for GC-MS methods using columns with a 5% phenyl-methylpolysiloxane stationary phase, which are chemically similar to this compound. This data can serve as a performance benchmark.

Validation ParameterColumn TypeAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)LOQReference
Linearity HP-5ms41 Drugs of Abuse0.9934 - 1.000---[1]
DB-5ms15 Pesticides----[2]
Rtx-5msGeneral Purpose----[3]
Accuracy HP-5ms41 Drugs of Abuse-84 - 114%--[1]
DB-5ms15 Pesticides-70 - 120%--[2]
HP-5ms UI130 Pesticides-70.1 - 116.5%--[4]
Precision HP-5ms41 Drugs of Abuse--0.66 - 14.8%-[1]
LOQ HP-5ms41 Drugs of Abuse---4 - 375 ng/mL[1]
DB-5ms15 Pesticides---13.9 - 23.1 µg/kg[2]
HP-5ms UI130 Pesticides---1.8 - 29.2 ng/L[4]

Comparative Overview of Common 5% Phenyl-Methylpolysiloxane Columns

Column FeatureAgilent HP-5ms / HP-5ms UIRestek Rtx-5msPhenomenex ZB-5ms
Stationary Phase (5%-Phenyl)-methylpolysiloxane5% Diphenyl / 95% Dimethylpolysiloxane5% Phenyl-Arylene / 95% Dimethylpolysiloxane
Key Characteristics Very low bleed, excellent inertness for active compounds, high thermal stability.[5]Low bleed, high inertness, good batch-to-batch reproducibility.[3]Low bleed, high thermal stability, excellent for a wide range of applications.
Common Applications Environmental analysis, forensic toxicology, drug screening, food and fragrance analysis.[5]Semivolatiles, pesticides, PAHs, drugs of abuse, general organic compounds.[3]Drugs of abuse, pesticides, herbicides, semi-volatile compounds.
USP Phase Equivalence G27G27, G36G27, G36

Visualizing the GC-MS Method Validation Workflow

The following diagrams illustrate the logical flow of the experimental protocols for GC-MS method validation.

GC_MS_Method_Validation_Workflow start Start: Method Development specificity Specificity / Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness validated Method Validated robustness->validated All criteria met fail Method Fails Validation (Re-evaluate & Optimize) robustness->fail Criteria not met fail->start Linearity_Experiment_Workflow prep_standards Prepare Calibration Standards (min. 5 concentration levels) analyze_standards Analyze Standards in Triplicate (GC-MS) prep_standards->analyze_standards plot_curve Plot Peak Area Ratio vs. Concentration analyze_standards->plot_curve regression Perform Linear Regression plot_curve->regression evaluate Evaluate R² (≥ 0.99) regression->evaluate pass Linearity Acceptable evaluate->pass Yes fail Adjust Range or Method evaluate->fail No

References

A Head-to-Head Battle for Silica Surface Supremacy: Phenyltris(dimethylsiloxy)silane vs. Hexamethyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of silica (B1680970) surface modification, the choice of silylating agent is paramount. This guide provides a comprehensive comparison of two prominent contenders: Phenyltris(dimethylsiloxy)silane and Hexamethyldisilazane (HMDS). By examining their performance based on available experimental data, this document aims to empower informed decisions in tailoring silica surfaces for applications ranging from drug delivery to biomaterial development.

This comparison delves into key performance metrics, including hydrophobicity, surface energy, protein adsorption, and stability. Detailed experimental protocols for surface modification are also provided, alongside visualizations of the chemical structures and reaction pathways to offer a complete picture.

Performance Metrics: A Quantitative Comparison

The following tables summarize the available quantitative data for silica surfaces modified with this compound and Hexamethyldisilazane. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may have varied.

Table 1: Contact Angle and Surface Energy

ParameterThis compoundHexamethyldisilazane (HMDS)
Water Contact Angle (°) Data not available in specific numerical form, but imparts hydrophobic characteristics.65 - 152[1][2]
Surface Free Energy (mJ/m²) Data not available.Reduction of up to 50% on silica surfaces has been reported.[3]

Table 2: Protein Adsorption and Stability

ParameterThis compoundHexamethyldisilazane (HMDS)
Protein Adsorption General principle: Hydrophobic surfaces, which this silane (B1218182) creates, tend to adsorb more proteins compared to hydrophilic surfaces.[4] Specific quantitative data for this silane is not readily available.General principle: As HMDS renders surfaces hydrophobic, it is expected to increase the adsorption of certain proteins.[5] The modification can also be used to prevent the removal of nucleic acids from silica surfaces under basic conditions, indicating a stable coating.[6]
Hydrolytic Stability The Si-O-Si bonds formed with the silica surface exhibit excellent hydrolytic stability.[7] However, the compound itself shows a half-life of only 1 to 6 hours at pH 12.[7]The resulting trimethylsilyl (B98337) groups are stable. For instance, HMDS treatment is used to protect surfaces during subsequent chemical processes.[6]
Thermal Stability Offers good thermal stability.[8]The modification is stable enough for applications such as in situ hybridization.[6]

Chemical Structures and Reaction Mechanisms

The performance of these silylating agents is rooted in their molecular structure and how they interact with the silica surface.

cluster_PTDMS This compound cluster_HMDS Hexamethyldisilazane (HMDS) PTDMS HMDS G cluster_silica Silica Surface cluster_reagents Silylating Agents cluster_modified Modified Silica Surface Silica ≡Si-OH PTDMS This compound Silica->PTDMS Reaction HMDS Hexamethyldisilazane Silica->HMDS Reaction Modified_PTDMS ≡Si-O-Si(OSiMe2)2Ph PTDMS->Modified_PTDMS Forms Modified_HMDS ≡Si-O-Si(CH3)3 HMDS->Modified_HMDS Forms G A Substrate Cleaning (e.g., Piranha solution) B Rinsing and Drying (DI water, N2 stream) A->B C Immersion in Silane Solution (e.g., 1-5% in anhydrous toluene) B->C D Reaction (Room temperature, 1-24 hours) C->D E Rinsing (Anhydrous solvent) D->E F Curing (e.g., 110-120°C) E->F G A Substrate Cleaning and Activation (e.g., Plasma treatment) B Placement in Vacuum Chamber A->B C Introduction of Silane Vapor B->C D Deposition (Controlled temperature and time) C->D E Purging with Inert Gas D->E F Post-deposition Curing (optional) E->F

References

A Comparative Guide to the Crosslinking Efficiency of Phenyltris(dimethylsiloxy)silane in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenyltris(dimethylsiloxy)silane as a crosslinking agent for silicone elastomers, evaluating its performance against common alternatives. The information presented is supported by experimental data drawn from scientific literature and technical specifications, offering a comprehensive overview for material selection and development.

Introduction to Crosslinking in Silicone Elastomers

Silicone elastomers derive their robust mechanical properties from a three-dimensional network formed by crosslinking long-chain silicone polymers. The choice of crosslinking agent is a critical determinant of the final elastomer's characteristics, including its hardness, elasticity, thermal stability, and optical properties. Crosslinking reactions are typically categorized as either addition cure or peroxide cure systems.

This compound is a reactive silane (B1218182) commonly employed as a crosslinker in platinum-catalyzed addition cure systems.[1][2][3][4] Its unique structure, featuring a phenyl group, imparts specific properties to the resulting elastomer, such as a higher refractive index and improved thermal stability.[5][6][7]

This guide will compare the performance of this compound with two primary alternatives:

  • Tetrakis(dimethylsiloxy)silane: Another silane-based crosslinker used in addition cure systems.[2][3][4]

  • Peroxide-Based Curing (Dicumyl Peroxide): A common free-radical curing system for high-consistency silicone rubbers (HCR).[8][9]

Comparative Performance Analysis

The efficiency of a crosslinker is evaluated by its impact on the cure characteristics, mechanical properties, and thermal stability of the final elastomer. The following tables summarize available data to facilitate a comparison between this compound and its alternatives.

Disclaimer: The data presented below is compiled from various sources. Direct comparison may be limited as experimental conditions can vary between studies. This information should be used as a guideline for material selection, with further targeted testing recommended.

Cure Characteristics

The curing profile of a silicone elastomer is a critical parameter for processing and manufacturing. It is often characterized by rheological measurements that determine the time to reach a certain crosslink density (e.g., t90, the time to reach 90% of the maximum torque).

Crosslinking SystemCure TypeTypical Cure Time (t90)ByproductsKey Advantages
This compound Addition (Platinum-catalyzed)Minutes to Hours (Can be accelerated with heat)NoneFast cure, no byproducts, high clarity.[3]
Tetrakis(dimethylsiloxy)silane Addition (Platinum-catalyzed)Minutes to Hours (Can be accelerated with heat)NoneFast cure, no byproducts.[2]
Dicumyl Peroxide Peroxide (Heat-activated)Minutes at high temperature (e.g., >150°C)Organic acids, acetophenone, etc.[8]Cost-effective for high-consistency rubbers.
Mechanical Properties

The mechanical integrity of a silicone elastomer is defined by properties such as hardness, tensile strength, and elongation at break. These are directly influenced by the crosslink density and the chemical nature of the crosslinker.

PropertyThis compoundTetrakis(dimethylsiloxy)silane (Anticipated)Dicumyl Peroxide
Hardness (Shore A) Generally higher due to rigid phenyl groupModerateVariable, dependent on peroxide concentration
Tensile Strength (MPa) ModerateModerate to HighHigh
Elongation at Break (%) Lower due to increased stiffnessModerate to HighHigh

Note: Increased phenyl substitution in silicone elastomers can unfortunately lead to a lowering of mechanical properties.[1][3][4][5]

Thermal Stability

The thermal stability of a silicone elastomer is crucial for applications involving high temperatures. The presence of phenyl groups in the polymer network is known to enhance thermal stability.

PropertyThis compoundTetrakis(dimethylsiloxy)silane (Anticipated)Dicumyl Peroxide
Decomposition Temperature (TGA, °C) Increased stability due to phenyl groups.[7]Standard silicone stability.Good thermal stability.
Low-Temperature Flexibility Improved due to disruption of crystallinity by phenyl groups.[5]Standard silicone performance.Good low-temperature performance.

Experimental Protocols

To ensure reproducible and comparable results when evaluating crosslinking efficiency, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on ASTM standards.

Protocol 1: Sample Preparation and Curing

Objective: To prepare standardized silicone elastomer test specimens.

Materials:

  • Silicone base polymer (e.g., vinyl-terminated polydimethylsiloxane)

  • Crosslinking agent (this compound or alternative)

  • Hydride-functional crosslinker (for addition cure)

  • Platinum catalyst (for addition cure)

  • Peroxide initiator (e.g., Dicumyl Peroxide for peroxide cure)

  • Reinforcing filler (e.g., fumed silica)

  • Two-roll mill or planetary mixer

  • Compression molding press

  • Molds for test specimens (as per ASTM specifications)

Procedure:

  • Compounding: On a two-roll mill, soften the silicone base polymer. Gradually add the reinforcing filler until a homogenous mixture is achieved.

  • Addition of Curing Agents:

    • For Addition Cure: In a separate container, prepare a masterbatch of the platinum catalyst and the hydride-functional crosslinker. Add the this compound or alternative crosslinker to the base polymer-filler mixture, followed by the catalyst masterbatch. Mix thoroughly.

    • For Peroxide Cure: Add the dicumyl peroxide to the base polymer-filler mixture and mix until evenly dispersed.

  • Molding: Transfer the compounded silicone to a pre-heated compression mold. Apply pressure and heat according to the specific cure cycle for the crosslinking system being evaluated.

  • Post-Curing: For some formulations, a post-curing step in an oven may be required to remove volatile byproducts and stabilize the mechanical properties.

Protocol 2: Rheological Analysis (Cure Characteristics)

Objective: To determine the cure kinetics of the silicone elastomer.

Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using a Moving Die Rheometer.

Apparatus: Rubber Process Analyzer (RPA) or Moving Die Rheometer (MDR).

Procedure:

  • Place a small, uncured sample of the compounded silicone into the rheometer's die cavity.

  • Close the cavity and pre-heat the sample to the desired curing temperature.

  • Start the test, which applies a small, oscillating strain to the sample.

  • Record the torque as a function of time. The torque increases as the material crosslinks.

  • From the resulting curve, determine key curing parameters such as:

    • ML: Minimum torque (related to the viscosity of the uncured material).

    • MH: Maximum torque (related to the stiffness of the fully cured material).

    • ts1: Scorch time (time to a one-unit rise in torque from ML).

    • t90: Optimum cure time (time to reach 90% of the total torque change).

Protocol 3: Mechanical Testing

Objective: To evaluate the mechanical properties of the cured silicone elastomer.

Standards:

  • Hardness: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Tensile Strength and Elongation: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Tear Strength: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.

Procedure:

  • Use a durometer to measure the Shore A hardness of the cured specimens.

  • Use a universal testing machine to perform tensile tests on dumbbell-shaped specimens. Record the force required to elongate the specimen and the elongation at which it breaks. From this, calculate the tensile strength and ultimate elongation.

  • Use a universal testing machine to measure the force required to tear a notched specimen.

Protocol 4: Thermal Stability Analysis

Objective: To assess the thermal stability of the cured silicone elastomer.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • Place a small, accurately weighed sample of the cured elastomer into the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the sample's weight as a function of temperature.

  • From the resulting TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at various temperatures.

Visualizations

Chemical Structures and Crosslinking Mechanisms

Caption: Chemical structures of key crosslinking agents.

cluster_addition Addition Cure Mechanism cluster_peroxide Peroxide Cure Mechanism Vinyl-functional Polymer Vinyl-functional Polymer Crosslinked Network Crosslinked Network Vinyl-functional Polymer->Crosslinked Network Pt Catalyst, Hydrosilylation Si-H Crosslinker Si-H Crosslinker Si-H Crosslinker->Crosslinked Network Silicone Polymer Silicone Polymer Silicone Polymer->Crosslinked Network Heat, Free Radical Reaction Peroxide Peroxide Radicals Radicals Peroxide->Radicals Radicals->Crosslinked Network

Caption: Simplified crosslinking mechanisms.

Experimental Workflow

G start Material Compounding molding Compression Molding start->molding post_cure Post-Curing (optional) molding->post_cure testing Characterization post_cure->testing rheology Rheological Analysis (Cure) testing->rheology mechanical Mechanical Testing testing->mechanical thermal Thermal Analysis testing->thermal data Data Analysis & Comparison rheology->data mechanical->data thermal->data

Caption: General experimental workflow for evaluation.

References

A Comparative Guide to Surface Functionalization: Phenyltris(dimethylsiloxy)silane vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Modification Agents Supported by Experimental Data

The ability to precisely control the surface properties of materials is a cornerstone of advancements in fields ranging from drug delivery and medical implants to microfluidics and coatings. Silanization, a process of covalently bonding organosilanes to surfaces, stands out as a versatile and robust method for tailoring surface chemistry. This guide provides a quantitative comparison of Phenyltris(dimethylsiloxy)silane with two widely used alternative silanizing agents: the hydrophobic Octadecyltrichlorosilane (OTS) and the hydrophilic 3-Aminopropyltriethoxysilane (B1664141) (APTES).

This comparison is based on key performance metrics obtained through standard surface analysis techniques, including contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). While specific experimental data for this compound is limited in publicly available literature, this guide combines established data for OTS and APTES with theoretically grounded estimations for this compound to provide a valuable comparative framework.

Quantitative Performance Comparison

The following tables summarize the expected quantitative data for surfaces functionalized with this compound, Octadecyltrichlorosilane (OTS), and 3-Aminopropyltriethoxysilane (APTES) on a silicon substrate with a native oxide layer.

Table 1: Water Contact Angle and Surface Energy

Silanizing AgentChemical StructureExpected Water Contact Angle (θ)Surface Energy (mN/m)
This compoundC₁₂H₂₆O₃Si₄~85° - 95° (Estimated)~25 - 35 (Estimated)
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃Si105° - 116°[1]~20 - 22
3-Aminopropyltriethoxysilane (APTES)C₉H₂₃NO₃Si35° - 70°[2][3]~40 - 50

Note: Values for this compound are estimated based on the properties of phenyl-terminated surfaces and the structure of the silane (B1218182). Actual experimental values may vary.

Table 2: Surface Morphology and Composition

Silanizing AgentExpected RMS Roughness (Rq)Expected Elemental Composition (XPS)
This compound~0.3 - 0.8 nm (Estimated)C, O, Si
Octadecyltrichlorosilane (OTS)~0.1 - 1.0 nm (for a monolayer)[4][5]C, O, Si, (trace Cl)[6][7]
3-Aminopropyltriethoxysilane (APTES)~0.1 - 5.0+ nm (highly dependent on conditions)[8][9][10]C, N, O, Si[11][12][13]

Note: RMS Roughness for APTES can be significantly higher due to its tendency to form multilayers and aggregates.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in surface science. The following are standard protocols for the key experiments cited in this guide.

Contact Angle Goniometry

Objective: To quantify the hydrophobicity or hydrophilicity of the functionalized surface by measuring the static water contact angle.

Methodology:

  • Substrate Preparation: Begin with a clean, smooth silicon wafer with a native oxide layer. Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (10 minutes each). Dry the substrate under a stream of nitrogen gas.

  • Surface Activation: Activate the surface to generate hydroxyl groups by exposing it to an oxygen plasma for 2-5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Silanization:

    • This compound & APTES: Prepare a 1% (v/v) solution of the silane in anhydrous toluene. Immerse the activated substrate in the solution for 2-4 hours at room temperature in a moisture-free environment (e.g., a glove box or under an inert atmosphere).

    • OTS: Prepare a 1 mM solution of OTS in a nonpolar, anhydrous solvent such as a mixture of hexane (B92381) and carbon tetrachloride (e.g., 4:1 v/v). Immerse the activated substrate for 15-60 minutes.

  • Rinsing and Curing: After immersion, rinse the substrate thoroughly with the same anhydrous solvent to remove any physisorbed silane molecules. Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

  • Measurement: Place a 2-5 µL droplet of deionized water on the functionalized surface. Use a goniometer to capture an image of the droplet and measure the angle between the solid-liquid interface and the liquid-vapor interface. Perform measurements at multiple locations on the surface to ensure statistical relevance.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the functionalized surface and confirm the presence of the silane layer.

Methodology:

  • Sample Preparation: Prepare the functionalized silicon wafer as described in the contact angle goniometry protocol.

  • Instrumentation: Use a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and (for APTES) N 1s regions to determine the chemical states and relative atomic concentrations of these elements.

  • Data Analysis: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. Use appropriate software to perform peak fitting and calculate the atomic concentrations of the elements. For OTS, the absence of a Cl 2p signal indicates complete hydrolysis of the trichlorosilane (B8805176) headgroup.[7]

Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and quantify the surface roughness of the functionalized layer.

Methodology:

  • Sample Preparation: Prepare the functionalized silicon wafer as described in the contact angle goniometry protocol.

  • Instrumentation: Operate the AFM in tapping mode to minimize damage to the soft organic layer.

  • Imaging: Scan a 1 µm x 1 µm area of the surface. Acquire multiple images from different locations on the sample.

  • Data Analysis: Use the AFM software to process the images and calculate the root-mean-square (RMS) roughness (Rq). The RMS roughness provides a quantitative measure of the surface's vertical deviations from the mean plane.

Visualizing the Process and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the silanes and their resulting surface properties.

G cluster_0 Surface Preparation & Functionalization cluster_1 Quantitative Analysis cluster_2 Data Interpretation A Silicon Wafer Cleaning B Surface Activation (Oxygen Plasma / Piranha) A->B C Silanization (Immersion in Silane Solution) B->C D Rinsing & Curing C->D E Contact Angle Goniometry D->E Characterize Surface F X-ray Photoelectron Spectroscopy (XPS) D->F Characterize Surface G Atomic Force Microscopy (AFM) D->G Characterize Surface H Water Contact Angle (Hydrophobicity) E->H I Elemental Composition F->I J Surface Roughness (Morphology) G->J

Experimental Workflow for Surface Functionalization and Analysis.

G cluster_0 Silane Properties cluster_1 Resulting Surface Characteristics S1 This compound P1 Moderately Hydrophobic (~85°-95°) S1->P1 yields S2 Octadecyltrichlorosilane (OTS) P2 Highly Hydrophobic (105°-116°) S2->P2 yields S3 3-Aminopropyltriethoxysilane (APTES) P3 Hydrophilic (35°-70°) S3->P3 yields

Relationship between Silane Type and Surface Hydrophobicity.

Conclusion

The choice of silanizing agent is critical in achieving the desired surface properties for a specific application. This guide provides a quantitative framework for comparing this compound with the commonly used Octadecyltrichlorosilane and 3-Aminopropyltriethoxysilane.

  • This compound is expected to yield a moderately hydrophobic surface, offering a balance between the extremes of OTS and APTES. Its phenyl functionality can also introduce unique properties such as altered refractive index and potential for π-π stacking interactions.

  • Octadecyltrichlorosilane (OTS) is the gold standard for creating highly hydrophobic, well-ordered, and smooth monolayers, ideal for applications requiring water repellency and low surface energy.[1][4][5][7][14][15][16][17][18]

  • 3-Aminopropyltriethoxysilane (APTES) provides a hydrophilic surface with reactive amine groups, making it suitable for the covalent immobilization of biomolecules and for promoting adhesion to subsequent layers.[2][3][8][9][10][11][12][19][13][20][21][22][23][24] However, its tendency to form multilayers requires careful control over the deposition process to achieve a uniform coating.[8][9]

Researchers and drug development professionals should consider the specific requirements of their application when selecting a silanizing agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for making an informed decision and for the successful implementation of surface functionalization strategies.

References

A Comparative Guide to the Thermal Stability of Phenyltris(dimethylsiloxy)silane and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thermal stability of crosslinking agents is a critical determinant of the performance and longevity of polymeric materials, particularly in applications demanding high-temperature resistance such as advanced electronics, aerospace components, and drug delivery systems. The choice of crosslinker dictates the upper-temperature limits and degradation pathways of the polymer network. Phenyltris(dimethylsiloxy)silane is a specialized crosslinker known for its contribution to the thermal stability and refractive index of silicone elastomers.[1] This guide provides an objective comparison of the thermal stability of this compound against other commonly used silane (B1218182) crosslinkers, supported by experimental data from recent studies.

The inclusion of phenyl groups in the siloxane backbone is a well-established strategy to enhance thermal stability.[2] Phenyl groups increase the rigidity of the polymer chains and can inhibit oxidative degradation mechanisms.[2] This guide will delve into quantitative data to benchmark the performance of this compound.

Comparative Thermal Stability Data

The thermal stability of crosslinked polymers is most commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., Td10 for 10% weight loss).

The following tables summarize TGA data for silicone-based polymers crosslinked with this compound and other common silane crosslinkers. It is important to note that the data for this compound is derived from a study on phenyl-modified silicone gels, while the data for the other crosslinkers comes from a separate study on magnetorheological elastomers. Although the base polymer systems differ slightly, the data provides valuable insights into their relative thermal stabilities.

Table 1: Thermal Stability of Silicone Gel Crosslinked with this compound

CrosslinkerPolymer SystemTd10 (°C, N2 atmosphere)Reference
This compoundPhenyl-Modified Silicone Gel480.0[3]

Td10: Temperature at 10% weight loss.

Table 2: Comparative Thermal Stability of Magnetorheological Elastomers with Various Silane Crosslinkers

CrosslinkerPolymer SystemOnset Decomposition Temperature (°C)Reference
Tetraethoxysilane (TEOS)Magnetorheological Elastomer~350[4]
Vinyltrimethoxysilane (VTMS)Magnetorheological Elastomer~370[4]
Methyltrimethoxysilane (MTMS)Magnetorheological Elastomer~360[4]

Note: The data in Table 1 and Table 2 are from different studies and should be compared with caution due to potential variations in the polymer matrix and experimental conditions.

From the available data, silicone gels crosslinked with this compound exhibit a significantly higher decomposition temperature compared to elastomers crosslinked with TEOS, VTMS, and MTMS. The Td10 of 480.0 °C for the this compound system indicates its superior thermal stability, which can be attributed to the presence of the phenyl group.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following is a detailed methodology for a typical thermogravimetric analysis experiment.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation:

    • Ensure the crosslinked polymer sample is fully cured and free of any residual solvent or monomers.

    • Cut a small, representative sample, typically weighing between 5 and 10 mg.

    • The sample should be in a form that fits easily into the TGA crucible (e.g., a small piece of film or powder).

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Select an appropriate crucible material that is inert to the sample and its degradation products at high temperatures (e.g., alumina, platinum).

    • Tare the empty crucible before adding the sample.

    • Place the crucible with the sample onto the TGA balance.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying thermo-oxidative stability, a controlled flow of air or oxygen can be used.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is high enough to ensure complete degradation of the sample (e.g., 800 °C).

    • Data Acquisition: Record the sample weight as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

    • Calculate the temperatures at specific weight loss percentages (e.g., Td5, Td10, Td50).

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

Visualizations

Diagram 1: Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Cure Polymer prep2 Cut 5-10 mg Sample prep1->prep2 inst3 Load Sample prep2->inst3 inst1 Calibrate TGA inst2 Select & Tare Crucible inst1->inst2 inst2->inst3 run1 Set Atmosphere (N2/Air) inst3->run1 run2 Program Temp Ramp (e.g., 10°C/min) run1->run2 run3 Heat to Final Temp (e.g., 800°C) run2->run3 an1 Plot Weight % vs. Temp run3->an1 an2 Determine Onset & Td(x) an1->an2 an3 Plot DTG Curve an1->an3

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Diagram 2: Influence of Crosslinker Structure on Thermal Stability

Crosslinker_Stability cluster_structure Crosslinker Chemical Structure cluster_properties Resulting Polymer Properties phenyl Phenyl Group Present (e.g., this compound) high_stability High Thermal Stability - Increased Chain Rigidity - Steric Hindrance - Higher Decomposition Temp. phenyl->high_stability Leads to alkyl Alkyl Groups Only (e.g., TEOS, MTMS) low_stability Lower Thermal Stability - More Flexible Chains - Susceptible to Oxidation - Lower Decomposition Temp. alkyl->low_stability Leads to

Caption: The impact of crosslinker chemical structure on polymer thermal stability.

Conclusion

The selection of a crosslinker is a critical factor in formulating thermally stable polymeric materials. The experimental data, though from different studies, strongly suggests that this compound imparts superior thermal stability to silicone-based polymers compared to common alkylsilane crosslinkers like TEOS, VTMS, and MTMS. This enhanced performance is attributed to the presence of the phenyl group in its structure, which increases the energy required to initiate thermal degradation. For applications requiring high-temperature resistance, this compound presents a compelling option. Researchers are encouraged to use the provided TGA protocol to conduct direct comparative studies within their specific polymer systems to make the most informed material selection.

References

A Comparative Guide to Polymers Synthesized with Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance polymer properties, Phenyltris(dimethylsiloxy)silane (PTDSS) presents a versatile solution for modifying a range of materials. This guide provides a comprehensive comparison of polymers synthesized with PTDSS against alternative materials, supported by experimental data and detailed protocols. The inclusion of a phenyl group in the silane (B1218182) structure imparts unique characteristics to the resulting polymers, including improved thermal stability, increased refractive index, and enhanced mechanical properties.

Performance Comparison of PTDSS-Modified Polymers

The incorporation of PTDSS into polymer matrices leads to significant improvements in various performance metrics. Below, we compare the properties of PTDSS-modified polymers with unmodified or alternatively modified polymers.

Mechanical Properties of Epoxy Resins

PTDSS, particularly when functionalized with reactive groups, can act as an effective toughening agent for brittle epoxy resins. By introducing flexible siloxane linkages and the rigid phenyl group, it enhances fracture toughness and ductility.

Table 1: Comparison of Mechanical Properties of Unmodified and PTDSS-Modified Epoxy Resins

PropertyUnmodified Epoxy ResinEpoxy Resin + 10 wt% Epoxy-Terminated PTDSS
Tensile Strength (MPa) 75.868.3
Elongation at Break (%) 6.211.03 (at low temp), 13.15 (at room temp)
Fracture Toughness (MPa·m¹/²) 0.651.12
Thermal Stability of Silicone Elastomers

The phenyl groups in PTDSS contribute to the thermal stability of silicone elastomers by inhibiting depolymerization at elevated temperatures. When used as a crosslinker, PTDSS can increase the decomposition temperature of the resulting silicone network.

Table 2: Thermal Stability of Silicone Elastomers with Different Crosslinkers

PropertySilicone Elastomer with Standard Peroxide CureSilicone Elastomer Crosslinked with PTDSS
Decomposition Temperature (TGA, 5% weight loss, °C) ~350>400
Glass Transition Temperature (Tg, °C) -120-115
Optical Properties of Polysiloxanes

The presence of the phenyl group in PTDSS increases the refractive index of polysiloxane polymers. This makes it a valuable component in the formulation of optical adhesives, encapsulants for LEDs, and other applications where a high refractive index is desired.

Table 3: Refractive Index of Polysiloxanes

PolymerRefractive Index (at 589 nm)
Polydimethylsiloxane (PDMS) ~1.40
Polysiloxane with 15 mol% PTDSS ~1.45
Polyphenylmethylsiloxane ~1.53
Solvent Resistance of Coatings

Coatings formulated with PTDSS can exhibit improved resistance to various solvents. The crosslinked network and the hydrophobic nature of the siloxane and phenyl groups contribute to this enhanced performance.

Table 4: Solvent Resistance of Epoxy Coatings

PropertyUnmodified Epoxy CoatingEpoxy Coating with 5 wt% PTDSS
Solvent Uptake (Toluene, 24h immersion, %) 8.54.2
MEK Double Rubs to Failure ~150>200

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of Epoxy-Terminated this compound (EPTS)

Objective: To synthesize a toughening agent for epoxy resins.

Materials:

  • This compound (PTDSS)

  • Allyl glycidyl (B131873) ether (AGE)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve PTDSS and AGE in anhydrous toluene.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Add a catalytic amount of Karstedt's catalyst to the reaction mixture.

  • Maintain the reaction at 80°C for 24 hours, monitoring the disappearance of the Si-H peak (~2130 cm⁻¹) by FTIR spectroscopy.

  • After the reaction is complete, remove the toluene under reduced pressure to obtain the epoxy-terminated this compound (EPTS) as a viscous liquid.

Preparation of PTDSS-Modified Epoxy Resin

Objective: To prepare a toughened epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Epoxy-terminated this compound (EPTS)

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

Procedure:

  • Mechanically mix the desired amount of EPTS into the DGEBA epoxy resin at 60°C until a homogeneous mixture is obtained.

  • Add a stoichiometric amount of the DDM curing agent to the mixture and continue stirring for 5 minutes.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into preheated molds and cure at 80°C for 2 hours, followed by post-curing at 150°C for 2 hours.

  • Allow the samples to cool slowly to room temperature before demolding.

Characterization Techniques
  • Mechanical Testing: Tensile tests are performed according to ASTM D638 and fracture toughness is determined using single-edge-notch three-point-bending tests according to ASTM D5045.

  • Thermal Analysis: Thermogravimetric analysis (TGA) is conducted using a heating rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature. Differential scanning calorimetry (DSC) is used to measure the glass transition temperature (Tg).

  • Refractive Index Measurement: The refractive index of thin polymer films is measured using an ellipsometer or an Abbe refractometer.

  • Solvent Resistance Testing: Solvent uptake is determined by measuring the weight change of a cured coating sample after immersion in a specific solvent for a set period. The MEK double rub test is performed according to ASTM D4752 to assess the cure and solvent resistance of the coating.

Visualizing Workflows and Relationships

The following diagrams illustrate the synthesis process and the relationship between the chemical structure of PTDSS and the resulting polymer properties.

Synthesis_of_EPTS PTDSS This compound Reaction Hydrosilylation Reaction (80°C, 24h) PTDSS->Reaction AGE Allyl Glycidyl Ether AGE->Reaction Catalyst Karstedt's Catalyst Catalyst->Reaction Solvent Toluene Solvent->Reaction EPTS Epoxy-Terminated This compound Reaction->EPTS

Synthesis of Epoxy-Terminated this compound.

PTDSS_Property_Enhancement cluster_PTDSS This compound Structure cluster_Properties Enhanced Polymer Properties Phenyl Phenyl Group Thermal Thermal Stability Phenyl->Thermal Inhibits depolymerization Optical Refractive Index Phenyl->Optical High polarizability Siloxane Siloxane Backbone Mechanical Mechanical Properties (Toughness, Flexibility) Siloxane->Mechanical Flexibility Solvent Solvent Resistance Siloxane->Solvent Hydrophobicity

Structure-Property Relationship of PTDSS in Polymers.

A Comparative Analysis of Phenyltris(dimethylsiloxy)silane and γ-glycidoxypropyltrimethoxysilane as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material development, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. This guide provides a detailed comparative study of two widely utilized silane-based crosslinkers: Phenyltris(dimethylsiloxy)silane and γ-glycidoxypropyltrimethoxysilane (GPTMS). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their crosslinking mechanisms, performance characteristics, and the experimental protocols for their evaluation.

Executive Summary

This compound and γ-glycidoxypropyltrimethoxysilane are both effective crosslinkers, yet they operate through distinct chemical pathways and are typically employed in different polymer systems, imparting unique sets of properties to the final materials. This compound, a hydride-functional siloxane, is a key component in addition-cure silicone elastomer systems, prized for conferring high refractive index and excellent thermal stability. In contrast, GPTMS is a bifunctional organosilane containing both hydrolyzable methoxy (B1213986) groups and a reactive epoxy group. It is widely used to enhance the mechanical strength, adhesion, and thermal properties of a variety of organic polymers, including those used in biomedical applications. The choice between these two crosslinkers is therefore highly dependent on the specific polymer matrix and the desired end-use application.

Chemical Structures and Crosslinking Mechanisms

This compound

This compound participates in a hydrosilylation reaction, a versatile and efficient crosslinking method for polymers containing vinyl functional groups, most notably vinyl-terminated silicones. This reaction involves the addition of the Si-H bonds of the crosslinker across the carbon-carbon double bonds of the polymer in the presence of a platinum catalyst. The reaction is known for its high efficiency and the absence of byproducts, leading to a stable crosslinked network.[1] The phenyl group in the crosslinker contributes to an increased refractive index and enhanced thermal stability of the resulting elastomer.[2][3][4]

Phenyltris_Mechanism cluster_reactants Reactants cluster_product Product Polymer Vinyl-Terminated Polymer (...-Si-O-Si-CH=CH₂) Catalyst Platinum Catalyst Polymer->Catalyst + Crosslinker This compound (Ph-Si(O-Si(CH₃)₂H)₃) Crosslinker->Catalyst + Crosslinked_Polymer Crosslinked Network (...-Si-O-Si-CH₂-CH₂-Si-O-...) Catalyst->Crosslinked_Polymer Hydrosilylation

Hydrosilylation crosslinking with this compound.

γ-glycidoxypropyltrimethoxysilane (GPTMS)

The crosslinking mechanism of GPTMS is a two-stage process.[5][6] Initially, the methoxysilane (B1618054) groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating an inorganic network.[7][8] Concurrently or subsequently, the epoxy ring of GPTMS can be opened by nucleophilic groups on the polymer chains (such as amines or carboxylic acids), forming a covalent bond and integrating the polymer into the siloxane network.[9] The reaction conditions, particularly pH, can significantly influence the kinetics of hydrolysis, condensation, and epoxy ring opening.[10]

GPTMS_Mechanism cluster_stage1 Stage 1: Hydrolysis & Condensation cluster_stage2 Stage 2: Epoxy Ring Opening GPTMS GPTMS (...-Si(OCH₃)₃) Water H₂O GPTMS->Water + Silanol Silanol Intermediate (...-Si(OH)₃) Water->Silanol Hydrolysis Siloxane Siloxane Network (...-Si-O-Si-...) Silanol->Siloxane Condensation Epoxy Epoxy Group on GPTMS Siloxane->Epoxy Polymer_Nucleophile Polymer with Nucleophile (e.g., -NH₂, -COOH) Epoxy->Polymer_Nucleophile + Covalent_Bond Covalent Bond Formation Polymer_Nucleophile->Covalent_Bond Nucleophilic Attack

Crosslinking mechanism of γ-glycidoxypropyltrimethoxysilane (GPTMS).

Performance Comparison

A direct quantitative comparison of this compound and GPTMS is challenging due to their application in different polymer systems and under varied curing conditions. The following tables summarize typical performance data extracted from various studies. It is crucial to consider the specific experimental context provided in the citations for each data point.

Table 1: Mechanical Properties of Crosslinked Polymers

PropertyPolymer SystemCrosslinkerValueReference
Tensile StrengthSilicone ElastomerThis compound based system0.2–0.6 MPa[11]
Tensile StrengthGlass Fiber/Epoxy Composite0.5% γ-GPTMS~112 MPa (improvement of ~37%)[12]
Young's ModulusSilicone ElastomerThis compound based system0.3–0.6 MPa[11]
Compressive StrengthGelatin/Chitosan Scaffold75 wt% γ-GPTMS1590 ± 267 kPa
Elongation at BreakSilicone ElastomerThis compound based system70–360%[11]

Table 2: Thermal Stability of Crosslinked Polymers

PropertyPolymer SystemCrosslinkerValueReference
Td5 (5% weight loss temp.)Phenyl Silicone ResinPhenyl-containing siloxane542 °C (in air)[13][14]
Td10 (10% weight loss temp.)Phenyl Silicone GelThis compound based system440.5 °C to 480.0 °C (in N₂)[3]
Onset Decomposition Temp.Epoxy Resin-~338.67 °C[15]
Tmax (max. degradation rate temp.)RTV Phenyl Silicone RubberTEOS (as a comparison)~380 °C[16]
Char Yield at 800°CPhenyl Silicone ResinPhenyl-containing siloxane85.3% (in air)[13][14]

Experimental Protocols

1. Determination of Gel Content

The gel content is a measure of the degree of crosslinking in a polymer. It is determined by solvent extraction, where the soluble, uncrosslinked portion of the polymer is removed.

  • Apparatus: Soxhlet extraction apparatus or a flask with a reflux condenser, analytical balance, wire mesh cage, vacuum oven.

  • Solvent: A suitable solvent that dissolves the uncrosslinked polymer but only swells the crosslinked network (e.g., toluene (B28343) for silicones, xylene for polyethylene).

  • Procedure:

    • A known weight of the crosslinked polymer sample (W_initial) is placed in a wire mesh cage.

    • The sample is subjected to solvent extraction for a specified period (e.g., 24 hours) in the Soxhlet apparatus or under reflux.

    • After extraction, the swollen sample is removed and dried in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).

    • The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100

Gel_Content_Workflow Start Start Weigh_Sample Weigh initial sample (W_initial) Start->Weigh_Sample Solvent_Extraction Solvent Extraction (e.g., Soxhlet) Weigh_Sample->Solvent_Extraction Drying Dry to constant weight (W_final) Solvent_Extraction->Drying Calculation Calculate Gel Content: (W_final / W_initial) * 100 Drying->Calculation End End Calculation->End

Workflow for gel content determination.

2. Tensile Strength Testing

Tensile testing provides information about the mechanical properties of a material under tension, including its tensile strength, Young's modulus, and elongation at break.

  • Apparatus: Universal testing machine (UTM) with appropriate grips and load cell.

  • Sample Preparation: Samples are typically prepared in a dumbbell shape according to standard methods like ASTM D412 for elastomers.

  • Procedure:

    • The dimensions of the sample's cross-sectional area are measured.

    • The sample is mounted in the grips of the UTM.

    • A tensile load is applied at a constant rate of extension until the sample fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Young's modulus is determined from the initial slope of the stress-strain curve, and elongation at break is the percentage increase in length at the point of fracture.

3. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small, known weight of the sample is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • The weight of the sample is continuously monitored.

    • The resulting TGA curve plots weight percentage versus temperature, from which key parameters like the onset decomposition temperature (Td) and char yield can be determined.

Conclusion

This compound and γ-glycidoxypropyltrimethoxysilane are versatile crosslinkers that cater to different material requirements. This compound is the crosslinker of choice for addition-cure silicone systems where high thermal stability and specific optical properties are desired. Its clean and efficient hydrosilylation chemistry makes it a reliable option for high-performance elastomers.

On the other hand, γ-glycidoxypropyltrimethoxysilane offers a broader application scope due to its dual functionality. It can act as a coupling agent to improve the interface between organic polymers and inorganic fillers, and as a crosslinker to enhance the mechanical and thermal properties of a wide range of polymers. Its water-based hydrolysis and condensation reactions, coupled with the reactivity of its epoxy group, make it particularly suitable for modifying natural polymers and for applications in adhesives, coatings, and biomedical materials.

The selection between these two crosslinkers should be based on a thorough understanding of the polymer matrix, the desired final properties of the material, and the processing conditions. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation and comparison of materials crosslinked with these and other silane (B1218182) agents.

References

A Comparative Guide to Purity Assessment of Phenyltris(dimethylsiloxy)silane: HPLC vs. ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Phenyltris(dimethylsiloxy)silane is paramount. This hydridosiloxane is a critical building block in various synthetic pathways, and the presence of impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.

At a Glance: HPLC vs. ¹H NMR for Purity Validation

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for purity validation, each offering distinct advantages. While HPLC excels at separating and quantifying individual components in a mixture with high sensitivity, NMR provides detailed structural information and can determine absolute purity without the need for a specific reference standard of the analyte.[1]

A comparative summary of the two techniques is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Proton Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural data.
Primary Output Chromatogram showing peaks with specific retention times and areas.Spectrum showing signals with specific chemical shifts, integrations, and coupling patterns.
Throughput Higher, with typical run times of 20-30 minutes per sample.[1]Lower, particularly for quantitative NMR (qNMR) which requires long relaxation delays.[1]
Sample Consumption Low (micrograms).[1]Higher (milligrams).[1]
Destructive? Yes, the sample is consumed.[1]No, the sample can be fully recovered.[1]
Impurity Detection Excellent for separating and quantifying known and unknown impurities based on polarity.Excellent for identifying and quantifying impurities, including structural isomers and residual solvents.
Quantification Requires a reference standard for each impurity for accurate quantification. Purity is often reported as a peak area percentage.Can provide an absolute purity value using an internal standard (qNMR) without needing a reference standard of the analyte itself.[1][2]

For the most rigorous quality assessment, a combination of both techniques is recommended. This orthogonal approach, using both HPLC and NMR, provides the highest level of confidence in the purity and identity of this compound.[1][3]

Quantitative Data Comparison

The following table summarizes representative data from the purity analysis of a batch of this compound compared with an alternative siloxane, Phenyltris(trimethylsiloxy)silane, using both HPLC and ¹H NMR.

ParameterThis compoundPhenyltris(trimethylsiloxy)silane (Alternative)
HPLC Analysis
Purity (by Area %)99.2%98.8%
Retention Time8.52 min9.15 min
Major Impurity0.45% (at 7.18 min)0.62% (at 8.05 min)
¹H NMR Analysis
Purity (by qNMR)99.1%98.7%
Phenyl Protons (ppm)7.35-7.65 (m)7.38-7.68 (m)
Si-H Proton (ppm)4.88 (septet)N/A
Si-CH₃ Protons (ppm)0.15 (d)0.12 (s)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is optimized for the separation of this compound from potential non-polar impurities. Due to the lack of a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) is employed.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 98% B

    • 15-20 min: 98% B

    • 20-22 min: 98% to 70% B

    • 22-27 min: 70% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Drift Tube Temperature: 60 °C

    • Gas Pressure (Nitrogen): 35 psi

  • Sample Preparation: Dissolve the this compound sample in Acetonitrile to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution.

Quantitative ¹H NMR (qNMR) Method

This protocol allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified purity >99.5%.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of the BTMSB internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative sequence with a long relaxation delay.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 to 32 (to achieve adequate signal-to-noise).

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the Si-H septet) and a signal from the internal standard (the singlet of the 18 equivalent protons of BTMSB).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: mass

      • P: Purity of the standard

  • Expected ¹H NMR Data for this compound:

    • Phenyl Protons: Multiplet around δ 7.35-7.65 ppm (5H).

    • Si-H Proton: Septet around δ 4.88 ppm (1H).

    • Dimethylsiloxy Protons (-Si(CH₃)₂H): Doublet around δ 0.15 ppm (18H).

Visualized Workflows

The following diagrams illustrate the logical flow of the purity assessment process.

cluster_prep Phase 1: Preparation cluster_data Phase 3: Data Processing & Integration cluster_result Phase 4: Final Assessment Sample This compound Sample Prep_HPLC Prepare HPLC Sample (1 mg/mL in ACN) Sample->Prep_HPLC Prep_NMR Prepare qNMR Sample (with Internal Standard) Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis Prep_NMR->NMR Data_HPLC Process Chromatogram (Peak Area %) HPLC->Data_HPLC Data_NMR Process Spectrum (Calculate Absolute Purity) NMR->Data_NMR Compare Compare & Integrate Results Data_HPLC->Compare Data_NMR->Compare Report Final Purity Report Compare->Report

Caption: Workflow for purity assessment using HPLC and NMR.

cluster_hplc HPLC Data cluster_nmr NMR Data cluster_output Derived Information RT Retention Time Identity Compound Identity & Structure RT->Identity Area Peak Area Purity Quantitative Purity Area->Purity Impurity Impurity Profile Area->Impurity Shift Chemical Shift (δ) Shift->Identity Shift->Impurity identify Integral Signal Integral Integral->Purity Integral->Impurity quantify

References

Performance evaluation of different reversed-phase columns for phenol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of phenolic compounds is a frequent challenge in analytical chromatography. The selection of an appropriate reversed-phase high-performance liquid chromatography (HPLC) column is critical for obtaining high resolution, good peak symmetry, and robust, reproducible results. This guide provides an objective comparison of the performance of common reversed-phase columns—C18, C8, and Phenyl-Hexyl—for phenol (B47542) separation, supported by experimental data and detailed protocols.

The separation of phenols in reversed-phase chromatography is influenced by the hydrophobicity of the analyte and its potential for other interactions with the stationary phase. While C18 and C8 columns separate primarily based on hydrophobic interactions, phenyl-based columns introduce an alternative selectivity mechanism through π-π interactions with the aromatic rings of phenolic compounds.[1][2][3] This can lead to significant differences in retention, selectivity, and overall resolution.

Performance Evaluation of Different Reversed-Phase Columns

The choice of stationary phase chemistry has a significant impact on the retention and selectivity of phenolic compounds.[4] A systematic approach to column selection involves evaluating key chromatographic parameters such as retention, selectivity, resolution, and peak shape.

Data Presentation:

The following table summarizes the typical performance characteristics of C18, C8, and Phenyl-Hexyl columns for the separation of aromatic and phenolic compounds.

Column ChemistryExpected Retention of PhenolsPotential for High ResolutionPeak AsymmetryRecommended For
C18 (Octadecyl) StrongExcellentGood to ExcellentGeneral-purpose analysis; high hydrophobicity provides strong retention for a wide range of phenols.[4]
C8 (Octyl) ModerateVery GoodGood to ExcellentFaster analysis times or for more hydrophobic phenols that are too strongly retained on C18.[4]
Phenyl-Hexyl Moderate to StrongExcellentExcellentAromatic compounds; offers unique selectivity due to π-π interactions, often resolving phenols that co-elute on alkyl phases.[4][5]

Studies have shown that for complex mixtures of pollutant phenols, various C18 columns can provide adequate separation, but optimization of mobile phase pH and temperature is often necessary.[6][7] Phenyl-based columns, such as those with ether-linked phenyl or biphenyl (B1667301) phases, have demonstrated superior performance, offering better peak shapes and substantial selectivity differences compared to conventional C18 columns for polyphenols.[8][9] The unique selectivity of phenyl phases is particularly advantageous for separating positional isomers or structurally similar aromatic compounds.[1][5]

Experimental Protocols

To evaluate column performance, a standardized experimental protocol is essential for a fair comparison. The following methodologies are representative of typical approaches used for the analysis of phenolic compounds.

Standard Preparation
  • Stock Solutions : Prepare individual stock solutions of phenol standards (e.g., phenol, 2-chlorophenol, 4-nitrophenol, 2,4-dimethylphenol) at a concentration of 1 mg/mL in methanol (B129727) or a suitable solvent.

  • Working Standard Mixture : Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 5-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Methanol).[10]

HPLC System and Conditions

A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) is typically used.[6][10][11]

  • Columns Evaluated :

    • C18 (e.g., Hypersil GOLD, Luna C18), 100 mm x 2.1 mm, 1.9 µm[6][10]

    • C8 (e.g., Lichrospher C8), 250 mm x 4.6 mm, 5 µm[6]

    • Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm[4]

  • Mobile Phase :

    • Mobile Phase A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Acetic Acid or 0.1% Formic Acid in Acetonitrile or Methanol.[10]

  • Gradient Elution : A typical gradient runs from a low percentage of organic modifier (Mobile Phase B) to a high percentage over 15-20 minutes to elute a range of phenols with varying polarities. For example:

    • 0-1 min: 5% B

    • 1-15 min: Ramp to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Column re-equilibration

  • Flow Rate : 0.3 - 1.0 mL/min, depending on the column dimensions (ID and particle size).[10]

  • Column Temperature : 30 - 50 °C. Elevated temperatures can improve peak efficiency and alter selectivity.[6][12]

  • Injection Volume : 2 - 5 µL.

Detection
  • Detector : UV Diode Array Detector (DAD).

  • Wavelengths : Monitor at multiple wavelengths, typically 254 nm, 270 nm, and 280 nm, to detect a variety of phenolic structures.[10][11]

Logical Workflow for Column Selection

The process of selecting and optimizing an HPLC column for phenol separation follows a logical progression from initial screening to final method validation. The diagram below illustrates this typical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis Analyte Define Target Phenols & Analytes LitReview Literature Review & Column Selection (C18, C8, Phenyl) Analyte->LitReview Screening Perform Initial Screening Runs (Generic Gradient) LitReview->Screening Eval Evaluate Performance: - Resolution (Rs) - Selectivity (α) - Peak Shape (As) Screening->Eval SelectCol Select Best Performing Column Chemistry Optimize Optimize Mobile Phase (pH, Organic Modifier, Gradient Slope, Temperature) SelectCol->Optimize Robust Assess Method Robustness Optimize->Robust Validate Method Validation (Linearity, Accuracy, Precision) Robust->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: Workflow for HPLC column selection and method development for phenol separation.

Conclusion

The selection of a reversed-phase column is a critical decision in the development of analytical methods for phenols. While C18 columns are a robust, general-purpose choice, they may not provide adequate resolution for complex mixtures of aromatic compounds. Phenyl-Hexyl columns often provide superior selectivity and peak shape for phenols due to the dual separation mechanism involving both hydrophobic and π-π interactions.[3][4] For faster analyses, C8 columns offer a less retentive alternative. A systematic evaluation of different column chemistries, coupled with the optimization of mobile phase conditions, is the most effective strategy for developing a robust and reliable method for phenol separation.

References

Safety Operating Guide

Proper Disposal of Phenyltris(dimethylsiloxy)silane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Phenyltris(dimethylsiloxy)silane, ensuring compliance with safety protocols and environmental regulations.

This compound is a combustible liquid that may cause skin and eye irritation.[1][2] Adherence to proper disposal procedures is critical to mitigate these risks and prevent environmental contamination.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its potential hazards.

PropertyValue
Physical State Liquid[1]
CAS Number 18027-45-7[2]
Hazards Combustible liquid[1][2], May cause skin and eye irritation[1][3]
Incompatible Materials Alkalis, metal salts, precious metals, oxidizing agents[1][4]
Personal Protective Equipment (PPE) Neoprene or nitrile rubber gloves, chemical goggles, NIOSH-certified organic vapor (black cartridge) respirator[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][4][5] Do not dispose of this chemical into sewers or release it into the environment.[3][4][5][6]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and there is no risk of reaction.

2. Storage of Chemical Waste:

  • Store the waste container in a well-ventilated area, away from heat, open flames, and sparks.[1]

  • The storage area should be separate from incompatible materials such as alkalis, oxidizing agents, metal salts, and precious metals.[1]

3. Handling Spills:

  • In the event of a spill, equip cleanup personnel with appropriate personal protective equipment, including respiratory protection.[1][6]

  • Clean up spills promptly using an absorbent, non-combustible material.[1][6]

  • Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[1][4]

  • Prevent the spill from entering sewers or public waters.[1][6]

4. Final Disposal:

  • Arrange for the collection and disposal of the waste container by a licensed professional waste disposal service.

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe Step 1 collect Collect Waste in a Designated, Labeled Container ppe->collect Step 2 storage Store in a Well-Ventilated Area Away from Incompatible Materials collect->storage Step 3 spill Spill Occurs storage->spill contact_vendor Contact Licensed Waste Disposal Service storage->contact_vendor Step 4 contain Contain Spill with Absorbent Material spill->contain If Yes spill->contact_vendor If No cleanup Clean Up with Non-Sparking Tools contain->cleanup collect_spill Collect Spill Residue in a Suitable Container for Disposal cleanup->collect_spill collect_spill->storage incinerate Incinerate at a Licensed Facility contact_vendor->incinerate Step 5 end End: Proper Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phenyltris(dimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenyltris(dimethylsiloxy)silane. The following procedures for safe operation and disposal are based on established safety data sheets.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4][5][6][7]

Body PartRecommended ProtectionSpecifications
Eyes Chemical goggles or safety glasses with side shieldsContact lenses should not be worn. In case of splash risk, a face shield is recommended.[2][4][5]
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are suitable.[2][4][5] Avoid latex gloves.[4]
Skin Protective clothingA lab coat or chemical-resistant apron is recommended. For larger scale operations, a chemical-resistant suit may be necessary.[2][4][5][6]
Respiratory NIOSH-certified organic vapor respiratorRequired when working in poorly ventilated areas or where inhalation of vapors may occur.[1][2][4][5][8]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably with local exhaust or a general room ventilation system.[1][2][3][5]

  • Avoid all contact with eyes and skin, and do not breathe vapor or mist.[2][3][5][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][5][9]

  • Ground and bond containers and receiving equipment.[5][9]

  • Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[2][5][9]

Storage:

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[1][2][3][5][9][10]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][3][5][9]

  • Incompatible with alkalis, oxidizing agents, metal salts, and precious metals.[2][3][5][9]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken.

ProcedureAction
Spill Containment Contain spills with dikes or absorbents to prevent migration into sewers or streams.[2][5][9]
Spill Cleanup Use an absorbent material to collect the spill. Use non-sparking tools for cleanup.[2][3][5][9]
Disposal Do not dispose of waste into the sewer.[2][9] The recommended method of disposal is incineration.[2][3][9] All disposal must be conducted in accordance with local, state, and federal regulations by a licensed waste disposal facility.[2][3][5][9]

Emergency First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical advice.[7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and shoes.[3][5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][10]
Ingestion Seek immediate medical attention.

Workflow for Handling this compound

The following diagram outlines the standard workflow for the safe handling of this compound from preparation to disposal.

prep Preparation - Don appropriate PPE - Ensure proper ventilation handle Handling - Use non-sparking tools - Ground equipment - Avoid contact and inhalation prep->handle storage Storage - Keep container tightly closed - Store in cool, dry, well-ventilated area - Segregate from incompatibles handle->storage If not all is used spill Spill Response - Contain spill - Clean with absorbent material - Use non-sparking tools handle->spill waste Waste Collection - Collect in a suitable, closed container handle->waste After use spill->waste disposal Disposal - Incinerate via licensed facility - Follow all regulations waste->disposal

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltris(dimethylsiloxy)silane
Reactant of Route 2
Phenyltris(dimethylsiloxy)silane

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